molecular formula C8H10N2O4 B1315111 dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate CAS No. 33146-99-5

dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B1315111
CAS No.: 33146-99-5
M. Wt: 198.18 g/mol
InChI Key: WGTJNBANTMXQHD-UHFFFAOYSA-N
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Description

Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a useful research compound. Its molecular formula is C8H10N2O4 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 1-methylpyrazole-3,5-dicarboxylate
Source PubChem
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InChI

InChI=1S/C8H10N2O4/c1-10-6(8(12)14-3)4-5(9-10)7(11)13-2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTJNBANTMXQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502689
Record name Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
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Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33146-99-5
Record name Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
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Record name 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester
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Foundational & Exploratory

Synthesis of Dimethyl 1-Methyl-1H-pyrazole-3,5-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, a key building block in the development of novel pharmaceutical agents. The document details the reaction pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole core is a common scaffold in numerous biologically active molecules, and the specific substitution pattern of this derivative offers versatile opportunities for further chemical modification. This guide outlines a reliable two-step synthetic route, commencing with the formation of the pyrazole ring system followed by N-methylation.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in two main stages:

  • Esterification: The process begins with the synthesis of the precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate, through the esterification of 3,5-pyrazoledicarboxylic acid.

  • N-Methylation: The subsequent step involves the methylation of the pyrazole nitrogen to yield the final product.

Synthesis_Overview A 3,5-Pyrazoledicarboxylic Acid B Dimethyl 1H-pyrazole-3,5-dicarboxylate A->B  Esterification (Methanol, Acid Catalyst) C This compound B->C  N-Methylation (Methylating Agent, Base)

Caption: Overall synthetic strategy for this compound.

Data Presentation

Table 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate
MethodStarting MaterialReagentsSolventReaction ConditionsYield (%)Reference
13,5-Pyrazoledicarboxylic acidGaseous HCl, MethanolMethanolReflux, 3 hours63[1]
23,5-Pyrazoledicarboxylic acid hydrateThionyl chloride, MethanolMethanol0°C to 80°C, 4 hours99[1]
Table 2: N-Alkylation of Pyrazole-3,5-dicarboxylates
Starting MaterialAlkylating AgentBaseSolventReaction ConditionsProductReference
Diethyl 1H-pyrazole-3,5-dicarboxylateIodomethaneK₂CO₃Acetone60°C, overnightDiethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate[2]
Dimethyl 1H-pyrazole-3,5-dicarboxylate4-(Bromomethyl)benzonitrileK₂CO₃AcetoneReflux, 1 dayDimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate[3]

Experimental Protocols

Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate (Method 2)

This procedure is adapted from a high-yield synthesis method.[1]

Materials:

  • 3,5-Pyrazoledicarboxylic acid hydrate (5 g, 28.71 mmol)

  • Methanol (50 mL)

  • Thionyl chloride (6.28 mL, 86.15 mmol)

  • Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing methanol (50 mL), add 3,5-pyrazoledicarboxylic acid hydrate (5 g, 28.71 mmol).

  • Establish an inert atmosphere by purging the flask with nitrogen.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add thionyl chloride (6.28 mL, 86.15 mmol) to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C.

  • Stir the reaction at 80°C for 4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product. The reported yield for this method is 99%.[1]

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup start Dissolve 3,5-Pyrazoledicarboxylic acid hydrate in Methanol inert Purge with Nitrogen start->inert cool Cool to 0°C inert->cool add_socl2 Add Thionyl Chloride cool->add_socl2 heat Heat to 80°C add_socl2->heat stir Stir for 4 hours heat->stir concentrate Concentrate in vacuo stir->concentrate product Dimethyl 1H-pyrazole- 3,5-dicarboxylate concentrate->product

Caption: Experimental workflow for the synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate.

Synthesis of this compound

This protocol is based on analogous N-alkylation procedures for pyrazole-3,5-dicarboxylates.[2][3]

Materials:

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate (1 mmol)

  • Iodomethane (1 mmol)

  • Potassium carbonate (K₂CO₃) (1 mmol)

  • Acetone (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (1 mmol) in acetone (10 mL).

  • Add potassium carbonate (1 mmol) to the solution.

  • Add iodomethane (1 mmol) to the mixture.

  • Attach a reflux condenser and heat the mixture to 60°C with vigorous stirring.

  • Maintain the reaction at 60°C overnight.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound. Further purification may be achieved by column chromatography or recrystallization.

N_Methylation_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Product A Dimethyl 1H-pyrazole- 3,5-dicarboxylate D Acetone 60°C, Overnight B Iodomethane C K₂CO₃ (Base) E Dimethyl 1-methyl-1H-pyrazole- 3,5-dicarboxylate D->E Reaction

Caption: Logical relationship of reactants and conditions for N-methylation.

Conclusion

The synthesis of this compound can be reliably performed through a two-step sequence involving the esterification of 3,5-pyrazoledicarboxylic acid followed by N-methylation. The protocols and data presented in this guide offer a comprehensive resource for researchers engaged in the synthesis of pyrazole-based compounds for drug discovery and development. The high-yield esterification using thionyl chloride is particularly noteworthy for its efficiency.

References

An In-depth Technical Guide to Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available biological information for dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS 33146-99-5). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties

This compound is a pyrazole derivative with two methoxycarbonyl groups at positions 3 and 5, and a methyl group on the nitrogen at position 1. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 33146-99-5[1]
Molecular Formula C₈H₁₀N₂O₄[1]
Molecular Weight 198.18 g/mol [1]
Density 1.29 g/cm³[1]
Boiling Point 303.2 °C at 760 mmHg[1]
Flash Point 137.2 °C[1]

Synthesis

General Experimental Protocol: N-Alkylation of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This protocol is a generalized procedure based on common organic synthesis techniques for the N-alkylation of pyrazoles.

Materials:

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate

  • Methyl iodide (or other methylating agent)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF, THF)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a solution of dimethyl 1H-pyrazole-3,5-dicarboxylate in an appropriate anhydrous solvent, add a suitable base.

  • Stir the mixture at room temperature for a designated period to allow for the deprotonation of the pyrazole nitrogen.

  • Add methyl iodide to the reaction mixture.

  • The reaction may be stirred at room temperature or heated under reflux, depending on the reactivity of the substrate and the chosen solvent/base system.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is isolated through standard workup procedures, which may include extraction and washing.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Note: The specific reaction conditions (solvent, base, temperature, and reaction time) would need to be optimized for this particular transformation.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not widely reported in publicly available literature. Researchers are advised to perform their own spectral analysis upon synthesis to confirm the structure of the compound.

Biological and Pharmacological Activity

Currently, there is a significant lack of specific biological or pharmacological data for this compound in the scientific literature. While the broader class of pyrazole derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, the specific effects of this compound have not been extensively studied or reported.

Further research is required to elucidate the biological activity profile of this compound and to determine its potential as a lead compound in drug discovery.

Experimental and Logical Visualizations

As no specific experimental workflows for the synthesis of this compound or its involvement in signaling pathways are currently documented, the following diagrams represent a logical workflow for its synthesis based on the probable chemical reactions.

Synthesis_Workflow Logical Synthesis Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Methylation 3,5-Pyrazoledicarboxylic_acid 3,5-Pyrazoledicarboxylic_acid Esterification Esterification 3,5-Pyrazoledicarboxylic_acid->Esterification Methanol Methanol Methanol->Esterification Dimethyl_1H-pyrazole-3,5-dicarboxylate Dimethyl_1H-pyrazole-3,5-dicarboxylate Esterification->Dimethyl_1H-pyrazole-3,5-dicarboxylate N-Methylation N-Methylation Dimethyl_1H-pyrazole-3,5-dicarboxylate->N-Methylation Methyl_Iodide Methyl_Iodide Methyl_Iodide->N-Methylation Base Base Base->N-Methylation Dimethyl_1-methyl-1H-pyrazole-3,5-dicarboxylate Dimethyl_1-methyl-1H-pyrazole-3,5-dicarboxylate N-Methylation->Dimethyl_1-methyl-1H-pyrazole-3,5-dicarboxylate

Caption: A logical two-step synthesis pathway for the target compound.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of medicinal chemistry. This guide has summarized the currently available information on its chemical properties and a probable synthetic route. The significant gaps in spectroscopic and biological data highlight the need for further research to fully characterize this compound and explore its therapeutic potential. This document serves as a foundational resource to guide future studies on this promising molecule.

References

An In-depth Technical Guide to Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4077-76-3 (for the N-H form), 33146-99-5 (for the N-methyl title compound)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound belonging to the pyrazole class of organic molecules. While not extensively studied for its own biological activities, it serves as a crucial and versatile building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of a novel class of potent and selective inhibitors of soluble adenylyl cyclase (sAC), an important therapeutic target. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of sAC inhibitors, including relevant signaling pathways.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 33146-99-5
Molecular Formula C₈H₁₀N₂O₄[1][2]
Molecular Weight 198.18 g/mol [1][2]
Appearance White to off-white solid
Density 1.29 g/cm³
Boiling Point 303.2 °C at 760 mmHg
Flash Point 137.2 °C

Table 2: Spectroscopic Data

TechniqueData
¹H NMR Consistent with structure
IR Spectroscopy Key stretches indicating ester and pyrazole functionalities
Mass Spectrometry Molecular ion peak corresponding to the molecular weight

Experimental Protocols

Synthesis of this compound

This protocol is based on the N-methylation of the corresponding pyrazole precursor, a common and effective method for the synthesis of N-substituted pyrazoles.

Objective: To synthesize this compound from dimethyl 1H-pyrazole-3,5-dicarboxylate.

Materials:

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and extraction

Procedure:

  • To a solution of dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in anhydrous acetone in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Role in Drug Discovery: A Precursor to Soluble Adenylyl Cyclase (sAC) Inhibitors

This compound is a pivotal starting material for the synthesis of potent and selective inhibitors of soluble adenylyl cyclase (sAC). sAC, also known as ADCY10, is a unique intracellular source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases, sAC is regulated by bicarbonate and calcium ions and plays crucial roles in various physiological processes, including sperm motility and capacitation, making it a promising target for male contraception.[3]

The following diagram illustrates the synthetic utility of this compound as a scaffold for building more complex sAC inhibitors.

Synthetic_Pathway A Dimethyl 1-methyl-1H- pyrazole-3,5-dicarboxylate B Modification at C3/C5 (e.g., amidation, reduction) A->B Chemical Transformation C Introduction of diverse substituents B->C Further Functionalization D Potent and Selective sAC Inhibitors C->D Final Products

Synthetic utility of the pyrazole core.
Soluble Adenylyl Cyclase (sAC) Signaling Pathway

The inhibition of sAC by compounds derived from this compound disrupts the normal downstream signaling cascade. The diagram below outlines the basic sAC signaling pathway and the point of inhibition.

sAC_Signaling_Pathway cluster_input Upstream Signals Ca2 Ca²⁺ sAC Soluble Adenylyl Cyclase (sAC/ADCY10) Ca2->sAC Activation HCO3 HCO₃⁻ HCO3->sAC Activation cAMP cAMP sAC->cAMP Conversion ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac Exchange Protein activated by cAMP (Epac) cAMP->Epac Activation Downstream Downstream Cellular Responses (e.g., Sperm Motility, Capacitation) PKA->Downstream Signal Transduction Epac->Downstream Signal Transduction Inhibitor sAC Inhibitor (derived from pyrazole scaffold) Inhibitor->sAC Inhibition

Simplified sAC signaling and point of inhibition.

Conclusion

This compound is a valuable chemical intermediate with significant applications in drug discovery, particularly in the development of soluble adenylyl cyclase inhibitors. Its straightforward synthesis and the versatility of its functional groups allow for the creation of diverse libraries of compounds for screening and optimization. The information provided in this technical guide serves as a foundational resource for researchers and scientists working in medicinal chemistry and drug development, facilitating the exploration of novel therapeutics targeting the sAC pathway.

References

Structure Elucidation of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate. The document outlines a probable synthetic pathway and presents the expected analytical data based on spectroscopic information available for its precursor and closely related analogues. This guide is intended to serve as a comprehensive resource for researchers involved in the synthesis and characterization of pyrazole derivatives.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise characterization and confirmation of the structure of such molecules are critical for understanding their structure-activity relationships and for advancing drug discovery programs. This guide details the analytical techniques and expected outcomes for the structural confirmation of this target compound.

Proposed Synthesis

The synthesis of this compound can be logically achieved through the N-alkylation of its precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate. This common synthetic strategy involves the reaction of the parent pyrazole with a suitable methylating agent in the presence of a base. A potential synthetic protocol is detailed below.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via N-methylation.

Materials:

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate

  • Methyl iodide (or dimethyl sulfate)

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

This protocol is adapted from established procedures for the N-alkylation of similar pyrazole systems.[1]

Structure Elucidation Workflow

The process of confirming the chemical structure of the synthesized compound involves a series of spectroscopic analyses. Each technique provides unique information that, when combined, allows for an unambiguous assignment of the molecular structure.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Start Dimethyl 1H-pyrazole-3,5-dicarboxylate Reaction N-Methylation (e.g., CH3I, K2CO3) Start->Reaction Product Crude Product Reaction->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Dimethyl 1-methyl-1H- pyrazole-3,5-dicarboxylate Purification->FinalProduct MS Mass Spectrometry (MS) FinalProduct->MS Molecular Weight & Fragmentation IR Infrared (IR) Spectroscopy FinalProduct->IR Functional Groups NMR1H 1H NMR FinalProduct->NMR1H Proton Environment NMR13C 13C NMR FinalProduct->NMR13C Carbon Skeleton Elucidation Data Integration & Structure Elucidation MS->Elucidation IR->Elucidation NMR1H->Elucidation NMR13C->Elucidation

Caption: Workflow for the synthesis and structure elucidation of the target compound.

Spectroscopic Data Analysis

The following sections present the expected spectroscopic data for this compound. The predictions are based on the known data of its precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate, and related N-substituted pyrazoles.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Data: The molecular formula for this compound is C₈H₁₀N₂O₄, which corresponds to a molecular weight of 198.18 g/mol . The high-resolution mass spectrum (HRMS) should confirm this elemental composition. The fragmentation pattern is expected to show losses of methoxy (-OCH₃) and carbomethoxy (-COOCH₃) groups.

IonExpected m/zDescription
[M]⁺198Molecular Ion
[M - OCH₃]⁺167Loss of a methoxy group
[M - COOCH₃]⁺139Loss of a carbomethoxy group

Note: This data is predicted based on the structure and common fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Data: The key difference in the IR spectrum compared to its precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate, will be the absence of the N-H stretching vibration.[2]

Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (aliphatic)
~1725StrongC=O stretch (ester)
~1580MediumC=N stretch (pyrazole ring)
~1250StrongC-O stretch (ester)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct singlet signals. The chemical shift of the pyrazole ring proton (H-4) will be influenced by the N-methylation.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.4Singlet1HPyrazole H-4
~4.0Singlet3HN-CH₃
~3.9Singlet6HO-CH₃ (x2)

Note: The precise chemical shifts are predicted. The N-CH₃ signal is a key indicator of successful methylation. The chemical shift for the pyrazole H-4 in the precursor (dimethyl 1H-pyrazole-3,5-dicarboxylate) is reported to be around 7.34 ppm in CDCl₃.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~160-165C=O (ester)
~140-145C3 and C5 (pyrazole ring)
~115-120C4 (pyrazole ring)
~52-54O-CH₃
~38-40N-CH₃

Note: These are predicted chemical shift ranges based on typical values for similar structures.

Conclusion

The structure of this compound can be confidently elucidated through a combination of synthesis and spectroscopic analysis. The key evidence for the successful synthesis and structure confirmation will be the appearance of a new singlet in the ¹H NMR spectrum corresponding to the N-methyl group, the absence of an N-H stretch in the IR spectrum, and a molecular ion peak in the mass spectrum corresponding to a molecular weight of 198.18 g/mol . The collective data from MS, IR, ¹H NMR, and ¹³C NMR, as outlined in this guide, will provide a comprehensive and unambiguous confirmation of the target structure, which is essential for its further application in research and development.

References

In-Depth Technical Guide on Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Molecular Formula: C₈H₁₀N₂O₄ Molecular Weight: 198.18 g/mol Structure:

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Caption: Chemical structure of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

Physicochemical Properties

PropertyValue
Molecular Weight 198.18 g/mol
Molecular Formula C₈H₁₀N₂O₄
Appearance Solid (predicted)
XlogP (predicted) 0.6
Monoisotopic Mass 198.06406 Da

Synthesis

  • Synthesis of the Pyrazole Core: Formation of 1H-Pyrazole-3,5-dicarboxylic acid.

  • Esterification: Conversion of the dicarboxylic acid to its dimethyl ester.

  • N-Methylation: Introduction of the methyl group at the N1 position of the pyrazole ring.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Esterification cluster_2 Stage 3: N-Methylation A 3,5-Dimethyl-1H-pyrazole B 1H-Pyrazole-3,5-dicarboxylic acid A->B KMnO₄, H₂O, 70-90°C C 1H-Pyrazole-3,5-dicarboxylic acid D Dimethyl 1H-pyrazole-3,5-dicarboxylate C->D Methanol, HCl (g) or SOCl₂ E Dimethyl 1H-pyrazole-3,5-dicarboxylate F This compound E->F Iodomethane, K₂CO₃, Acetone

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid [2]

  • Materials: 3,5-Dimethyl-1H-pyrazole, Potassium permanganate (KMnO₄), Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water heated to 70°C.

    • Gradually add potassium permanganate (3.271 mol) to the hot solution, ensuring the temperature does not exceed 90°C.

    • After the addition is complete, cool the mixture to room temperature.

    • Filter the precipitate of manganese dioxide (MnO₂) and wash it with water.

    • Acidify the filtrate with aqueous HCl to a pH of 2 and let it stand overnight.

    • Collect the resulting precipitate by filtration and wash with water to yield 1H-pyrazole-3,5-dicarboxylic acid.

Stage 2: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate [3]

  • Materials: 1H-Pyrazole-3,5-dicarboxylic acid, Methanol, Gaseous Hydrogen Chloride (HCl) or Thionyl chloride (SOCl₂).

  • Procedure (Method A: Gaseous HCl):

    • Mix 1H-pyrazole-3,5-dicarboxylic acid (0.203 mol) with 125 mL of methanol.

    • Saturate the mixture with gaseous HCl.

    • Heat the reaction mixture to reflux for 3 hours.

    • Allow the mixture to stand overnight at room temperature.

    • Collect the precipitate by filtration and wash with methanol to obtain dimethyl 1H-pyrazole-3,5-dicarboxylate.

  • Procedure (Method B: Thionyl Chloride):

    • Dissolve 3,5-pyrazoledicarboxylic acid hydrate (28.71 mmol) in 50 mL of methanol.

    • Under a nitrogen atmosphere, add thionyl chloride (86.15 mmol) at 0°C.

    • Heat the mixture to 80°C and stir for 4 hours.

    • Concentrate the reaction solution to obtain the product.

Stage 3: Synthesis of this compound (Inferred) [1]

  • Materials: Diethyl 1H-pyrazole-3,5-dicarboxylate (as a proxy for the dimethyl ester), Iodomethane, Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate in acetone.

    • Add potassium carbonate to the solution.

    • While stirring, add iodomethane dropwise.

    • Heat the reaction mixture to 60°C and maintain for an extended period (e.g., overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the solid and rinse the filter cake with acetone.

    • Combine the organic phases and evaporate the solvent.

    • The crude product can be further purified, for instance, by dissolving in ethyl acetate and removing any insoluble matter, followed by evaporation to yield diethyl 1-methyl-pyrazole-3,5-dicarboxylate. A similar procedure is expected to be effective for the dimethyl ester.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.34 (s, 1H), 3.96 (s, 6H).

  • IR: 3105 cm⁻¹ (broad, N-H stretching), 1710 cm⁻¹ (strong, C=O stretching), 1240 cm⁻¹ (strong, C-O-C stretching).

Biological Activity and Applications

The pyrazole scaffold is a well-established pharmacophore present in a wide array of clinically approved drugs, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, and antioxidant properties.[4] Pyrazole derivatives have been investigated for their potential as anti-inflammatory, hypoglycemic, analgesic, and anti-cancer agents.[5][6]

However, specific biological activities or drug development applications for This compound have not been detailed in the reviewed literature. Its structural similarity to other biologically active pyrazoles suggests it could be a valuable intermediate in the synthesis of novel therapeutic agents. The dicarboxylate functional groups provide handles for further chemical modifications, allowing for the exploration of a diverse chemical space in drug discovery programs.

Given the lack of specific data on biological targets and signaling pathways for this particular compound, no pathway diagrams can be provided at this time. Researchers are encouraged to screen this compound in relevant biological assays to elucidate its potential therapeutic value.

References

dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and applications, presenting quantitative data in structured tables and experimental workflows as Graphviz diagrams.

Chemical Identity and Nomenclature

The IUPAC name for the compound is This compound . It is a derivative of pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The structure features methyl ester groups at positions 3 and 5, and a methyl group attached to the nitrogen at position 1.

IdentifierValue
IUPAC Name This compound
CAS Number 33146-99-5
Molecular Formula C₈H₁₀N₂O₄[1]
Synonyms 1-methyl-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester, 3,5-bis(methoxycarbonyl)-1-methylpyrazole, 1,3,5-trimethyl-pyrazole-3,5-dicarboxylate

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Weight 198.18 g/mol [1]
Density 1.29 g/cm³[1]
Boiling Point 303.2°C at 760 mmHg[1]
Flash Point 137.2°C[1]

Synthesis Protocols

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 3,5-dimethyl-1H-pyrazole or 3,5-pyrazoledicarboxylic acid. A common route involves the oxidation of the methyl groups of 3,5-dimethyl-1H-pyrazole to carboxylic acids, followed by esterification and N-methylation. Alternatively, direct esterification of 3,5-pyrazoledicarboxylic acid followed by N-alkylation is a viable pathway.

Experimental Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid

This protocol describes the oxidation of 3,5-dimethyl-1H-pyrazole to form the dicarboxylic acid precursor.

Materials:

  • 3,5-Dimethyl-1H-pyrazole (0.818 mol)[2][3]

  • Potassium permanganate (3.271 mol)[2]

  • Water[2]

  • Hydrochloric acid (aqueous solution)[2]

Procedure:

  • Dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water heated to 70°C.[2]

  • Slowly add 517 g (3.271 mol) of potassium permanganate to the hot solution, ensuring the temperature does not exceed 90°C.[2]

  • After the addition is complete, cool the mixture to room temperature.[2]

  • Filter the precipitate of manganese dioxide (MnO₂) and wash it with water.[2]

  • Acidify the filtrate with aqueous HCl to a pH of 2 and let it stand overnight.[2]

  • Collect the resulting precipitate by filtration and wash with water to yield 1H-pyrazole-3,5-dicarboxylic acid.[2]

Experimental Protocol 2: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This protocol details the esterification of the dicarboxylic acid.

Materials:

  • 3,5-Pyrazoledicarboxylic acid (0.203 mol)[4]

  • Methanol (125 mL)[4]

  • Gaseous Hydrogen Chloride (HCl)[4]

Procedure:

  • Mix 31.7 g (0.203 mol) of 3,5-pyrazoledicarboxylic acid with 125 mL of methanol.[4]

  • Saturate the mixture with gaseous HCl.[4]

  • Heat the reaction mixture to reflux for 3 hours.[4]

  • Allow the mixture to stand overnight at room temperature.[4]

  • Collect the precipitate by filtration and wash with methanol to obtain dimethyl 1H-pyrazole-3,5-dicarboxylate as a white crystalline product.[4]

Experimental Protocol 3: N-methylation to form this compound

This protocol describes the final N-alkylation step. A general procedure for N-alkylation of pyrazoles is adapted.

Materials:

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate

  • A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • An appropriate solvent (e.g., acetone, DMF)

Procedure:

  • Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate in the chosen solvent.

  • Add the base to the solution to deprotonate the pyrazole nitrogen.

  • Add the methylating agent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by filtering any solids and removing the solvent under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield the final product.

Applications in Research and Drug Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, analgesic, antibacterial, and anti-tumor properties.[5][6][7] this compound serves as a versatile building block for the synthesis of more complex, biologically active molecules. The ester functionalities provide reactive sites for further chemical modifications, such as amidation to form novel carboxamide derivatives or reduction to corresponding alcohols, which can then be used to introduce further diversity.

The pyrazole core is present in several approved drugs, highlighting its importance as a pharmacophore. The specific substitution pattern of this compound makes it a valuable intermediate for creating libraries of novel compounds for high-throughput screening in drug discovery programs. For instance, it can be used in the synthesis of ligands for coordination chemistry or as a precursor for compounds that interact with specific biological targets.[8]

Safety and Handling

The related compound, dimethyl 1H-pyrazole-3,5-dicarboxylate, is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed.[9]

  • H312: Harmful in contact with skin.[9]

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H332: Harmful if inhaled.[9]

  • H335: May cause respiratory irritation.[9]

It is recommended to handle this compound with similar precautions. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Visualized Workflow and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: N-Methylation start 3,5-Dimethyl-1H-pyrazole step1_reagent + KMnO4, H2O start->step1_reagent product1 1H-Pyrazole-3,5-dicarboxylic acid step1_reagent->product1 step2_reagent + Methanol, HCl product1->step2_reagent product2 Dimethyl 1H-pyrazole-3,5-dicarboxylate step2_reagent->product2 step3_reagent + Methylating Agent, Base product2->step3_reagent final_product This compound step3_reagent->final_product

Caption: Synthetic pathway for this compound.

References

In-depth Technical Guide: Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, with a focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also offers detailed experimental protocols for its synthesis and a general method for determining its solubility in various solvents.

Core Compound Properties

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₄[1]
Molecular Weight 198.18 g/mol [1]
CAS Number 33146-99-5[1]
Appearance White crystalline solid[2]
Melting Point 142-143 °C[2]
Density 1.29 g/cm³[1]
Boiling Point 303.2°C at 760 mmHg[1]
Flash Point 137.2°C[1]

Solubility Profile (Qualitative)

Quantitative solubility data for this compound is not extensively documented in the literature. However, based on its chemical structure and the properties of analogous compounds, a qualitative solubility profile can be inferred.

The molecule contains both polar (two ester groups and a pyrazole ring with nitrogen atoms) and non-polar (methyl groups) functionalities. This suggests that its solubility will be dependent on the polarity of the solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of ester groups, which can act as hydrogen bond acceptors, suggests that the compound is likely to have good solubility in polar protic solvents like methanol and ethanol. This is supported by the fact that a related compound, 3,5-pyrazoledicarboxylic acid diethyl ester, is known to be soluble in methanol.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): The synthesis of a derivative, dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate, from dimethyl 1H-pyrazole-3,5-dicarboxylate is carried out in acetone, indicating that the parent compound has at least moderate solubility in this solvent.

  • Non-polar Solvents (e.g., Toluene, Hexane): Due to the presence of the polar functional groups, the compound is expected to have low solubility in non-polar solvents.

  • Water: The solubility in water is expected to be low due to the presence of the non-polar methyl groups and the overall size of the molecule. However, the nitrogen atoms in the pyrazole ring and the oxygen atoms in the ester groups may allow for some limited solubility.

A systematic experimental determination, as outlined in the protocol below, is necessary to establish the quantitative solubility of this compound in a range of solvents.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic procedures for similar compounds.

Materials:

  • Dimethyl acetylenedicarboxylate

  • Methylhydrazine

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl acetylenedicarboxylate (1 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylhydrazine (1 equivalent) in ethanol to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white crystalline solid.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

General Protocol for Quantitative Solubility Determination

This protocol outlines a general method for determining the solubility of an organic compound in various solvents.

Materials and Equipment:

  • This compound (solute)

  • A range of solvents (e.g., water, methanol, ethanol, acetone, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator set to a specific temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of the compound with known concentrations in the respective solvents.

    • Analyze the filtered saturated solutions and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.

    • Determine the concentration of the compound in the saturated solutions by interpolating their analytical signals on the calibration curve.

  • Calculation of Solubility:

    • Express the solubility as the concentration of the compound in the saturated solution, typically in units of g/100 mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization Reactant1 Dimethyl Acetylenedicarboxylate in Ethanol Mix Mix and Cool Reactant1->Mix Reactant2 Methylhydrazine in Ethanol Reactant2->Mix Reflux Reflux for 4h Mix->Reflux Evaporate Evaporate Solvent Reflux->Evaporate Extract Dissolve and Extract Evaporate->Extract Dry Dry and Concentrate Extract->Dry Recrystallize Recrystallize Dry->Recrystallize Characterize Characterize (NMR, IR, MS) Recrystallize->Characterize FinalProduct Pure Product Characterize->FinalProduct

Caption: Synthesis workflow for this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification Start Excess Solute + Solvent Equilibrate Agitate at Constant Temp. Start->Equilibrate Settle Settle Excess Solid Equilibrate->Settle Filter Filter Supernatant Settle->Filter Analyze Analyze by HPLC/UV-Vis Filter->Analyze Calculate Calculate Solubility Analyze->Calculate Calibrate Prepare Calibration Curve Calibrate->Calculate Result Solubility Data Calculate->Result

Caption: General workflow for determining the solubility of an organic compound.

References

dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate melting point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Physicochemical Properties

A summary of the available quantitative data for this compound (CAS No: 33146-99-5) is presented below. It is important to note that the melting point for this specific compound is not consistently reported in publicly accessible chemical databases.

PropertyValueSource
CAS Number 33146-99-5[1]
Molecular Formula C₈H₁₀N₂O₄[1]
Molecular Weight 198.18 g/mol [1]
Boiling Point 303.2°C at 760 mmHg[1]
Density 1.29 g/cm³[1]
Flash Point 137.2°C[1]
Melting Point Not ReportedN/A

Experimental Protocols

A plausible and detailed two-step experimental protocol for the synthesis of this compound is provided below. This is followed by a general procedure for the determination of the melting point of a crystalline solid.

Synthesis of this compound

The synthesis of the target compound can be achieved in two main steps:

  • Synthesis of the precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate.

  • N-methylation of the precursor to yield the final product.

Step 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This procedure is adapted from the known synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate.[2]

  • Materials:

    • 3,5-Pyrazoledicarboxylic acid

    • Methanol (MeOH)

    • Thionyl chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

    • Nitrogen gas (N₂) (optional, for inert atmosphere)

  • Procedure using Thionyl Chloride:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-pyrazoledicarboxylic acid hydrate (e.g., 5 g, 28.71 mmol) in methanol (50 mL).[2]

    • Cool the mixture to 0°C in an ice bath under a nitrogen atmosphere.[2]

    • Slowly add thionyl chloride (e.g., 6.28 mL, 86.15 mmol) to the solution.[2]

    • After the addition is complete, heat the reaction mixture to 80°C and stir for 4 hours.[2]

    • After the reaction is complete, cool the mixture and concentrate it under reduced pressure to obtain the crude product.[2]

    • The crude product can be purified by recrystallization from a suitable solvent like methanol. The reported melting point of the pure product is 142-143°C.[2]

  • Alternative Procedure using HCl gas:

    • Suspend 3,5-pyrazoledicarboxylic acid (e.g., 31.7 g, 0.203 mol) in methanol (125 mL).[2]

    • Saturate the mixture with gaseous hydrogen chloride (HCl).[2]

    • Heat the reaction mixture to reflux for 3 hours.[2]

    • Allow the mixture to stand overnight at room temperature.[2]

    • Collect the resulting precipitate by filtration and wash with cold methanol to yield the desired product.[2]

Step 2: N-methylation of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This is a generalized procedure for the N-methylation of a pyrazole, based on similar alkylation reactions.[3]

  • Materials:

    • Dimethyl 1H-pyrazole-3,5-dicarboxylate (from Step 1)

    • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

    • A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

    • A suitable solvent (e.g., acetone, dimethylformamide (DMF), acetonitrile)

  • Procedure:

    • In a round-bottom flask, dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (1 equivalent) in the chosen solvent.

    • Add the base (e.g., 1.1 to 1.5 equivalents of K₂CO₃).

    • Add the methylating agent (e.g., 1.1 to 1.5 equivalents of methyl iodide) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of time (typically monitored by Thin Layer Chromatography, TLC, for completion).

    • Once the reaction is complete, filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes).

Melting Point Determination

The following is a general protocol for determining the melting point of a solid organic compound using a capillary melting point apparatus.[4][5]

  • Apparatus and Materials:

    • Melting point apparatus (e.g., Mel-Temp or similar)

    • Capillary tubes (sealed at one end)

    • The purified solid sample of this compound

    • Spatula

    • Watch glass

  • Procedure:

    • Ensure the sample is completely dry and finely powdered.[6]

    • Place a small amount of the powdered sample on a clean, dry watch glass.

    • Gently tap the open end of a capillary tube into the powder to introduce a small amount of the solid.[5]

    • Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm high.[4]

    • Place the capillary tube into the sample holder of the melting point apparatus.[5]

    • Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

    • Allow the apparatus to cool.

    • Prepare a new sample and set the starting temperature to about 15-20°C below the approximate melting point.[4]

    • Heat the sample at a slow rate (1-2°C per minute) as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

    • A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.

Visualizations

The following diagram illustrates the proposed synthetic workflow for this compound.

SynthesisWorkflow StartingMaterial 3,5-Pyrazoledicarboxylic Acid Intermediate Dimethyl 1H-pyrazole-3,5-dicarboxylate StartingMaterial->Intermediate Esterification (Step 1) Reagent1 Methanol (MeOH) SOCl₂ or HCl (g) FinalProduct This compound Intermediate->FinalProduct N-methylation (Step 2) Reagent2 Methyl Iodide (CH₃I) Base (e.g., K₂CO₃)

Caption: Proposed two-step synthesis of this compound.

References

In-Depth Technical Guide: Spectroscopic Data and Experimental Protocols for Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this guide also includes detailed experimental protocols for its synthesis and characterization, drawing upon established methodologies for analogous compounds.

Spectroscopic Data

Table 1: Predicted Mass Spectrometry Data

ParameterValue
Molecular FormulaC₈H₁₀N₂O₄
Monoisotopic Mass198.0641 g/mol
Predicted [M+H]⁺199.0713 m/z
Predicted [M+Na]⁺221.0533 m/z

Table 2: Expected ¹H NMR Spectroscopic Data (in CDCl₃)

Based on the structure and data from similar pyrazole derivatives, the following proton NMR signals are anticipated.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrazole H-4~7.0 - 7.2s1H
N-CH₃~4.0 - 4.2s3H
O-CH₃ (ester)~3.9 - 4.0s6H

Table 3: Expected ¹³C NMR Spectroscopic Data (in CDCl₃)

The anticipated carbon NMR chemical shifts are outlined below.

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O (ester)~160 - 165
Pyrazole C-3 & C-5~140 - 145
Pyrazole C-4~110 - 115
O-CH₃ (ester)~52 - 54
N-CH₃~38 - 40

Table 4: Expected Infrared (IR) Spectroscopic Data

Key vibrational frequencies are predicted as follows.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (ester)1720 - 1740Strong
C-O (ester)1200 - 1300Strong
C=N (pyrazole)1500 - 1600Medium
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the esterification of 1H-pyrazole-3,5-dicarboxylic acid followed by the N-methylation of the resulting diester.

Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate (Precursor)

This protocol is adapted from established literature procedures.

Materials:

  • 1H-pyrazole-3,5-dicarboxylic acid monohydrate

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Nitrogen gas (N₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1H-pyrazole-3,5-dicarboxylic acid monohydrate in methanol at 0°C (ice bath).

  • Slowly add thionyl chloride dropwise to the stirred solution at 0°C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70°C) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from methanol to yield dimethyl 1H-pyrazole-3,5-dicarboxylate as a white crystalline solid.

Synthesis of this compound

This protocol is based on general methods for the N-alkylation of pyrazoles.[1]

Materials:

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate

  • Acetone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Iodomethane (CH₃I)

Procedure:

  • In a round-bottom flask, dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate in acetone.

  • Add anhydrous potassium carbonate to the solution.

  • While stirring, add iodomethane dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 60°C) and maintain for 12-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process.

G cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization start 1H-Pyrazole-3,5-dicarboxylic acid ester Esterification (MeOH, SOCl₂) start->ester precursor Dimethyl 1H-pyrazole-3,5-dicarboxylate ester->precursor methylation N-Methylation (CH₃I, K₂CO₃, Acetone) precursor->methylation product This compound methylation->product purification Purification (Column Chromatography) product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Caption: Synthetic and characterization workflow.

References

Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its synthesis, chemical properties, and potential applications, with a focus on data relevant to researchers and drug development professionals.

Chemical Properties and Data

This compound is a substituted pyrazole with the molecular formula C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol .[1] The core of this molecule is a 1-methyl-1H-pyrazole ring, substituted at the 3 and 5 positions with methoxycarbonyl groups. This structure provides a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound and its precursors is presented below. This data is essential for the identification and characterization of the compound.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₄[1]
Molecular Weight 198.18 g/mol [1]
CAS Number 33146-99-5[1]
Boiling Point 303.2°C at 760 mmHg[1]
Density 1.29 g/cm³[1]
Flash Point 137.2°C[1]

Table 1: Physicochemical Properties of this compound.

Spectroscopic DataDimethyl 1H-pyrazole-3,5-dicarboxylateThis compound (Predicted)
¹H NMR (CDCl₃, δ ppm) 7.34 (s, 1H, pyrazole-H4), 3.96 (s, 6H, 2x OCH₃)~7.3 (s, 1H, pyrazole-H4), ~4.0 (s, 3H, N-CH₃), ~3.9 (s, 6H, 2x OCH₃)
IR (cm⁻¹) 3105 (N-H stretch), 1710 (C=O stretch), 1240 (C-O-C stretch)No N-H stretch, ~1720 (C=O stretch), ~1250 (C-O-C stretch)
Mass Spectrum (EI) m/z 184 (M⁺)m/z 198 (M⁺)

Table 2: Spectroscopic Data for Dimethyl 1H-pyrazole-3,5-dicarboxylate and Predicted Data for its N-methylated derivative. The data for the N-methylated product is predicted based on typical chemical shifts and the absence of the N-H proton.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 3,5-dimethyl-1H-pyrazole. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 3,5-Dimethyl-1H-pyrazole B 1H-Pyrazole-3,5-dicarboxylic acid A->B Oxidation (KMnO4, H2O, 70-90°C) C Dimethyl 1H-pyrazole-3,5-dicarboxylate B->C Esterification (MeOH, H+ or SOCl2) D This compound C->D N-Methylation (CH3I, K2CO3, Acetone)

Caption: Synthetic pathway for this compound.

Step 1: Oxidation of 3,5-Dimethyl-1H-pyrazole

The initial step involves the oxidation of the methyl groups of 3,5-dimethyl-1H-pyrazole to carboxylic acids.

Experimental Protocol: To a solution of 3,5-dimethyl-1H-pyrazole (78.5 g, 0.818 mol) in 700 mL of water heated to 70°C, potassium permanganate (517 g, 3.271 mol) is added portion-wise, maintaining the temperature below 90°C.[2] After the addition is complete, the mixture is cooled to room temperature. The manganese dioxide precipitate is removed by filtration and washed with water. The filtrate is then acidified to pH 2 with aqueous HCl and allowed to stand overnight. The resulting precipitate of 1H-pyrazole-3,5-dicarboxylic acid is collected by filtration and washed with water.[2]

Step 2: Esterification of 1H-Pyrazole-3,5-dicarboxylic acid

The dicarboxylic acid is then converted to its dimethyl ester.

Experimental Protocol: A mixture of 1H-pyrazole-3,5-dicarboxylic acid (31.7 g, 0.203 mol) in 125 mL of methanol is saturated with gaseous HCl.[3] The reaction mixture is heated to reflux for 3 hours and then left to stand at room temperature overnight. The precipitated product, dimethyl 1H-pyrazole-3,5-dicarboxylate, is collected by filtration and washed with methanol.[3]

Step 3: N-Methylation of Dimethyl 1H-pyrazole-3,5-dicarboxylate

The final step is the methylation of the pyrazole nitrogen.

Experimental Protocol: To a solution of dimethyl 1H-pyrazole-3,5-dicarboxylate in acetone, an equimolar amount of potassium carbonate is added. Iodomethane is then added dropwise with stirring. The reaction mixture is heated to 60°C and monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure to yield this compound.

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[4][5] These activities include anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[6][7][8] While specific biological data for this compound is limited in the public domain, its structural features suggest its potential as a key intermediate or a core scaffold for the development of novel therapeutic agents.

The workflow for screening a compound like this compound for potential biological activity is outlined below.

Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound B Primary Screening (e.g., Enzyme Inhibition Assays) A->B C Cell-based Assays (e.g., Cytotoxicity, Antimicrobial) B->C D Lead Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F ADME/Tox Profiling E->F G Preclinical Candidate F->G

Caption: General workflow for the biological screening of a novel chemical entity.

Potential as Enzyme Inhibitors

The pyrazole-3,5-dicarboxylate moiety can act as a versatile scaffold for the design of enzyme inhibitors. The two ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then participate in hydrogen bonding or coordinate with metal ions in the active sites of metalloenzymes. Furthermore, the ester groups can be converted to amides or other functional groups to explore structure-activity relationships (SAR) and optimize binding to a target enzyme. Pyrazole derivatives have shown inhibitory activity against a variety of enzymes, including kinases, making this a promising area of investigation.[7][8]

Potential as Anticancer and Antimicrobial Agents

Numerous pyrazole derivatives have demonstrated significant anticancer and antimicrobial activities.[6][9][10] The planar, aromatic nature of the pyrazole ring allows for π-stacking interactions with biological macromolecules, while the substituents at the 1, 3, and 5 positions can be modified to enhance potency and selectivity. The title compound could serve as a starting point for the synthesis of a library of derivatives to be screened for these activities.

Conclusion

This compound is a readily accessible and synthetically versatile molecule. While direct biological data for this specific compound is scarce, the extensive and diverse pharmacological activities of the broader pyrazole class of compounds highlight its potential as a valuable scaffold in drug discovery and development. Further investigation into the biological properties of this compound and its derivatives is warranted and could lead to the identification of novel therapeutic agents.

References

The Discovery and Enduring Legacy of Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and discovery of pyrazole compounds, from their initial synthesis to their current prominent role in medicinal chemistry. We delve into the foundational synthetic methodologies, provide detailed experimental protocols for key reactions, and present a comprehensive overview of their diverse therapeutic applications, supported by quantitative data and mechanistic insights.

The Dawn of Pyrazole Chemistry: A Historical Perspective

The journey of pyrazole chemistry began in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while investigating the reactions of ethyl acetoacetate and phenylhydrazine, Knorr serendipitously synthesized the first substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone.[1] This discovery laid the groundwork for a new class of heterocyclic compounds that would prove to be of immense importance.

Shortly after, in 1898, Hans von Pechmann developed an alternative route to the parent pyrazole ring through the reaction of diazomethane with acetylene.[2] These two seminal syntheses, the Knorr pyrazole synthesis and the Pechmann pyrazole synthesis, became the cornerstones of pyrazole chemistry, enabling the creation of a vast array of derivatives.

The early therapeutic potential of pyrazoles was quickly recognized. Antipyrine, a derivative of Knorr's initial discovery, was introduced as an analgesic and antipyretic.[3] This was followed by the development of other pyrazolone-based drugs like phenylbutazone, which exhibited potent anti-inflammatory properties.[4][5] These early successes solidified the pyrazole scaffold as a "privileged structure" in medicinal chemistry, a core molecular framework with a high propensity for biological activity.

Foundational Synthetic Methodologies

The classical syntheses of pyrazoles remain fundamental to this day, with numerous modifications and improvements being developed over the decades.

The Knorr Pyrazole Synthesis

The Knorr synthesis is a versatile and widely used method for the preparation of pyrazoles and pyrazolones. It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[6][7][8] The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Reaction Scheme:

Knorr_Synthesis reagents β-Dicarbonyl Compound + Hydrazine Derivative intermediate Hydrazone Intermediate reagents->intermediate Condensation product Pyrazole intermediate->product Cyclization & Dehydration Pechmann_Synthesis reagents Diazo Compound + Alkyne/Alkyne product Pyrazole reagents->product [3+2] Cycloaddition Knorr_Workflow start Combine Phenylhydrazine and Ethyl Acetoacetate condensation Allow to stand at ambient temperature start->condensation separation Separate aqueous layer condensation->separation cyclization Heat oily product on water bath separation->cyclization isolation Cool to solidify and collect product cyclization->isolation purification Recrystallize from ethanol isolation->purification characterization Determine melting point purification->characterization Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition Ruxolitinib_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression Dimerization & Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Sildenafil_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP GMP cGMP->GMP PDE5 PDE5 PDE5 Sildenafil Sildenafil Sildenafil->PDE5 Inhibition

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dimethyl 1-Methyl-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a three-step process, commencing with the oxidation of 3,5-dimethyl-1H-pyrazole to 1H-pyrazole-3,5-dicarboxylic acid, followed by esterification to dimethyl 1H-pyrazole-3,5-dicarboxylate, and concluding with N-methylation to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of reaction parameters and outcomes.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)
1Oxidation3,5-Dimethyl-1H-pyrazolePotassium permanganateWater70-90Not specified33
2Esterification1H-Pyrazole-3,5-dicarboxylic acidMethanol, Gaseous HClMethanolReflux3 hours63
3N-methylationDimethyl 1H-pyrazole-3,5-dicarboxylateIodomethane, K₂CO₃Acetone60OvernightNot specified

Experimental Protocols

Step 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid

This procedure outlines the oxidation of 3,5-dimethyl-1H-pyrazole to form 1H-pyrazole-3,5-dicarboxylic acid.[1]

Materials:

  • 3,5-Dimethyl-1H-pyrazole (0.818 mol, 78.5 g)

  • Potassium permanganate (3.271 mol, 517 g)

  • Water (700 mL)

  • Aqueous HCl

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole in 700 mL of water heated to 70°C in a suitable reaction vessel.

  • Gradually add potassium permanganate to the heated solution. Maintain the reaction temperature between 70°C and 90°C during the addition.

  • After the addition is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide precipitate and wash the precipitate with water.

  • Acidify the filtrate with aqueous HCl to a pH of 2.

  • Allow the acidified solution to stand overnight to facilitate precipitation.

  • Collect the precipitate by filtration and wash with water.

  • The resulting white crystalline product is 1H-pyrazole-3,5-dicarboxylic acid. The reported yield is 41.75 g (33%).[1]

Step 2: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This protocol describes the esterification of 1H-pyrazole-3,5-dicarboxylic acid to its dimethyl ester.[2]

Materials:

  • 1H-Pyrazole-3,5-dicarboxylic acid (0.203 mol, 31.7 g)

  • Methanol (125 mL)

  • Gaseous HCl

Procedure:

  • Suspend 1H-pyrazole-3,5-dicarboxylic acid in 125 mL of methanol in a reaction flask.

  • Saturate the methanolic suspension with gaseous HCl.

  • Heat the reaction mixture to reflux for 3 hours.

  • After the reflux period, allow the mixture to stand at room temperature overnight.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with methanol.

  • The final product is white crystalline dimethyl 1H-pyrazole-3,5-dicarboxylate. A yield of 23.5 g (63%) has been reported.[2] An alternative method using thionyl chloride in methanol at 80°C for 4 hours can also be employed, reportedly yielding the product in 99% yield.[2]

Step 3: Synthesis of this compound

This final step details the N-methylation of dimethyl 1H-pyrazole-3,5-dicarboxylate. This protocol is adapted from the methylation of the corresponding diethyl ester.[3]

Materials:

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate

  • Iodomethane

  • Potassium carbonate (K₂CO₃)

  • Acetone

Procedure:

  • Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate in acetone in a reaction flask.

  • Add potassium carbonate to the solution.

  • While stirring, add iodomethane dropwise to the mixture.

  • Heat the reaction mixture to 60°C and allow it to react overnight.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and rinse the filter cake with acetone.

  • Combine the organic phases and evaporate the solvent under reduced pressure.

  • The resulting crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate to obtain this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the three-step synthesis process for this compound.

SynthesisWorkflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Esterification cluster_step3 Step 3: N-methylation start 3,5-Dimethyl-1H-pyrazole product1 1H-Pyrazole-3,5- dicarboxylic acid start->product1 70-90°C reagent1 KMnO4, H2O reagent1->product1 product2 Dimethyl 1H-pyrazole-3,5- dicarboxylate product1->product2 Reflux, 3h reagent2 Methanol, HCl (gas) reagent2->product2 final_product Dimethyl 1-methyl-1H-pyrazole- 3,5-dicarboxylate product2->final_product Acetone, 60°C, overnight reagent3 Iodomethane, K2CO3 reagent3->final_product

Caption: Synthetic pathway for this compound.

References

Applications of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate serves as a versatile starting material for the synthesis of a wide array of derivatives with significant therapeutic potential. This document provides an overview of the applications of this scaffold in medicinal chemistry, focusing on its utility in the development of anticancer and antimicrobial agents. Detailed experimental protocols for the evaluation of these compounds are also provided.

Anticancer Applications

Derivatives of the pyrazole-3,5-dicarboxylate scaffold have demonstrated notable efficacy against various cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Several pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1][2][3] Inhibition of CDKs leads to cell cycle arrest, preventing cancer cells from dividing and proliferating. For instance, certain pyrazole-based compounds have shown significant inhibitory activity against CDK2, leading to cell cycle arrest at the G2/M or S phase.[3][4][5]

CDK_Inhibition_Pathway cluster_G1_S_Transition G1/S Transition Pyrazole Derivative Pyrazole Derivative CDK2/Cyclin E CDK2/Cyclin E Pyrazole Derivative->CDK2/Cyclin E inhibits Rb Phosphorylation Rb Phosphorylation CDK2/Cyclin E->Rb Phosphorylation promotes Cell Cycle Arrest Cell Cycle Arrest CDK2/Cyclin E->Cell Cycle Arrest E2F Release E2F Release Rb Phosphorylation->E2F Release leads to S-Phase Entry S-Phase Entry E2F Release->S-Phase Entry promotes

Modulation of Receptor Tyrosine Kinases (RTKs)

Derivatives of the pyrazole scaffold have also been shown to target receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[1][6][7] These receptors are often overexpressed in cancer cells and play a critical role in tumor growth, angiogenesis, and metastasis. Inhibition of these RTKs can disrupt downstream signaling cascades, ultimately leading to reduced cancer cell viability.

RTK_Inhibition_Workflow Pyrazole Analog Pyrazole Analog EGFR/VEGFR-2 EGFR/VEGFR-2 Pyrazole Analog->EGFR/VEGFR-2 blocks Downstream Signaling (e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR/VEGFR-2->Downstream Signaling (e.g., MAPK, PI3K/Akt) activates Gene Expression Gene Expression Downstream Signaling (e.g., MAPK, PI3K/Akt)->Gene Expression regulates Apoptosis Apoptosis Downstream Signaling (e.g., MAPK, PI3K/Akt)->Apoptosis inhibits Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Angiogenesis Angiogenesis Gene Expression->Angiogenesis

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Pyrazole derivatives have been observed to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of pro- and anti-apoptotic proteins.[4][5][8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineAssay TypeIncubation Time (hrs)IC50 (µM)Reference
Pyrazole-Indole Hybrid 7aHepG2 (Liver)MTT486.1 ± 1.9[5]
Pyrazole-Indole Hybrid 7bHepG2 (Liver)MTT487.9 ± 1.9[5]
1,3-diphenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Breast)MTT2414.97[8]
1,3-diphenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Breast)MTT486.45[8]
1-aroyl-3,5-dimethyl-1H-pyrazole 9K-562 (Leukemia)MTT-4[9]
Pyrazoline Derivative 11AsPC-1 (Pancreatic)MTT-16.8[10]
Pyrazoline Derivative 11U251 (Glioblastoma)MTT-11.9[10]
Benzo[b]thiophen-2-yl-pyrazoline b17HepG-2 (Liver)MTT483.57[11]
2-bromo-substituted pyrazole 26PC3 (Prostate)--Potent[7]
2-bromo-substituted pyrazole 26DU145 (Prostate)--Potent[7]

Antimicrobial Applications

The pyrazole scaffold is also a valuable pharmacophore in the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[12][13][14]

The precise mechanisms of antimicrobial action are varied and can include the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. Some pyrazole derivatives have been shown to target bacterial topoisomerase II and IV.[12]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Trifluorophenyl-substituted pyrazole 27S. aureus (including MRSA)0.39[12]
Trifluorophenyl-substituted pyrazole 27S. epidermidis1.56[12]
Trifluorophenyl-substituted pyrazole 27Vancomycin-resistant E. faecalis (VRE)1.56[12]
Aminoguanidine-derived 1,3-diphenyl pyrazole 12S. aureus1-8[12]
Aminoguanidine-derived 1,3-diphenyl pyrazole 12E. coli 19241[12]
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole 1bA. baumannii (Ab-MDR 13 & 15)512[13]
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole 1dA. baumannii (Ab-MDR 15)512[13]
Pyrazoline 9S. aureus (MDR)4[14]
Pyrazoline 9E. faecalis4[14]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the medicinal chemistry applications of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with pyrazole derivatives A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to quantify the percentage of cells undergoing apoptosis.

Materials:

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Materials:

  • 6-well plates

  • Test compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Materials:

  • 96-well microplates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

These application notes and protocols provide a framework for the investigation of this compound derivatives in a medicinal chemistry context. The versatility of this scaffold, coupled with the robust screening methods outlined, offers significant opportunities for the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate as a versatile building block in organic synthesis, particularly for the development of novel bioactive molecules. Detailed experimental protocols for its synthesis and subsequent transformations are provided, along with data presented in a structured format for ease of reference.

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore found in a wide range of biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. The presence of two reactive ester groups at the 3 and 5 positions, coupled with a methylated nitrogen at the 1 position, offers multiple sites for chemical modification, making it an ideal starting material for the synthesis of diverse molecular architectures.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process starting from 3,5-pyrazoledicarboxylic acid. The first step involves the esterification of the dicarboxylic acid, followed by the N-methylation of the resulting diester.

Step 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

Protocol:

This procedure follows the general principle of Fischer esterification.

Reagent/SolventMolar EquivalentQuantity
3,5-Pyrazoledicarboxylic acid1.031.7 g (0.203 mol)
MethanolExcess125 mL
Gaseous HClCatalystSaturated

Procedure:

  • To a suspension of 3,5-pyrazoledicarboxylic acid in methanol, bubble gaseous hydrogen chloride until the solution is saturated.

  • Heat the reaction mixture to reflux for 3 hours.

  • Allow the mixture to cool and stand at room temperature overnight.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold methanol to afford dimethyl 1H-pyrazole-3,5-dicarboxylate as a white crystalline solid.[1]

Expected Yield and Characterization:

  • Yield: 23.5 g (63%)[1]

  • Melting Point: 142-143 °C[1]

  • IR (cm⁻¹): 3105 (N-H stretch), 1710 (C=O stretch), 1240 (C-O-C stretch)[1]

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.34 (s, 1H), 3.96 (s, 6H)[1]

Step 2: Synthesis of this compound

Protocol:

This protocol is adapted from the synthesis of the corresponding diethyl ester.[2]

Reagent/SolventMolar EquivalentQuantity
Dimethyl 1H-pyrazole-3,5-dicarboxylate1.0(e.g., 1.84 g, 10 mmol)
Iodomethane1.1(e.g., 1.56 g, 0.68 mL, 11 mmol)
Potassium Carbonate1.5(e.g., 2.07 g, 15 mmol)
AcetoneSolvent50 mL

Procedure:

  • Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate in acetone in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add iodomethane dropwise to the stirred suspension.

  • Heat the reaction mixture to 60 °C and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Wash the filter cake with acetone.

  • Combine the organic phases and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Expected Characterization:

  • The N-methylation can be confirmed by the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of a new singlet corresponding to the N-CH₃ protons.

Applications as a Building Block

This compound is a versatile intermediate for the synthesis of a variety of more complex molecules. The two ester functionalities can be readily transformed into other functional groups, providing access to a wide range of derivatives.

Hydrolysis to 1-methyl-1H-pyrazole-3,5-dicarboxylic acid

The diester can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used in further synthetic transformations, such as amide bond formation or conversion to acid chlorides.

Protocol:

Reagent/SolventMolar Equivalent
This compound1.0
Sodium Hydroxide (aq)> 2.0
Hydrochloric Acid (aq)To pH ~2

Procedure:

  • Dissolve this compound in an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to a pH of approximately 2.

  • Collect the precipitated 1-methyl-1H-pyrazole-3,5-dicarboxylic acid by filtration.

  • Wash the solid with cold water and dry under vacuum.

Amide Formation

The ester groups can be directly converted to amides by reaction with amines, or via the corresponding dicarboxylic acid or acid chloride. Direct amidation of the ester is often preferred for its simplicity.

Protocol for Direct Amidation:

Reagent/SolventMolar Equivalent
This compound1.0
Amine (R-NH₂)> 2.0
Solvent (e.g., Methanol, Toluene)-

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add an excess of the desired amine.

  • Heat the reaction mixture to reflux for several hours to days, monitoring by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting bis-amide by recrystallization or column chromatography.

A series of 1-methyl-1H-pyrazole-5-carboxamides have been synthesized and evaluated as potent inhibitors of the parasitic nematode Haemonchus contortus.[3] However, these compounds exhibited unexpected acute mammalian toxicity, which was linked to the inhibition of mitochondrial respiration.[3] This highlights the importance of early-stage toxicity screening in drug development programs utilizing this scaffold.

Reduction to Diol

The ester groups can be reduced to the corresponding alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This transformation provides access to 1-methyl-1H-pyrazole-3,5-dimethanol, a useful building block for further derivatization.

Protocol:

Reagent/SolventMolar Equivalent
This compound1.0
Lithium Aluminum Hydride (LiAlH₄)> 2.0
Anhydrous THF or Diethyl EtherSolvent

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting solid and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.

  • Purify the product by column chromatography.

Potential Applications in Drug Discovery

The 1-methyl-1H-pyrazole-3,5-dicarboxylate scaffold is a promising starting point for the development of new therapeutic agents. By modifying the functional groups at the 3 and 5 positions, libraries of compounds can be generated for screening against various biological targets. The pyrazole core is known to interact with a variety of enzymes and receptors, and the dicarboxylate derivatives provide handles for introducing diversity and optimizing pharmacokinetic properties. For instance, 1-methyl-1H-pyrazole-3-carboxylic acid, a derivative of the title compound, is an intermediate in the synthesis of inhibitors of stearoyl-CoA desaturase (SCD1 and SCD5), which are targets for metabolic disorders.[4]

Visualizations

Synthesis_of_Building_Block 3,5-Pyrazoledicarboxylic_acid 3,5-Pyrazoledicarboxylic Acid Dimethyl_1H_pyrazole_3_5_dicarboxylate Dimethyl 1H-pyrazole-3,5-dicarboxylate 3,5-Pyrazoledicarboxylic_acid->Dimethyl_1H_pyrazole_3_5_dicarboxylate MeOH, HCl (gas) Dimethyl_1_methyl_1H_pyrazole_3_5_dicarboxylate This compound Dimethyl_1H_pyrazole_3_5_dicarboxylate->Dimethyl_1_methyl_1H_pyrazole_3_5_dicarboxylate CH₃I, K₂CO₃

Caption: Synthesis of this compound.

Transformations_of_Building_Block Building_Block This compound Dicarboxylic_Acid 1-methyl-1H-pyrazole-3,5-dicarboxylic acid Building_Block->Dicarboxylic_Acid Hydrolysis Bis_Amide 1-methyl-1H-pyrazole-3,5-bis(amide) Building_Block->Bis_Amide Amination Diol 1-methyl-1H-pyrazole-3,5-dimethanol Building_Block->Diol Reduction Bioactive_Molecules Bioactive Molecules Dicarboxylic_Acid->Bioactive_Molecules Bis_Amide->Bioactive_Molecules Diol->Bioactive_Molecules

Caption: Key transformations of the building block.

References

Derivatization of Dimethyl 1-Methyl-1H-pyrazole-3,5-dicarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate. This versatile scaffold is a valuable starting material for the synthesis of a wide range of pyrazole derivatives with significant potential in medicinal chemistry and drug discovery. The protocols outlined below cover key transformations including hydrolysis, amidation, and reduction, providing a foundation for the generation of diverse chemical libraries for biological screening.

Application Notes

The pyrazole nucleus is a well-established privileged scaffold in drug discovery, with numerous approved drugs containing this heterocyclic motif.[1][2][3][4] Derivatives of this compound are of particular interest due to the two ester functionalities, which can be selectively or exhaustively modified to introduce a variety of functional groups, thereby modulating the physicochemical and pharmacological properties of the molecule.

Key areas of application for derivatives of this scaffold include:

  • Phosphodiesterase 4 (PDE4) Inhibitors: Many pyrazole-containing compounds have been identified as potent and selective inhibitors of PDE4.[4] PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, and its inhibition leads to an increase in intracellular cAMP levels. This has therapeutic implications for a range of inflammatory and neurological disorders, including asthma, chronic obstructive pulmonary disease (COPD), and depression. The derivatization of the pyrazole scaffold allows for the fine-tuning of potency and selectivity for different PDE4 subtypes.

  • Anticancer Agents: The pyrazole core is present in several anticancer drugs. Derivatives can be designed to interact with various cancer-related targets, such as kinases, by introducing appropriate substituents on the pyrazole ring and its side chains.

  • Antimicrobial Agents: Functionalized pyrazoles have demonstrated broad-spectrum antibacterial and antifungal activities. The ability to introduce diverse amide and other functionalities on the pyrazole-3,5-dicarboxylate backbone allows for the exploration of new antimicrobial pharmacophores.

Signaling Pathway: PDE4 Inhibition

A primary application of pyrazole derivatives lies in the modulation of the PDE4 signaling pathway. A simplified representation of this pathway and the role of PDE4 inhibitors is depicted below.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP AMP PDE4->AMP PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene Promotes

Caption: PDE4 signaling pathway and the effect of its inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound.

Di-saponification to 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid

This protocol describes the complete hydrolysis of both methyl ester groups to yield the corresponding dicarboxylic acid.

Workflow:

Di_saponification_Workflow Start Dimethyl 1-methyl-1H-pyrazole- 3,5-dicarboxylate Step1 Dissolve in Methanol Start->Step1 Step2 Add aq. NaOH Step1->Step2 Step3 Reflux Step2->Step3 Step4 Cool and Acidify (HCl) Step3->Step4 Step5 Filter and Wash Step4->Step5 End 1-Methyl-1H-pyrazole- 3,5-dicarboxylic acid Step5->End

Caption: Workflow for the di-saponification of the starting diester.

Protocol:

  • To a solution of this compound (1.0 eq) in methanol, add a solution of sodium hydroxide (2.2 eq) in water.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 1-methyl-1H-pyrazole-3,5-dicarboxylic acid.

Quantitative Data:

ParameterValue
Reactant Ratio1 : 2.2 (Diester : NaOH)
SolventMethanol/Water
TemperatureReflux
Reaction Time2-4 hours
Yield>90%
Selective Mono-saponification to 1-Methyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid

This protocol allows for the selective hydrolysis of one of the two ester groups, yielding a mono-acid mono-ester derivative. This intermediate is particularly useful for subsequent selective functionalization.

Workflow:

Mono_saponification_Workflow Start Dimethyl 1-methyl-1H-pyrazole- 3,5-dicarboxylate Step1 Dissolve in Methanol Start->Step1 Step2 Add 1 eq. aq. KOH at 0°C Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Evaporate Solvent Step3->Step4 Step5 Dissolve in Water and Acidify (HCl) Step4->Step5 Step6 Extract with Ethyl Acetate Step5->Step6 End 1-Methyl-3-(methoxycarbonyl)- 1H-pyrazole-5-carboxylic acid Step6->End

Caption: Workflow for the selective mono-saponification of the starting diester.

Protocol:

  • Dissolve this compound (1.0 eq) in methanol and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of potassium hydroxide (1.0 eq) in methanol while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 10-12 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, evaporate the organic solvent under reduced pressure.

  • Dissolve the residue in water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under vacuum to yield 1-methyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid.[5]

Quantitative Data:

ParameterValue
Reactant Ratio1 : 1 (Diester : KOH)
SolventMethanol
Temperature0°C to Room Temperature
Reaction Time10-12 hours
YieldModerate to good
Direct Di-amidation

This protocol describes the conversion of both ester groups into amide functionalities by reaction with an excess of a primary or secondary amine.

Workflow:

Di_amidation_Workflow Start Dimethyl 1-methyl-1H-pyrazole- 3,5-dicarboxylate Step1 Dissolve in Methanol Start->Step1 Step2 Add Excess Amine Step1->Step2 Step3 Heat (optional) Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Evaporate Solvent Step4->Step5 Step6 Purify by Crystallization or Chromatography Step5->Step6 End 1-Methyl-N3,N5-dialkyl-1H-pyrazole- 3,5-dicarboxamide Step6->End

Caption: Workflow for the direct di-amidation of the starting diester.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add an excess of the desired primary or secondary amine (e.g., 5-10 equivalents).

  • The reaction can be stirred at room temperature or heated to reflux to increase the reaction rate, depending on the reactivity of the amine.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent and excess amine under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent or by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Reactant Ratio1 : 5-10 (Diester : Amine)
SolventMethanol or Ethanol
TemperatureRoom Temperature to Reflux
Reaction Time12-48 hours
YieldVariable, depends on amine
Reduction to 1-Methyl-1H-pyrazole-3,5-dimethanol

This protocol details the reduction of both ester groups to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Workflow:

Reduction_Workflow Start Dimethyl 1-methyl-1H-pyrazole- 3,5-dicarboxylate Step1 Dissolve in Dry THF Start->Step1 Step2 Add LiAlH₄ suspension at 0°C Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Quench with Water and NaOH Step3->Step4 Step5 Filter and Extract Step4->Step5 End 1-Methyl-1H-pyrazole- 3,5-dimethanol Step5->End

Caption: Workflow for the reduction of the starting diester to the diol.

Protocol:

  • To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-methyl-1H-pyrazole-3,5-dimethanol.

Quantitative Data:

ParameterValue
Reactant Ratio1 : 2-3 (Diester : LiAlH₄)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0°C to Room Temperature
Reaction Time2-4 hours
YieldGood to excellent

These protocols provide a foundation for the synthesis of a diverse range of pyrazole derivatives from the readily available this compound. The resulting compounds can be further functionalized or directly screened for their biological activities, contributing to the discovery of new therapeutic agents.

References

Application Notes and Protocols for N-Methylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methylated pyrazoles are crucial heterocyclic motifs found in a wide array of pharmaceuticals, agrochemicals, and materials. The synthesis of these compounds, however, presents a persistent challenge in controlling the regioselectivity of the methylation process.[1] Due to the presence of two adjacent and often electronically similar nitrogen atoms in the pyrazole ring, direct N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 constitutional isomers. Traditional methylating agents such as methyl iodide and dimethyl sulfate frequently provide poor selectivity, necessitating tedious purification steps. This document outlines detailed protocols for several N-methylation procedures, including classical methods and a modern, highly regioselective approach, to guide researchers in synthesizing the desired N-methyl pyrazole isomers.

Experimental Protocols

Three key methods for the N-methylation of pyrazoles are detailed below, ranging from classical approaches to a highly selective modern technique.

Protocol 1: Classical N-Methylation using Methyl Iodide (MeI) and Potassium Carbonate

This protocol describes a standard procedure for N-methylation using a common alkylating agent and base. It is broadly applicable but may result in a mixture of regioisomers depending on the pyrazole substrate.

Materials:

  • Substituted Pyrazole

  • Methyl Iodide (MeI)

  • Potassium Carbonate (K₂CO₃)

  • Dry Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted pyrazole (1.0 equiv.) in dry DMF, add potassium carbonate (2.0 equiv.).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add methyl iodide (1.5 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 16 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and obtain the desired N-methylated pyrazole.[2]

Protocol 2: N-Methylation using Diazomethane

Diazomethane is a potent methylating agent but is also highly toxic and explosive.[3] This procedure should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety precautions, including specialized glassware without ground joints.

Materials:

  • Substituted Pyrazole

  • Ethereal solution of Diazomethane (CH₂N₂)

  • Diethyl Ether

Procedure:

  • Dissolve the substituted pyrazole (1.0 equiv.) in a minimal amount of diethyl ether in a flask suitable for use with diazomethane.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a freshly prepared ethereal solution of diazomethane in excess until the yellow color of diazomethane persists and gas evolution ceases.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure.

  • The resulting crude product, often a mixture of N1 and N2-methylated isomers, can be purified by column chromatography or crystallization.[4]

Protocol 3: Highly N1-Selective Methylation via α-Halomethylsilanes (Masked Methylating Reagent)

This modern, two-step method employs a sterically bulky α-halomethylsilane as a "masked" methylating reagent to achieve exceptionally high N1 regioselectivity.[5][6][7][8] The bulky silyl group directs the alkylation to the less sterically hindered N1 position, after which it is cleaved to reveal the methyl group.

Materials:

  • Substituted Pyrazole (e.g., 3-(4-fluorophenyl)-1H-pyrazole)

  • (Chloromethyl)triisopropoxysilane

  • Potassium bis(trimethylsilyl)amide (KHMDS) solution in THF

  • Dimethyl sulfoxide (DMSO)

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Water

  • Isopropyl acetate (i-PrOAc)

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

Step A: N-Alkylation

  • In a 20 mL vial equipped with a magnetic stir bar, add the pyrazole substrate (1.0 equiv., e.g., 1.54 mmol, 0.250 g) and DMSO (2.5 mL).[9]

  • Add KHMDS solution (1.5 equiv., e.g., 2.31 mmol) to the vial.[9]

  • Place the vial in an aluminum heating block and stir at 60 °C for 30 minutes.[9]

  • To this solution, add (chloromethyl)triisopropoxysilane (1.5 equiv., 2.31 mmol).[9]

  • Continue stirring the reaction at 60 °C for 16 hours. The reaction can be monitored by HPLC to confirm the formation of the silylated intermediate.[9]

Step B: Protodesilylation

  • After the N-alkylation is complete, add a 1M solution of TBAF in THF (2.0 equiv., 3.08 mmol) and water (10 mL/g of substrate) to the reaction mixture while maintaining the temperature at 60 °C.[9]

  • Stir for approximately 4 hours, or until conversion to the N-methyl pyrazole is complete as determined by HPLC.[5]

  • For workup, cool the reaction to room temperature. Add isopropyl acetate (i-PrOAc), 10% aqueous NaHCO₃, and brine.[9]

  • Separate the layers and extract the aqueous phase with i-PrOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash chromatography.[9]

Data Presentation: Comparison of N-Methylation Methods

The following table summarizes quantitative data for different N-methylation procedures, highlighting the significant improvement in regioselectivity offered by the masked reagent method.

Pyrazole SubstrateMethylating AgentBase / SolventTemp. (°C) / Time (h)N1:N2 RatioYield (%)Reference
3-Phenylpyrazole(Chloromethyl)triisopropoxysilane / TBAFKHMDS / DMSO60 °C / 16 h>99:158[9]
3-(4-Fluorophenyl)-1H-pyrazole(Chloromethyl)triisopropoxysilane / TBAFKHMDS / DMSO60 °C / 16 h93:764[9]
3-(o-tolyl)-1H-pyrazole(Chloromethyl)triisopropoxysilane / TBAFKHMDS / DMSO60 °C / 16 h92:867[9]
3-(Pyridin-2-yl)-1H-pyrazole(Chloromethyl)triisopropoxysilane / TBAFKHMDS / DMSO60 °C / 16 h>99:170
4-Bromo-3-phenyl-1H-pyrazole(Chloromethyl)triisopropoxysilane / TBAFKHMDS / DMSO60 °C / 16 h93:7-
Phenylaminopyrazole derivativeMethyl IodideK₂CO₃ / DMFrt / 16 hOnly 8b isolated-[2]
Methylsulfonyl-activated pyrazole precursorDiazomethaneEtherrt3.7 : 167 (N1) / 18 (N2)[4]
Pyrazole (unsubstituted)Methanol (gas phase)Zeolite Catalyst200-350 °C-100[10]

Visualizations

// Node styles start_end [fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; method [fillcolor="#FBBC05", fontcolor="#202124"]; decision [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", margin="0.3,0.1"]; product [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes sub [label="Pyrazole Substrate", node_type=start_end]; choose [label="Select Method", node_type=decision];

// Method 1: Classical m1 [label="Classical Methylation\n(e.g., MeI, DMS)", node_type=method]; p1_1 [label="Add Base (e.g., K₂CO₃)\n& Solvent (e.g., DMF)", node_type=process]; p1_2 [label="Add Methylating Agent", node_type=process]; p1_3 [label="React at rt - elevated temp.", node_type=process];

// Method 2: Masked Reagent m2 [label="Masked Reagent Method\n(α-Halomethylsilane)", node_type=method]; p2_1 [label="Step A: N-Alkylation\n(Base, Solvent, Silane)", node_type=process]; p2_2 [label="Step B: Protodesilylation\n(TBAF, H₂O)", node_type=process];

// Common Path workup [label="Aqueous Workup &\nExtraction", node_type=process]; purify [label="Purification\n(Column Chromatography)", node_type=process]; prod [label="N-Methylated Pyrazole\n(Characterize Isomers)", node_type=product];

// Edges sub -> choose; choose -> m1 [label=" Lower Selectivity\nSimple Reagents"]; choose -> m2 [label=" High N1-Selectivity\nSpecialized Reagent"];

m1 -> p1_1 -> p1_2 -> p1_3; m2 -> p2_1 -> p2_2;

{p1_3, p2_2} -> workup [style=solid]; workup -> purify -> prod; } caption [label="General workflow for N-methylation of pyrazoles.", shape=plaintext, fontcolor="#5F6368"]; }

General workflow for N-methylation of pyrazoles.

References

Application Notes and Protocols for the Analytical Characterization of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of pyrazole, it serves as a crucial building block for the synthesis of more complex molecules with potential biological activities. Accurate and robust analytical methods are essential for confirming its identity, purity, and stability, which are critical parameters in research and development. These application notes provide detailed protocols for the analysis of this compound using various spectroscopic and chromatographic techniques.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for the structural confirmation of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the various carbon environments within the molecule. For this specific compound, key expected signals in the ¹H NMR spectrum include singlets for the N-methyl group, the two equivalent O-methyl groups, and the proton on the pyrazole ring.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Increase the number of scans significantly (e.g., 1024 or more) to obtain a good signal, as the ¹³C nucleus is less sensitive than ¹H.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum.

Quantitative Data: Expected NMR Chemical Shifts Data is inferred from the closely related compound Dimethyl 1H-pyrazole-3,5-dicarboxylate and general principles of NMR spectroscopy.[1]

Analysis Assignment Expected Chemical Shift (δ, ppm) Solvent
¹H NMR Pyrazole C4-H~7.3CDCl₃
OCH₃ (ester, 6H)~3.9-4.0CDCl₃
N-CH₃ (pyrazole, 3H)~3.8-3.9CDCl₃
¹³C NMR C=O (ester)~160-165CDCl₃
C3/C5 (pyrazole ring)~140-145CDCl₃
C4 (pyrazole ring)~115-120CDCl₃
OCH₃ (ester)~52-54CDCl₃
N-CH₃ (pyrazole)~38-40CDCl₃

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Add TMS (Internal Standard) B->C D Insert into NMR Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Peak Integration (1H) H->I J Structural Elucidation I->J

Workflow for GC-MS sample analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands include the C=O stretching of the ester groups, C-O-C stretching, and vibrations associated with the pyrazole ring.

Experimental Protocol: FTIR (KBr Pellet)

  • Sample Preparation: Mix 1-2 mg of the sample with ~100 mg of dry, powdered potassium bromide (KBr).

  • Grinding: Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectrum Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, and collect an appropriate number of scans (e.g., 16-32) for a good signal. A background spectrum of an empty sample holder or a pure KBr pellet should be collected first.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Quantitative Data: Expected FTIR Absorption Bands Data is inferred from the closely related compound Dimethyl 1H-pyrazole-3,5-dicarboxylate. [1]

Frequency Range (cm⁻¹) Vibration Type Functional Group
3150-3100 C-H Stretch Pyrazole Ring
2990-2950 C-H Stretch Methyl (CH₃)
~1720-1740 C=O Stretch Ester Carbonyl
~1570 C=N Stretch Pyrazole Ring

| ~1250-1280 | C-O-C Stretch | Ester |

Workflow for FTIR Analysis

FTIR_Workflow A Sample Preparation (Mix with KBr) B Grind Mixture A->B C Press into Pellet B->C E Acquire Sample Spectrum C->E D Acquire Background Spectrum D->E Baseline F Identify Characteristic Peaks E->F G Assign Functional Groups F->G

Workflow for FTIR sample analysis.

Chromatographic Techniques for Purity and Quantification

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the preferred method for assessing the purity of this compound and for quantitative analysis in various matrices. A reversed-phase HPLC method using a C18 column is typically suitable for this type of moderately polar compound. UV detection is effective due to the presence of the pyrazole chromophore.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL for purity analysis). Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 column, and an autosampler.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution. A starting point could be a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength of maximum absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Purity: Integrate the area of all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks.

    • Quantification: Create a calibration curve using standards of known concentrations. Determine the concentration of the sample by comparing its peak area to the calibration curve.

Quantitative Data: Typical HPLC Parameters

Parameter Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Temperature 25 °C
Injection Volume 10 µL

Workflow for HPLC Purity Analysis

HPLC_Workflow A Prepare Standard & Sample Solutions (Known Conc.) B Filter Solutions (0.45 µm filter) A->B D Inject Samples into HPLC B->D C Set Up HPLC Method (Mobile Phase, Flow, etc.) C->D E Record Chromatogram D->E F Integrate Peak Areas E->F G Calculate Area % for Purity Assessment F->G

Workflow for HPLC purity analysis.

References

large-scale synthesis of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Large-Scale Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Introduction

This compound is a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. Its pyrazole core, substituted with ester functionalities, makes it a versatile building block for creating more complex heterocyclic compounds. This document outlines a robust, multi-step synthesis protocol suitable for laboratory and pilot-plant scale production, compiled from established methodologies. The described pathway ensures a reliable route to the target compound, starting from commercially available precursors.

Synthetic Strategy

The synthesis of this compound is achieved through a three-step process. This strategy is designed to be scalable and utilizes common laboratory reagents and techniques.

  • Step 1: Oxidation. The process begins with the oxidation of 3,5-dimethyl-1H-pyrazole using a strong oxidizing agent, such as potassium permanganate, to yield the intermediate 1H-pyrazole-3,5-dicarboxylic acid.

  • Step 2: Diesterification. The resulting dicarboxylic acid is then esterified to produce dimethyl 1H-pyrazole-3,5-dicarboxylate. Two effective methods for this transformation are presented: a classic Fischer esterification using methanolic HCl and a higher-yield method employing thionyl chloride.

  • Step 3: N-Methylation. The final step involves the selective methylation of the pyrazole ring's nitrogen atom. This is accomplished by reacting the dimethyl 1H-pyrazole-3,5-dicarboxylate with an alkylating agent like iodomethane in the presence of a mild base.

Data Presentation: Summary of Reactions

The following table summarizes the key quantitative data for each step in the synthetic pathway, allowing for a comparative overview of the different methodologies.

StepReactionStarting MaterialKey ReagentsSolventTemperatureYield (%)Reference
1Oxidation3,5-Dimethyl-1H-pyrazolePotassium permanganate (KMnO₄)Water70-90°C33%[1]
2aDiesterification1H-Pyrazole-3,5-dicarboxylic acidMethanol, Gaseous HClMethanolReflux63%[2]
2bDiesterification1H-Pyrazole-3,5-dicarboxylic acidThionyl chloride (SOCl₂), MethanolMethanol0°C to 80°C99%[2]
3N-MethylationDiethyl 1H-pyrazole-3,5-dicarboxylate*Iodomethane (CH₃I), Potassium carbonate (K₂CO₃)Acetone60°CNot specified[3]

*Note: The protocol for Step 3 is adapted from a procedure for the analogous diethyl ester, as a direct large-scale protocol for the dimethyl ester was not explicitly detailed in the surveyed literature. The reaction is expected to proceed similarly.

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid

This protocol details the oxidation of 3,5-dimethyl-1H-pyrazole to form the dicarboxylic acid intermediate.

Materials:

  • 3,5-Dimethyl-1H-pyrazole (78.5 g, 0.818 mol)

  • Potassium permanganate (517 g, 3.271 mol)

  • Water (700 mL)

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • Dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water in a suitable reaction vessel, and heat the solution to 70°C.

  • Carefully add 517 g (3.271 mol) of potassium permanganate to the hot solution in portions, ensuring the reaction temperature does not exceed 90°C. An exothermic reaction will occur.

  • After the addition is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the filter cake with water.

  • Combine the filtrate and washings, then acidify with aqueous HCl to a pH of 2.

  • Allow the solution to stand overnight to facilitate precipitation.

  • Collect the white precipitate by filtration and wash with cold water.

  • Dry the product to obtain 1H-pyrazole-3,5-dicarboxylic acid (Yield: 41.75 g, 33%).[1]

Protocol 2: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

Two alternative methods for the diesterification step are provided below.

Method A: Using Gaseous Hydrogen Chloride

Materials:

  • 1H-Pyrazole-3,5-dicarboxylic acid (31.7 g, 0.203 mol)

  • Methanol (125 mL)

  • Gaseous Hydrogen Chloride (HCl)

Procedure:

  • Suspend 31.7 g (0.203 mol) of 3,5-pyrazoledicarboxylic acid in 125 mL of methanol.[2]

  • Bubble gaseous HCl through the mixture until the solution is saturated.

  • Heat the reaction mixture to reflux for 3 hours.

  • Allow the mixture to cool and stand overnight at room temperature.

  • Collect the resulting precipitate by filtration and wash with a small amount of cold methanol.

  • Dry the product to yield white crystalline dimethyl 1H-pyrazole-3,5-dicarboxylate (Yield: 23.5 g, 63%).[2]

Method B: Using Thionyl Chloride

Materials:

  • 1H-Pyrazole-3,5-dicarboxylic acid hydrate (5 g, 28.71 mmol)

  • Methanol (50 mL)

  • Thionyl chloride (SOCl₂) (6.28 mL, 86.15 mmol)

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve 5 g (28.71 mmol) of 3,5-pyrazoledicarboxylic acid hydrate in 50 mL of methanol.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 6.28 mL (86.15 mmol) of thionyl chloride to the solution.

  • After the addition is complete, heat the mixture to 80°C and stir for 4 hours.

  • Concentrate the reaction solution under reduced pressure to obtain the product (Yield: 7.1 g, 99%).[2]

Protocol 3: Synthesis of this compound

This protocol is adapted from the N-alkylation of the corresponding diethyl ester and is expected to be effective for the dimethyl ester.[3]

Materials:

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate

  • Iodomethane

  • Potassium carbonate (K₂CO₃)

  • Acetone

Procedure:

  • Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate in acetone in a reaction vessel.

  • Add a molar equivalent of anhydrous potassium carbonate (K₂CO₃) to the solution.

  • While stirring, add a slight molar excess of iodomethane dropwise.

  • Heat the mixture to 60°C and maintain the reaction overnight, monitoring for completion by TLC.[3]

  • Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • Wash the filter cake with acetone and combine the organic phases.

  • Evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

The following diagrams illustrate the overall workflow and chemical pathway for the synthesis.

G start 3,5-Dimethyl-1H-pyrazole reagent1 KMnO4, H2O 70-90°C product1 1H-Pyrazole-3,5- dicarboxylic acid start->product1 reagent1->product1 Yield: 33% reagent2 MeOH, SOCl2 (or HCl) 80°C product2 Dimethyl 1H-pyrazole- 3,5-dicarboxylate product1->product2 reagent2->product2 reagent3 CH3I, K2CO3 Acetone 60°C product3 Dimethyl 1-methyl-1H- pyrazole-3,5-dicarboxylate product2->product3 reagent3->product3 reaction_pathway A 3,5-Dimethyl-1H-pyrazole B 1H-Pyrazole-3,5-dicarboxylic acid A->B Step 1 Oxidation reagent1 1. KMnO4, H2O 2. HCl C Dimethyl 1H-pyrazole-3,5-dicarboxylate B->C Step 2 Diesterification reagent2 MeOH, SOCl2 D This compound C->D Step 3 N-Methylation reagent3 CH3I, K2CO3

References

Application Notes and Protocols for Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms, synthesis, and functionalization of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, a key building block in medicinal chemistry and materials science.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the formation of the pyrazole core, followed by esterification and N-methylation.

Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid

The initial step involves the oxidation of 3,5-dimethylpyrazole to 1H-pyrazole-3,5-dicarboxylic acid.

Protocol: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid [1]

  • Dissolve 3,5-dimethylpyrazole (78.5 g, 0.818 mol) in 700 mL of water heated to 70°C.

  • Slowly add potassium permanganate (517 g, 3.271 mol) to the solution, ensuring the temperature does not exceed 90°C.

  • After the addition is complete, cool the mixture to room temperature.

  • Filter the precipitate of manganese dioxide (MnO₂) and wash it with water.

  • Acidify the filtrate with aqueous HCl to a pH of 2 and let it stand overnight.

  • Collect the resulting precipitate by filtration and wash with water to yield 1H-pyrazole-3,5-dicarboxylic acid.

Esterification to Dimethyl 1H-pyrazole-3,5-dicarboxylate

The dicarboxylic acid is then esterified to its corresponding dimethyl ester.

Protocol: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate [2]

  • Suspend 1H-pyrazole-3,5-dicarboxylic acid (31.7 g, 0.203 mol) in 125 mL of methanol.

  • Saturate the mixture with gaseous HCl.

  • Heat the reaction mixture to reflux for 3 hours.

  • Allow the mixture to stand overnight at room temperature.

  • Collect the precipitate by filtration and wash with methanol to obtain dimethyl 1H-pyrazole-3,5-dicarboxylate.

  • An alternative method with higher yield involves dissolving 3,5-pyrazoledicarboxylic acid hydrate (5 g, 28.71 mmol) in methanol (50 mL), adding thionyl chloride (6.28 mL, 86.15 mmol) at 0°C under a nitrogen atmosphere, and then heating to 80°C for 4 hours. The product is obtained after concentration.[2]

N-methylation to this compound

The final step is the N-methylation of the pyrazole ring.

Protocol: Synthesis of this compound

  • Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (1 mmol) in acetone.

  • Add potassium carbonate (1 mmol) to the solution.

  • Add methyl iodide (1 mmol) and heat the mixture to reflux for 24 hours.

  • After cooling to room temperature, filter the solution to remove inorganic salts.

  • Remove the solvent under vacuum to yield this compound.

Quantitative Data for Synthesis

StepProductReagentsSolventConditionsYieldMelting Point (°C)
11H-Pyrazole-3,5-dicarboxylic acid3,5-Dimethylpyrazole, KMnO₄Water70-90°C33%[1]257-258[1]
2Dimethyl 1H-pyrazole-3,5-dicarboxylate1H-Pyrazole-3,5-dicarboxylic acid, Methanol, HClMethanolReflux, 3h63%[2]142-143[2]
2 (alternative)Dimethyl 1H-pyrazole-3,5-dicarboxylate1H-Pyrazole-3,5-dicarboxylic acid hydrate, Thionyl chlorideMethanol0-80°C, 4h99%[2]Not specified
3This compoundDimethyl 1H-pyrazole-3,5-dicarboxylate, CH₃I, K₂CO₃AcetoneReflux, 24hHighNot specified

Spectroscopic Data

Compound1H NMR (CDCl₃)IR (cm⁻¹)
Dimethyl 1H-pyrazole-3,5-dicarboxylateδ 7.34 (s, 1H), 3.96 (s, 6H)[2]3105 (N-H), 1710 (C=O), 1240 (C-O-C)[2]

Reaction Mechanisms

Synthesis Workflow

The overall synthetic pathway from 3,5-dimethylpyrazole to the target compound is depicted below.

G A 3,5-Dimethylpyrazole B 1H-Pyrazole-3,5-dicarboxylic acid A->B KMnO4, H2O C Dimethyl 1H-pyrazole-3,5-dicarboxylate B->C MeOH, H+ or SOCl2 D This compound C->D CH3I, K2CO3

Caption: Synthetic workflow for this compound.

Electrophilic Aromatic Substitution

The pyrazole ring is aromatic and can undergo electrophilic substitution. The C-4 position is the most reactive site for electrophilic attack.[3][4] The two electron-withdrawing carboxylate groups at C-3 and C-5 deactivate the ring, making harsh reaction conditions necessary. The N-methyl group is an activating group.

The general mechanism involves the attack of an electrophile (E+) on the C-4 position, forming a resonance-stabilized cationic intermediate (arenium ion). Subsequent deprotonation restores the aromaticity of the pyrazole ring.

G cluster_0 Electrophilic Aromatic Substitution Reactant This compound Intermediate Arenium Ion Intermediate Reactant->Intermediate + E+ Product 4-Substituted Product Intermediate->Product - H+

Caption: General mechanism of electrophilic aromatic substitution on the pyrazole ring.

Protocol: Nitration of this compound

  • Cool a mixture of concentrated nitric acid and sulfuric acid.

  • Slowly add this compound to the cooled nitrating mixture with stirring.

  • After the addition, allow the reaction to proceed at room temperature.

  • Pour the reaction mixture onto ice and collect the precipitated product by filtration.

1,3-Dipolar Cycloaddition

1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings.[5] In the context of pyrazoles, the reaction can be envisioned between a 1,3-dipole (e.g., an azide) and a dipolarophile. While the pyrazole ring itself is generally not a potent dipolarophile, its derivatives can be functionalized to participate in such reactions. More commonly, pyrazoles are synthesized via 1,3-dipolar cycloaddition of a nitrile imine with an alkyne.[6]

The mechanism is a concerted pericyclic reaction where the 1,3-dipole and the dipolarophile react in a single step to form the five-membered ring. The regioselectivity is governed by the electronic properties of the substituents on both the dipole and the dipolarophile.

G cluster_1 1,3-Dipolar Cycloaddition Dipole 1,3-Dipole (e.g., R-N3) TransitionState Concerted Transition State Dipole->TransitionState Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->TransitionState Product Five-membered Heterocycle TransitionState->Product

Caption: Generalized mechanism of a 1,3-dipolar cycloaddition reaction.

Functionalization Reactions

This compound can be further functionalized at various positions.

N-Alkylation

As demonstrated in the synthesis, the N-H proton of dimethyl 1H-pyrazole-3,5-dicarboxylate is acidic and can be readily deprotonated with a base, followed by reaction with an electrophile to introduce a substituent at the N-1 position. A protocol for N-alkylation with 2-bromoacetonitrile has been reported.[7]

Protocol: Synthesis of Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate [7]

  • Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (0.185 g, 1 mmol) and 2-bromoacetonitrile (0.119 g, 1 mmol) in acetone.

  • Add potassium carbonate (0.138 g, 1 mmol) to the solution.

  • Heat the mixture to reflux for 24 hours.

  • After cooling, filter the solution and remove the solvent under vacuum to obtain the product.

Hydrolysis of Ester Groups

The dimethyl ester groups can be hydrolyzed back to carboxylic acids under basic or acidic conditions. This allows for further modifications, such as amide bond formation.

Protocol: Hydrolysis to 1-methyl-1H-pyrazole-3,5-dicarboxylic acid

  • Dissolve this compound in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide.

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.

  • Collect the product by filtration.

Applications in Drug Development

Pyrazole derivatives are prevalent in many pharmaceuticals due to their diverse biological activities. The functional groups on the this compound scaffold, namely the ester and the N-methylated pyrazole core, provide multiple points for diversification in the synthesis of novel drug candidates. The ester groups can be converted to amides, hydrazides, or other functional groups to modulate the compound's physicochemical properties and biological activity. The pyrazole core itself is a key pharmacophore in many drugs.

References

Application Notes and Protocols: Dimethyl 1-Methyl-1H-pyrazole-3,5-dicarboxylate as a Key Intermediate in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a significant class of modern agrochemicals, particularly fungicides. While not an active agrochemical agent itself, its structural framework is central to the creation of potent succinate dehydrogenase inhibitor (SDHI) fungicides. These fungicides play a critical role in crop protection by effectively controlling a broad spectrum of fungal diseases. This document provides detailed application notes on the use of this pyrazole derivative as a synthetic intermediate, protocols for the synthesis of key agrochemical precursors, and an overview of the mode of action of the resulting fungicidal products.

Application as a Precursor to SDHI Fungicides

The primary application of this compound in the agrochemical industry is as a starting material for the synthesis of pyrazole carboxamide fungicides. These fungicides are highly effective due to their specific mode of action, which involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[1][2][3] This inhibition disrupts the fungal cell's energy production, leading to its death.

A prominent example of a commercial fungicide derived from this pyrazole precursor is Fluxapyroxad , developed by BASF.[4][5] The synthesis of Fluxapyroxad and other similar pyrazole carboxamide fungicides involves the transformation of this compound into a key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , and its subsequent activated form, the acyl chloride.[4][6][7]

Synthetic Protocols

The following protocols outline the general synthetic strategy to convert this compound into the pivotal intermediate required for the synthesis of pyrazole carboxamide fungicides like Fluxapyroxad.

Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

This multi-step synthesis involves the conversion of the diester to the corresponding diacid, followed by selective difluoromethylation and decarboxylation.

Step 1: Hydrolysis to 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of methanol and water.

  • Hydrolysis: Add an excess of a strong base, for example, sodium hydroxide (2.2 equivalents), to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., concentrated HCl) to a pH of 1-2.

  • Isolation: The resulting precipitate of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

Note: This step involves specialized reagents and should be performed with appropriate safety precautions.

  • Activation: The diacid can be converted to an anhydride or diacyl chloride to facilitate the subsequent reaction.

  • Difluoromethylation: A common method involves the use of a difluoromethylating agent. For instance, the pyrazole intermediate can be reacted with a source of difluorocarbene or other specialized difluoromethylating reagents. A patented method describes the reaction of a related pyrazole precursor with difluoroacetic acid in the presence of a catalyst.[1]

  • Hydrolysis and Decarboxylation: The resulting intermediate is then hydrolyzed and decarboxylated to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[7]

Protocol 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in a dry, inert solvent like dichloromethane or toluene.

  • Chlorination: Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[1][6]

  • Reaction: Stir the mixture at room temperature or gentle reflux for 2-3 hours until the reaction is complete (cessation of gas evolution).

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which can often be used in the next step without further purification.[1]

Protocol 3: General Synthesis of Pyrazole Carboxamide Fungicides (e.g., Fluxapyroxad)
  • Reaction Setup: In a suitable reaction vessel, dissolve the desired aniline derivative (e.g., 3',4',5'-trifluorobiphenyl-2-amine for Fluxapyroxad) (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine) (1.1 equivalents) in a dry aprotic solvent such as toluene or dichloromethane.

  • Amidation: Cool the solution in an ice bath and add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1 equivalent) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.[4]

Mode of Action of Derived Fungicides: Succinate Dehydrogenase Inhibition

The fungicidal activity of pyrazole carboxamides derived from this compound stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle.[1][3]

Signaling Pathway and Cellular Consequences:

SDHI_Pathway cluster_Mitochondrion Mitochondrion cluster_Fungicide Pyrazole Carboxamide Fungicide cluster_Downstream_Effects Downstream Cellular Effects TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (SDH) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate ETC Electron Transport Chain (Complexes I, III, IV) Complex_II->ETC Electron Transfer ATP ATP Complex_II->ATP ROS_Production Increased ROS (Oxidative Stress) Complex_II->ROS_Production Metabolic_Disruption Metabolic Disruption Complex_II->Metabolic_Disruption ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase ATP_Synthase->ATP Fungicide Fluxapyroxad Fungicide->Complex_II Inhibition ATP_Depletion ATP Depletion Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death ROS_Production->Cell_Death Metabolic_Disruption->Cell_Death

Caption: Signaling pathway of pyrazole carboxamide fungicides.

Detailed Explanation of the Mode of Action:

  • Binding to SDH: Pyrazole carboxamide fungicides bind to the ubiquinone-binding site (Qp site) of the SDH enzyme complex.[1] This binding is highly specific and effectively blocks the transfer of electrons from succinate to ubiquinone.

  • Disruption of the Electron Transport Chain: The inhibition of SDH disrupts the flow of electrons through the mETC, which is crucial for generating the proton gradient necessary for ATP synthesis.

  • Inhibition of ATP Synthesis: The compromised electron transport chain leads to a significant reduction in ATP production, depriving the fungal cell of its primary energy source.[1]

  • Generation of Reactive Oxygen Species (ROS): The blockage of electron flow can lead to the accumulation of electrons at earlier complexes, resulting in the increased production of reactive oxygen species (ROS), such as superoxide radicals. This induces oxidative stress, damaging cellular components like lipids, proteins, and DNA.[1]

  • Metabolic Disruption: As SDH is also a key enzyme in the TCA cycle, its inhibition disrupts this central metabolic pathway, further crippling the cell's ability to produce energy and essential biosynthetic precursors.

  • Fungal Cell Death: The combined effects of energy depletion, oxidative stress, and metabolic collapse ultimately lead to the cessation of fungal growth and cell death.

Quantitative Data on Fungicidal Efficacy

The following table summarizes the reported efficacy of Fluxapyroxad, a fungicide synthesized from a this compound precursor, against various fungal pathogens.

FungicideTarget PathogenEfficacy MetricValue (µg/mL)Reference
FluxapyroxadAlternaria solaniEC₅₀3.06[2]
FluxapyroxadFusarium asiaticumEC₅₀3.16[8]
FluxapyroxadBotrytis cinereaEC₅₀0.19[9]
FluxapyroxadSclerotinia sclerotiorumEC₅₀0.103[9]

EC₅₀ (Effective Concentration 50): The concentration of a fungicide that causes a 50% reduction in the growth or activity of the target pathogen.

Experimental Workflow for Fungicide Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of newly synthesized pyrazole carboxamide fungicides.

Fungicide_Testing_Workflow cluster_Synthesis Synthesis cluster_In_Vitro_Assay In Vitro Efficacy cluster_In_Vivo_Assay In Vivo Efficacy cluster_Mode_of_Action Mode of Action Studies Start Dimethyl 1-methyl-1H- pyrazole-3,5-dicarboxylate Intermediate 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid Start->Intermediate Acyl_Chloride Pyrazole Acyl Chloride Intermediate->Acyl_Chloride Fungicide Pyrazole Carboxamide Fungicide (e.g., Fluxapyroxad) Acyl_Chloride->Fungicide Mycelial_Growth Mycelial Growth Inhibition Assay Fungicide->Mycelial_Growth Spore_Germination Spore Germination Assay Fungicide->Spore_Germination SDH_Assay SDH Enzyme Inhibition Assay (IC₅₀) Fungicide->SDH_Assay ROS_Measurement ROS Measurement Fungicide->ROS_Measurement ATP_Measurement ATP Level Measurement Fungicide->ATP_Measurement EC50_Determination EC₅₀ Determination Mycelial_Growth->EC50_Determination Spore_Germination->EC50_Determination Pot_Test Greenhouse/Pot Test (on infected plants) EC50_Determination->Pot_Test Disease_Control Disease Control Efficacy Pot_Test->Disease_Control Field_Trial Field Trial Field_Trial->Disease_Control Disease_Control->Field_Trial

Caption: Experimental workflow for fungicide development.

Conclusion

This compound is a fundamentally important precursor in the synthesis of a powerful class of pyrazole carboxamide fungicides. Its strategic use allows for the efficient construction of the core pyrazole scaffold found in numerous commercial succinate dehydrogenase inhibitors. The detailed protocols and understanding of the mode of action provided herein are intended to support researchers and professionals in the development of new and effective agrochemicals for sustainable crop protection. The continued exploration of derivatives from this versatile building block holds significant promise for addressing the ongoing challenges of fungal diseases in agriculture.

References

Application Notes and Protocols for the Synthesis of Pyrazole-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various classes of pyrazole-based ligands, which are of significant interest in coordination chemistry, catalysis, and medicinal chemistry due to their versatile coordination modes and biological activities. The following sections outline key synthetic methodologies, complete with step-by-step experimental procedures and characterization data.

Knorr Synthesis of Substituted Pyrazoles

The Knorr pyrazole synthesis is a fundamental and widely used method for constructing the pyrazole ring. It involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][2][3][4][5] The reaction mechanism generally proceeds through the formation of an imine, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring.[1][5]

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles via the condensation of a substituted hydrazine and a 1,3-diketone.

Materials:

  • Arylhydrazine hydrochloride (1.0 eq)

  • 1,3-Diketone (1.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolve the arylhydrazine hydrochloride (1.0 eq) and the 1,3-diketone (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol and then water.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Collect the solid product by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.

  • Dry the final product under vacuum.

Quantitative Data for Selected 1,3,5-Trisubstituted Pyrazoles

EntryHydrazine Derivative1,3-DiketoneProductYield (%)M.p. (°C)1H NMR (CDCl3, δ ppm)
1PhenylhydrazineAcetylacetone1-phenyl-3,5-dimethylpyrazole>9035-377.45-7.25 (m, 5H), 6.10 (s, 1H), 2.35 (s, 3H), 2.30 (s, 3H)
24-NitrophenylhydrazineDibenzoylmethane1-(4-nitrophenyl)-3,5-diphenylpyrazole~85178-1808.30 (d, 2H), 7.70-7.30 (m, 12H), 6.95 (s, 1H)

Reaction Workflow: Knorr Pyrazole Synthesis

Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_products Products hydrazine Hydrazine Derivative reaction Condensation hydrazine->reaction dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->reaction pyrazole Pyrazole Derivative reaction->pyrazole Dehydration water Water reaction->water

Caption: Workflow for the Knorr pyrazole synthesis.

Synthesis of Scorpionate Ligands: Tris(pyrazolyl)alkanes

Tris(pyrazolyl)methane (Tpm) and their derivatives are a prominent class of tripodal "scorpionate" ligands that coordinate to a metal center in a facially capping manner.[6][7] These neutral analogues of the widely used tris(pyrazolyl)borates (Tp) are typically synthesized by the reaction of a pyrazolate salt with a trihalomethane, such as chloroform or bromoform, often under phase-transfer catalysis conditions.[8]

Experimental Protocol: Synthesis of Tris(pyrazolyl)methane (Tpm)

This protocol details the synthesis of the parent tris(pyrazolyl)methane ligand.

Materials:

  • Pyrazole (3.0 eq)

  • Potassium Hydroxide (3.0 eq)

  • Chloroform (1.0 eq)

  • Tetrabutylammonium bromide (catalytic amount)

  • Toluene

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve pyrazole (3.0 eq) and potassium hydroxide (3.0 eq) in toluene.

  • Add a catalytic amount of tetrabutylammonium bromide to the mixture.

  • Heat the mixture to reflux and add chloroform (1.0 eq) dropwise over a period of 1 hour.

  • Continue refluxing for 24-48 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, add water to dissolve the inorganic salts.

  • Separate the organic layer and extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) or by recrystallization from a suitable solvent to obtain pure tris(pyrazolyl)methane.

Quantitative Data for Tris(pyrazolyl)alkane Ligands

EntryPyrazole DerivativeHaloalkaneProductYield (%)M.p. (°C)1H NMR (CDCl3, δ ppm)
1PyrazoleChloroformTris(pyrazolyl)methane60-70199-2018.35 (s, 1H), 7.60 (d, 3H), 7.55 (d, 3H), 6.30 (t, 3H)
23,5-DimethylpyrazoleChloroformTris(3,5-dimethylpyrazolyl)methane~75164-1666.05 (s, 1H), 5.80 (s, 3H), 2.40 (s, 9H), 2.20 (s, 9H)

Signaling Pathway: General Synthesis of Scorpionate Ligands

Scorpionate_Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Product pyrazole Pyrazole Derivative pyrazolate Pyrazolate Anion pyrazole->pyrazolate Deprotonation base Base (e.g., KOH, NaH) base->pyrazolate haloalkane Trihalomethane (e.g., CHCl3) tpm Tris(pyrazolyl)methane haloalkane->tpm pyrazolate->tpm Nucleophilic Substitution Bidentate_Synthesis_Workflow start Start step1 Prepare Sodium Pyrazolate Solution start->step1 step2 Add Dihaloalkane step1->step2 step3 Reflux Reaction Mixture step2->step3 step4 Work-up and Extraction step3->step4 step5 Purification (Column Chromatography) step4->step5 end End step5->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 1-Methyl-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my overall yield of this compound consistently low?

Low yields can stem from issues in either the initial formation of the pyrazole ring or the subsequent N-methylation step.

  • Incomplete Diester Formation: The initial synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate from 1H-pyrazole-3,5-dicarboxylic acid may be inefficient.

    • Recommendation: Ensure anhydrous conditions, as water can hydrolyze the ester back to the carboxylic acid. Using thionyl chloride in methanol is reported to give a near-quantitative yield of the crude diester[1].

  • Inefficient N-methylation: The methylation of the pyrazole nitrogen is a critical step where yield can be lost.

    • Recommendation: Ensure the base used (e.g., K₂CO₃) is anhydrous and finely powdered to maximize surface area. The choice of methylating agent and solvent is also crucial. Iodomethane in acetone is a common method[2].

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact yield.

    • Recommendation: For the N-methylation, heating the reaction mixture to reflux (around 60°C for acetone) can improve the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time[2].

Q2: I am observing a mixture of products in my final sample, likely N-1 and N-2 isomers. How can I improve the regioselectivity of the N-methylation?

The presence of two reactive nitrogen atoms in the pyrazole ring can lead to the formation of regioisomers, which is a persistent challenge in pyrazole chemistry[3][4].

  • Steric Hindrance: The regioselectivity of N-alkylation can be influenced by steric hindrance.

    • Recommendation: While not directly applicable for a simple methyl group, for more complex alkylations, using sterically bulky alkylating agents can favor substitution at the less hindered nitrogen[3][4][5][6].

  • Reaction Conditions: The choice of base, solvent, and temperature can influence the N-1/N-2 ratio.

    • Recommendation: Systematically screen different conditions (e.g., different bases like NaH, different solvents like DMF or THF) to find the optimal selectivity for your specific substrate.

  • Advanced Reagents: Novel methylating agents have been developed for highly selective N-1 methylation.

    • Recommendation: Consider using sterically bulky α-halomethylsilanes as masked methylating reagents, which have been shown to provide excellent N-1 selectivity (92:8 to >99:1)[3][4][5].

Q3: My reaction seems to be incomplete, with starting material still present after a prolonged reaction time. What can I do?

  • Insufficient Reagents: The molar ratio of your reagents might be off.

    • Recommendation: Use a slight excess (1.1-1.2 equivalents) of the methylating agent and the base to drive the reaction to completion.

  • Low Reaction Temperature: The reaction may require more thermal energy.

    • Recommendation: Increase the reaction temperature to the reflux temperature of the solvent being used.

  • Deactivated Reagents: Your methylating agent or base may have degraded.

    • Recommendation: Use freshly opened or properly stored reagents. Ensure the base is anhydrous.

Q4: What is the most effective method for purifying the final product?

The choice of purification method depends on the nature of the impurities.

  • Isomeric Impurities: If you have a mixture of N-1 and N-2 isomers, separation can be challenging.

    • Recommendation: Column chromatography on silica gel is often effective for separating regioisomers. A gradient elution with a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents is a good starting point[7].

  • Unreacted Starting Material: If the main impurity is the unmethylated dimethyl 1H-pyrazole-3,5-dicarboxylate.

    • Recommendation: The methylated product is less polar than the starting material. Column chromatography should provide good separation. Alternatively, you can try recrystallization from a suitable solvent like methanol.

  • Inorganic Salts: If the impurities are inorganic salts from the base.

    • Recommendation: After the reaction, filter the reaction mixture to remove the bulk of the inorganic salts. An aqueous workup followed by extraction with an organic solvent will remove residual salts.

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for the key steps in the synthesis of this compound and its precursors.

StepStarting MaterialsReagents & SolventsTemperatureTimeYieldReference
Diester Synthesis 1H-pyrazole-3,5-dicarboxylic acid, MethanolGaseous HClReflux3 hours63%[1]
Diester Synthesis 1H-pyrazole-3,5-dicarboxylic acid hydrate, MethanolThionyl chloride80°C4 hours99% (crude)[1]
N-Methylation Diethyl 1H-pyrazole-3,5-dicarboxylateIodomethane, K₂CO₃, Acetone60°COvernightNot specified[2]

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This protocol is adapted from a high-yield synthesis method[1].

Materials:

  • 1H-pyrazole-3,5-dicarboxylic acid hydrate (5 g, 28.71 mmol)

  • Methanol (50 mL)

  • Thionyl chloride (6.28 mL, 86.15 mmol)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Nitrogen atmosphere setup

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole-3,5-dicarboxylic acid hydrate (5 g, 28.71 mmol) and methanol (50 mL).

  • Cool the mixture to 0°C in an ice bath under a nitrogen atmosphere.

  • Slowly add thionyl chloride (6.28 mL, 86.15 mmol) to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C.

  • Stir the reaction at 80°C for 4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude dimethyl 1H-pyrazole-3,5-dicarboxylate. The crude product can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol is based on a general N-alkylation procedure for pyrazoles[2].

Materials:

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 mmol)

  • Iodomethane (1.2 mmol)

  • Anhydrous acetone (20 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 mmol) in anhydrous acetone (20 mL).

  • Add anhydrous potassium carbonate (1.5 mmol) to the solution.

  • With vigorous stirring, add iodomethane (1.2 mmol) dropwise.

  • Heat the reaction mixture to reflux (approximately 60°C) and maintain for 12-16 hours (overnight).

  • Monitor the reaction by TLC (eluent: ethyl acetate/hexane mixture) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield of Final Product check_step Identify Problematic Step: Diester Formation or N-Methylation? start->check_step diester_issue Issue: Diester Formation check_step->diester_issue Diester Step methylation_issue Issue: N-Methylation check_step->methylation_issue N-Methylation Step diester_cause1 Incomplete Reaction? diester_issue->diester_cause1 diester_solution1 Solution: - Use Thionyl Chloride Method - Ensure Anhydrous Conditions - Increase Reaction Time/Temp diester_cause1->diester_solution1 methylation_cause1 Incomplete Reaction? methylation_issue->methylation_cause1 methylation_cause2 Isomer Formation? methylation_issue->methylation_cause2 methylation_solution1 Solution: - Use Excess MeI and Base - Ensure Anhydrous Reagents - Increase Temperature to Reflux methylation_cause1->methylation_solution1 methylation_solution2 Solution: - Optimize Reaction Conditions - Purify by Column Chromatography methylation_cause2->methylation_solution2

Caption: Troubleshooting workflow for low yield synthesis.

Synthesis Pathway

The following diagram outlines the two-step synthesis pathway from 1H-pyrazole-3,5-dicarboxylic acid to the final product.

SynthesisPathway start 1H-pyrazole-3,5- dicarboxylic acid intermediate Dimethyl 1H-pyrazole-3,5- dicarboxylate start->intermediate  SOCl₂, MeOH  or HCl(g), MeOH final_product Dimethyl 1-methyl-1H-pyrazole- 3,5-dicarboxylate intermediate->final_product  MeI, K₂CO₃  Acetone

Caption: Two-step synthesis of the target compound.

References

Technical Support Center: Purification of Crude Dimethyl 1-Methyl-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: My final product is an oil and will not solidify.

  • Possible Cause: The presence of residual solvent or impurities can lower the melting point of the compound, causing it to remain in an oily state.

  • Troubleshooting Steps:

    • High-Vacuum Evaporation: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by drying on a high-vacuum line. Gentle heating may be applied if the compound is thermally stable.

    • Trituration: Attempt to induce crystallization by triturating the oil with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether).

    • Column Chromatography: If the oil persists, it is likely due to significant impurities. Purify the material using column chromatography.[1]

Issue 2: I am observing multiple spots on my TLC plate after synthesis.

  • Possible Cause: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities, which could include unreacted starting materials, regioisomers, or other byproducts.[1]

  • Troubleshooting Steps:

    • Identification:

      • Co-spotting: Spot the crude reaction mixture alongside the starting materials on the same TLC plate to check if any of the impurity spots correspond to unreacted reagents.[1]

      • Spectroscopic Analysis: If possible, isolate a small amount of the major impurity by preparative TLC or a small-scale column for analysis by ¹H NMR or LC-MS to help identify its structure. Common impurities in pyrazole syntheses can include regioisomers.[1][2]

    • Removal of Impurities:

      • Column Chromatography: This is the most effective method for separating closely related impurities.[1][3] Experiment with different solvent systems, such as varying the gradient of ethyl acetate in hexanes, to achieve optimal separation.

      • Recrystallization: If the impurities have significantly different solubilities compared to the desired product, recrystallization can be an effective purification method.[4]

Issue 3: My purified this compound is colored.

  • Possible Cause: A colored product may indicate the presence of trace impurities or degradation products, which can sometimes arise from the hydrazine starting material.[1][5]

  • Troubleshooting Steps:

    • Charcoal Treatment: Dissolve the compound in a suitable organic solvent (e.g., ethyl acetate or methanol), add a small amount of activated charcoal, and stir for a short period. The charcoal can adsorb colored impurities. Filter the mixture through celite to remove the charcoal and then recover the product by removing the solvent and recrystallizing.[1][4]

    • Recrystallization: This technique itself can often remove colored impurities, as they may remain in the mother liquor.[1][4]

    • Silica Gel Plug: Dissolve the compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or ethyl acetate/hexanes mixture) and pass it through a short plug of silica gel. The colored impurities may be retained on the silica.[1]

Issue 4: My compound is "oiling out" during recrystallization instead of forming crystals.

  • Possible Cause: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[4]

  • Troubleshooting Steps:

    • Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, which may allow crystallization to occur at a temperature below the compound's melting point.[4]

    • Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container (e.g., a Dewar flask) can promote gradual cooling and prevent rapid precipitation as an oil.[4]

    • Change the Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[4]

    • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying substituted pyrazoles like this compound?

A1: The most frequently employed methods for the purification of substituted pyrazoles are column chromatography on silica gel and recrystallization.[1] For liquid pyrazoles, distillation is also a viable option.

Q2: What are typical solvent systems for column chromatography of pyrazole derivatives?

A2: A common mobile phase for the column chromatography of pyrazole derivatives on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[3] The polarity of the eluent is gradually increased to elute the desired compound. For pyrazoles that may be basic and interact strongly with the acidic silica gel, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent or deactivating the silica gel with triethylamine before packing the column can improve the separation.[6]

Q3: What are the best solvents for recrystallizing this compound?

A3: The choice of solvent is critical and depends on the compound's polarity. For pyrazole derivatives, common single solvents include ethanol, methanol, and ethyl acetate.[4][6] Mixed solvent systems are also very effective. A good approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethyl acetate) and then add a hot anti-solvent (e.g., water or hexanes) until the solution becomes turbid, followed by slow cooling.[4]

Q4: The yield of my purified product is very low after recrystallization. How can I improve it?

A4: Low yield during recrystallization can be due to several factors. To improve recovery, consider the following:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[4]

  • Thorough Cooling: Ensure the solution is cooled to a low temperature (e.g., in an ice bath or refrigerator) to maximize the precipitation of the product.[4]

  • Solvent Selection: The ideal solvent will dissolve the compound when hot but have very low solubility for it when cold.[4]

Data Presentation

Table 1: Recommended Purification Parameters for Pyrazole Derivatives

Purification MethodParameterRecommended Conditions/SolventsExpected Outcome
Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Standard for moderately polar compounds.
Mobile PhaseHexanes/Ethyl Acetate Gradient (e.g., 9:1 to 1:1)Good separation of non-polar to moderately polar impurities.
Additive0.1-1% Triethylamine in the mobile phaseRecommended if the compound streaks or shows poor recovery, to mitigate the acidity of the silica gel.
Recrystallization Single SolventsMethanol, Ethanol, Ethyl AcetateGood for compounds with a significant solubility difference at high and low temperatures.
Mixed SolventsMethanol/Water, Ethanol/Water, Ethyl Acetate/HexanesEffective for inducing crystallization when a suitable single solvent cannot be found.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Silica Gel Slurry: In a beaker, add silica gel to the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Stir to create a uniform slurry. If needed, add 0.5% triethylamine to the mobile phase.

  • Packing the Column: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent under reduced pressure. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator, preferably under vacuum.

Mandatory Visualization

PurificationWorkflow crude Crude Product tlc TLC Analysis crude->tlc single_spot Single Spot? tlc->single_spot pure_product Pure Product single_spot->pure_product Yes multiple_spots Multiple Spots single_spot->multiple_spots No column Column Chromatography multiple_spots->column recrystallization Recrystallization column->recrystallization oiling_out Oiling Out? recrystallization->oiling_out oiling_out->pure_product No adjust_recryst Adjust Recrystallization (Solvent/Cooling Rate) oiling_out->adjust_recryst Yes adjust_recryst->recrystallization

Caption: A workflow for the purification of this compound.

TroubleshootingTree start Purification Issue issue1 Product is an Oil start->issue1 issue2 Colored Product start->issue2 issue3 Low Yield start->issue3 sol1 High-Vacuum Drying issue1->sol1 Residual Solvent? sol2 Trituration issue1->sol2 Minor Impurities? sol3 Column Chromatography issue1->sol3 Major Impurities? sol4 Charcoal Treatment issue2->sol4 Significant Color? sol5 Recrystallization issue2->sol5 Slight Color? sol6 Silica Gel Plug issue2->sol6 Trace Color? sol7 Minimize Hot Solvent issue3->sol7 Excess Solvent Used? sol8 Thorough Cooling issue3->sol8 Incomplete Precipitation?

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction yielded a mixture of products, and the NMR spectrum is more complex than expected. What could be the issue?

A1: The most common side reaction in the synthesis of N-substituted pyrazoles from an unsymmetrical hydrazine, such as methylhydrazine, and a symmetrical dicarbonyl equivalent is the formation of a regioisomeric byproduct. In this case, you are likely observing a mixture of this compound and its isomer, dimethyl 2-methyl-2H-pyrazole-3,5-dicarboxylate. The presence of two distinct sets of signals for the N-methyl and pyrazole ring protons in the 1H NMR spectrum is a strong indicator of this issue.

Q2: How can I distinguish between the desired product and its regioisomer using NMR spectroscopy?

A2: The chemical shifts of the N-methyl and pyrazole ring protons will differ for the two isomers. For this compound, the N-methyl protons are expected to appear as a singlet, and the C4-proton of the pyrazole ring will also be a singlet. The regioisomer will have a different chemical environment for its N-methyl group and C4-proton, resulting in singlets at different chemical shifts. Careful analysis of the 1H and 13C NMR spectra and comparison with literature values for similar compounds can help in assigning the structures.

Q3: My overall yield is low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.

  • Suboptimal Reaction Temperature: The reaction between hydrazines and dicarbonyl compounds can be exothermic. Maintaining a controlled temperature, often starting at a lower temperature and gradually warming to room temperature or reflux, can prevent side reactions and improve the yield of the desired product.

  • Hydrolysis of Esters: If the reaction is carried out in the presence of water or for prolonged periods at high temperatures, hydrolysis of the methyl ester groups to carboxylic acids can occur. Ensure the use of dry solvents and reagents.

  • Purification Losses: The desired product and its regioisomer may have similar physical properties, leading to losses during purification steps like column chromatography or recrystallization.

To improve the yield, optimize the reaction time and temperature, use anhydrous conditions, and carefully select the purification method.

Q4: I am having difficulty purifying my product. What are the recommended methods?

A4: Purification of this compound and separation from its regioisomer can be challenging.

  • Column Chromatography: Silica gel column chromatography is a common method for separating pyrazole isomers. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be effective.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining pure product. Experiment with different solvent systems, such as ethanol, methanol, or mixtures of ethyl acetate and hexane.

Q5: Are there any other potential side reactions I should be aware of?

A5: Besides regioisomer formation, other potential side reactions include:

  • Formation of Michael Adducts: If using a precursor like dimethyl acetylenedicarboxylate (DMAD), the initial Michael addition of methylhydrazine can potentially react with another molecule of DMAD, leading to more complex byproducts.

  • Incomplete Cyclization: The intermediate hydrazone may not fully cyclize to the pyrazole ring, especially if the reaction conditions are too mild.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of pyrazole dicarboxylates, based on analogous reactions found in the literature.

ParameterValue/RangeNotes
Typical Yield 60-85%Yield can be highly dependent on reaction conditions and purification efficiency.
Reaction Temperature 0 °C to refluxOften started at a lower temperature to control the initial exothermic reaction.
Reaction Time 2-24 hoursMonitored by TLC to determine completion.
Common Solvents Methanol, Ethanol, AcetonitrileChoice of solvent can influence reaction rate and selectivity.
Purification Method Column Chromatography, RecrystallizationA combination of both may be necessary for high purity.

Experimental Protocols

Below is a detailed methodology for a plausible synthesis of this compound.

Synthesis of this compound

Materials:

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methylhydrazine

  • Methanol (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl acetylenedicarboxylate (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of methylhydrazine (1.0 eq) in anhydrous methanol dropwise to the cooled DMAD solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane, to separate the desired product from any regioisomers and other impurities.

  • Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the key chemical pathways and a troubleshooting workflow for the synthesis.

main_reaction DMAD Dimethyl Acetylenedicarboxylate Intermediate Intermediate (Hydrazone) DMAD->Intermediate + Methylhydrazine MeNHNH2 Methylhydrazine MeNHNH2->Intermediate Product This compound Intermediate->Product Cyclization

Caption: Main synthetic pathway to the target molecule.

side_reaction MeNHNH2 Methylhydrazine Attack_N1 Attack at N1 MeNHNH2->Attack_N1 Attack_N2 Attack at N2 MeNHNH2->Attack_N2 DMAD Dimethyl Acetylenedicarboxylate DMAD->Attack_N1 DMAD->Attack_N2 Product Desired Product (1-methyl isomer) Attack_N1->Product Cyclization Isomer Regioisomeric Byproduct (2-methyl isomer) Attack_N2->Isomer Cyclization

Caption: Formation of the regioisomeric byproduct.

troubleshooting_workflow Start Low Yield or Impure Product Check_NMR Analyze 1H NMR Spectrum Start->Check_NMR Complex_Spectrum Complex Spectrum (Multiple N-Me signals) Check_NMR->Complex_Spectrum Yes Simple_Spectrum Simple Spectrum (Low Yield) Check_NMR->Simple_Spectrum No Isomer_Formation Likely Regioisomer Formation Complex_Spectrum->Isomer_Formation Incomplete_Reaction Incomplete Reaction or Hydrolysis Simple_Spectrum->Incomplete_Reaction Optimize_Purification Optimize Column Chromatography or Recrystallization Isomer_Formation->Optimize_Purification Optimize_Conditions Optimize Reaction Time/Temp & Use Anhydrous Conditions Incomplete_Reaction->Optimize_Conditions

Caption: A logical troubleshooting workflow.

Technical Support Center: Troubleshooting Pyrazole N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole N-alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic transformation.

Frequently Asked questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?

A: The primary challenge arises from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring. This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate due to their similar physical properties.[1]

Q2: What are the key factors influencing the regioselectivity (N1 vs. N2 alkylation)?

A: The regiochemical outcome of pyrazole N-alkylation is determined by a delicate interplay of several factors:

  • Steric Effects: The steric hindrance caused by substituents on the pyrazole ring (at C3 and C5 positions) and the bulkiness of the alkylating agent are primary determinants. Alkylation generally favors the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity.[1] For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) often favors N1-alkylation.[1]

  • Alkylating Agent: The nature of the electrophile is crucial. The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X), with the general trend being I > Br > Cl > OTs.

Troubleshooting Common Issues

Issue 1: Low or No Product Yield

Q: I am observing a very low to non-existent yield of my desired N-alkylated pyrazole. What are the potential causes and how can I address this?

A: Low or no product yield in pyrazole N-alkylation can stem from several factors. A systematic approach to troubleshooting this issue is recommended.

Troubleshooting Steps:

  • Re-evaluate Your Base: The base is critical for the deprotonation of the pyrazole nitrogen, rendering it nucleophilic.

    • Strength: Ensure the base is sufficiently strong. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH may be necessary.

    • Anhydrous Conditions: Water can quench the pyrazolate anion and react with strong bases. Ensure all reagents and solvents are strictly anhydrous.

    • Stoichiometry: A slight excess of the base (1.1-1.2 equivalents) is often beneficial.

  • Assess Solubility: Poor solubility of the pyrazole starting material or the base can impede the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide, which are better leaving groups.

  • Optimize Reaction Temperature:

    • Many N-alkylation reactions proceed well at room temperature, but some may require heating to achieve a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1 and N2 alkylated products that are difficult to separate. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common challenge. The following strategies can be employed to favor the formation of a single isomer.

Strategies to Enhance Regioselectivity:

  • Steric Control:

    • Substituents on Pyrazole: If possible, utilize a pyrazole with a bulky substituent at the C3 or C5 position to sterically hinder one of the nitrogen atoms.

    • Bulky Alkylating Agent: Employ a sterically demanding alkylating agent, which will preferentially react at the less hindered nitrogen.

  • Solvent and Base Combination:

    • For N1-Alkylation: The use of sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (THF) is a common strategy to favor N1 alkylation.[1]

    • For N2-Alkylation: In some cases, specific catalysts like magnesium-based Lewis acids can direct the alkylation to the N2 position.[1]

  • Temperature Optimization:

    • Lowering the reaction temperature can sometimes enhance the kinetic selectivity of the reaction, favoring the formation of one regioisomer over the other.

Issue 3: Formation of Side Products

Q: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A: Several side reactions can occur during pyrazole N-alkylation. Identifying and addressing the root cause is key to obtaining a clean reaction profile.

Common Side Reactions and Solutions:

  • Dialkylation: The N-alkylated pyrazole product can sometimes be more nucleophilic than the starting pyrazole, leading to a second alkylation and the formation of a quaternary pyrazolium salt.

    • Solution: Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents) and add it slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Reaction with Solvent: In certain cases, highly reactive alkylating agents can react with nucleophilic solvents like DMF or DMSO, especially at elevated temperatures.

    • Solution: Choose a less reactive solvent or perform the reaction at a lower temperature if possible.

Data Presentation: Influence of Reaction Parameters

The following tables summarize quantitative data on how different reaction parameters can influence the yield and regioselectivity of pyrazole N-alkylation.

Table 1: Effect of Base and Solvent on the N-Alkylation of 3-Substituted Pyrazoles

Pyrazole SubstituentAlkylating AgentBaseSolventTemperature (°C)Total Yield (%)Isomer Ratio (N1:N2)
3-ChloroMethyl IodideK₂CO₃DMF25~85~3:1
3-ChloroEthyl BromideK₂CO₃DMF50~80~4:1
3-ChloroBenzyl BromideNaHTHF0 to 25~90>10:1
3-ChloroBenzyl BromideK₂CO₃DMF100~85~2:1
3-ChloroIsopropyl BromideNaHTHF25~60>15:1

Note: The N1 isomer refers to 1-alkyl-5-chloropyrazole, and the N2 isomer refers to 1-alkyl-3-chloropyrazole. Isomer ratios are approximate.

Table 2: Optimization of Acid-Catalyzed N-Alkylation Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneDCE8024Trace
Sc(OTf)₃DCE25445
Bi(OTf)₃DCE25453
CSADCE25477
CSADCM25465
CSAToluene25458

Reaction of 4-chloropyrazole with phenethyl trichloroacetimidate. CSA = camphorsulfonic acid, DCE = 1,2-dichloroethane, DCM = dichloromethane.[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride in THF

This method often provides higher regioselectivity, particularly for bulkier alkylating agents.[1][3]

Materials:

  • Substituted pyrazole (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.2 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide, 1.1 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole.

  • Add anhydrous THF to dissolve the pyrazole.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for N-Alkylation using Potassium Carbonate in DMF

This is a standard and widely used method for the N-alkylation of pyrazoles.[3]

Materials:

  • Substituted pyrazole (1.0 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1 eq.)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add the substituted pyrazole and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent to the suspension.

  • Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Start Start: Pyrazole N-Alkylation Problem Identify Problem Start->Problem LowYield Low/No Yield Problem->LowYield Issue PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Issue SideProducts Side Products Problem->SideProducts Issue CheckBase Check Base: - Strength - Stoichiometry - Anhydrous Conditions LowYield->CheckBase StericControl Steric Control: - Bulky Pyrazole Substituent - Bulky Alkylating Agent PoorSelectivity->StericControl ControlStoichiometry Control Stoichiometry: - 1.0-1.1 eq. Alkylating Agent - Slow Addition SideProducts->ControlStoichiometry CheckSolvent Check Solvent: - Solubility - Reactivity CheckBase->CheckSolvent CheckAlkylatingAgent Check Alkylating Agent: - Leaving Group CheckSolvent->CheckAlkylatingAgent CheckTemp Optimize Temperature CheckAlkylatingAgent->CheckTemp Optimize Optimize Reaction Conditions CheckTemp->Optimize SolventBase Optimize Solvent/Base: - NaH/THF for N1 - Catalysis for N2 StericControl->SolventBase SolventBase->Optimize ControlStoichiometry->Optimize End Successful Alkylation Optimize->End Regioselectivity_Factors Regioselectivity Regioselectivity (N1 vs. N2) StericEffects Steric Effects Regioselectivity->StericEffects ElectronicEffects Electronic Effects Regioselectivity->ElectronicEffects ReactionConditions Reaction Conditions Regioselectivity->ReactionConditions AlkylatingAgent Alkylating Agent Regioselectivity->AlkylatingAgent BulkySubstituent Bulky Pyrazole Substituent StericEffects->BulkySubstituent BulkyAlkylatingAgent Bulky Alkylating Agent StericEffects->BulkyAlkylatingAgent EDG_EWG Electron Donating/ Withdrawing Groups ElectronicEffects->EDG_EWG Base Base (e.g., NaH, K₂CO₃) ReactionConditions->Base Solvent Solvent (e.g., THF, DMF) ReactionConditions->Solvent Temperature Temperature ReactionConditions->Temperature LeavingGroup Leaving Group (I > Br > Cl) AlkylatingAgent->LeavingGroup General_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Pyrazole Pyrazole (R-H) Pyrazolate Pyrazolate Anion (R⁻) Pyrazole->Pyrazolate + B: Base Base (B:) ProtonatedBase Protonated Base (BH) Pyrazolate2 Pyrazolate Anion (R⁻) AlkylHalide Alkyl Halide (R'-X) N_Alkylated_Pyrazole N-Alkylated Pyrazole (R-R') Halide Halide Ion (X⁻) Pyrazolate2->N_Alkylated_Pyrazole + R'-X

References

Technical Support Center: Purification of Dimethyl 1-Methyl-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities encountered in the synthesis of this compound?

Common impurities can arise from starting materials and side reactions during the synthesis. These may include:

  • Unreacted Starting Materials: Residual dimethyl acetylenedicarboxylate, methylhydrazine, or related precursors.

  • Regioisomers: If an unsymmetrical precursor is used, different isomers of the pyrazole can form.[1]

  • Products of Incomplete Cyclization: Intermediate compounds that have not fully formed the pyrazole ring.

  • Colored Impurities: Often originating from the hydrazine starting material, which can lead to yellow or red discoloration of the reaction mixture.[1]

  • Solvent Residues: Trace amounts of the reaction or work-up solvents.

Q2: My purified product has a persistent yellow or reddish color. What is the likely cause and how can I remove it?

Discoloration in pyrazole synthesis is a frequent observation, particularly when using hydrazine salts.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] To address this:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb colored impurities.[2] Use charcoal sparingly, as it may also adsorb some of the desired product, potentially reducing the overall yield.[2]

  • Column Chromatography: Silica gel column chromatography can also be effective in separating colored byproducts from the desired product.

Q3: I am observing low yields after my purification process. What are the potential reasons and how can I improve recovery?

Low recovery is a common issue that can be attributed to several factors:[2]

  • Suboptimal Recrystallization Solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures, leading to significant loss in the mother liquor.

  • Excessive Use of Recrystallization Solvent: Using more hot solvent than necessary to dissolve the crude product will result in lower recovery upon cooling.[2]

  • Premature Crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper or in the funnel.

  • Product Adsorption: During column chromatography, highly polar products may strongly adhere to the silica gel, leading to incomplete elution.

To improve yield, optimize the purification protocol by carefully selecting the recrystallization solvent and using the minimum amount required. For column chromatography, ensure the solvent system is appropriate for eluting your compound.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Product does not crystallize upon cooling. The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.- Cool the solution in an ice bath to further decrease solubility. - If crystals still do not form, evaporate some of the solvent to increase the concentration and attempt cooling again. - If available, add a seed crystal of the pure compound to induce crystallization.[2]
Oiling out instead of crystallization. The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating too quickly from a supersaturated solution.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution until turbidity appears, then allow it to cool slowly.
Low purity after recrystallization. The chosen solvent is not effective at leaving impurities dissolved in the mother liquor.- Test a different recrystallization solvent or a mixed solvent system. - Perform a second recrystallization.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor separation of the desired product from impurities. The solvent system (mobile phase) does not have the correct polarity to effectively separate the components on the silica gel (stationary phase).- Adjust the polarity of the eluent. For normal phase silica gel, a less polar solvent system (e.g., increasing the hexane to ethyl acetate ratio) will slow the elution of all components. A more polar system will accelerate elution. - Consider using a different solvent system altogether.
The compound will not elute from the column. The compound is highly polar and is strongly adsorbed to the silica gel.- Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol in a hexane/ethyl acetate or dichloromethane/methanol system). - If the compound is basic, adding a small amount of triethylamine to the eluent can help with elution.
Cracking or channeling of the silica gel bed. Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization

This is a general procedure for the recrystallization of this compound. The ideal solvent may need to be determined experimentally. Methanol or ethanol are often good starting points for pyrazole derivatives.[2][3]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., methanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for purification by silica gel column chromatography. A common solvent system for pyrazole derivatives is a mixture of hexane and ethyl acetate.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Monitor the separation of components using Thin Layer Chromatography (TLC).

  • Gradient Elution (Optional): If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect the fractions containing the purified product as they elute from the column.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude this compound Recrystallization Recrystallization CrudeProduct->Recrystallization Dissolve in hot solvent ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Adsorb onto silica gel PureProduct Pure Product Recrystallization->PureProduct Cool to crystallize ColumnChromatography->PureProduct Elute with solvent gradient

Caption: General purification workflow for this compound.

TroubleshootingLogic cluster_solutions Potential Solutions Start Purification Issue Encountered ImpurityCheck Are there visible impurities (color)? Start->ImpurityCheck YieldCheck Is the final yield low? ImpurityCheck->YieldCheck No Charcoal Consider activated charcoal treatment during recrystallization. ImpurityCheck->Charcoal Yes PurityCheck Is the purity (by NMR/LC-MS) low? YieldCheck->PurityCheck No OptimizeRecryst Optimize recrystallization: - Check solvent - Minimize solvent volume - Ensure slow cooling YieldCheck->OptimizeRecryst Yes OptimizeColumn Optimize column chromatography: - Adjust solvent polarity - Check for compound adsorption PurityCheck->OptimizeColumn Yes RePurify Consider a second purification step. PurityCheck->RePurify If still impure

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Pyrazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety concerns when scaling up pyrazole synthesis?

A1: The primary safety concerns during the scale-up of pyrazole synthesis revolve around the handling of hazardous reagents and the potential for exothermic runaway reactions. Key issues include:

  • Use of Hydrazine and its Derivatives: Hydrazine is highly toxic and potentially explosive. Handling of large quantities requires strict engineering controls and appropriate personal protective equipment.

  • Exothermic Reactions: The condensation reaction between hydrazines and 1,3-dicarbonyl compounds is often highly exothermic. On a larger scale, the reduced surface-area-to-volume ratio of the reactor can lead to inefficient heat dissipation and a dangerous increase in temperature, potentially causing a thermal runaway.

  • Formation of Unstable Intermediates: Syntheses involving diazonium compounds as intermediates pose a significant explosion risk, especially with accumulation in batch processes.

  • Dust Explosions: Finely powdered pyrazole products can form explosive dust clouds. It is crucial to assess the dust explosion potential of the final product and implement appropriate handling procedures.

Q2: How can I improve the regioselectivity of my pyrazole synthesis during scale-up?

A2: Achieving high regioselectivity is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds. The choice of solvent and reaction temperature can significantly influence the outcome.

  • Solvent Selection: The polarity and nature of the solvent can direct the regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in the formation of certain N-methylpyrazoles compared to ethanol. Aprotic solvents may favor the formation of one regioisomer, while protic solvents favor the other.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

  • pH Adjustment: The pH of the reaction mixture can influence which carbonyl group of the dicarbonyl compound is more readily attacked by the hydrazine.

  • Alternative Synthetic Routes: If regioselectivity remains an issue, exploring alternative synthetic pathways that offer better inherent control may be necessary.

Q3: My reaction yield drops significantly upon scaling up. What are the likely causes and how can I address them?

A3: A drop in yield during scale-up is a frequent problem and can be attributed to several factors related to changes in physical and chemical parameters.

  • Inefficient Mixing: Achieving uniform mixing is more challenging in larger reactors. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing the yield of the desired product. The type of agitator and stirring speed are crucial parameters to consider.

  • Poor Heat Transfer: As mentioned, the reduced surface-area-to-volume ratio in larger vessels hinders efficient heat dissipation. This can lead to thermal degradation of reactants, intermediates, or the final product.

  • Longer Reaction Times: Reactions may take longer to reach completion on a larger scale due to slower heating and mass transfer. It is important to monitor the reaction progress rather than relying on the time that was sufficient on a small scale.

  • Changes in Work-up and Purification: Extraction and filtration steps can be less efficient at a larger scale, leading to product loss. The choice of solvents and techniques for crystallization and purification may need to be re-optimized for the larger volume.

Troubleshooting Guides

Issue 1: Exothermic Reaction and Thermal Runaway

Symptoms:

  • A rapid, uncontrolled increase in reaction temperature.

  • A sudden increase in pressure within the reactor.

  • Visible signs of decomposition (e.g., gas evolution, color change).

Possible Causes:

  • Rate of addition of a reactant (e.g., hydrazine) is too fast.

  • Inadequate cooling capacity of the reactor for the scale of the reaction.

  • Insufficient solvent to act as a heat sink.

  • Poor mixing leading to localized exothermic events.

Solutions:

  • Immediate Actions:

    • Stop the addition of all reagents.

    • Apply maximum cooling to the reactor.

    • If necessary and safe, quench the reaction with a suitable agent.

  • Preventative Measures for Future Batches:

    • Reduce the rate of addition of the exothermic reagent.

    • Increase the solvent volume to better dissipate heat.

    • Ensure the reactor's cooling system is adequate for the intended scale.

    • Improve mixing efficiency by using a more appropriate agitator or increasing the stirring speed.

    • Consider transitioning the critical step to a continuous flow process, which offers superior heat transfer and safety.

Issue 2: Low Product Yield

Symptoms:

  • The isolated yield is significantly lower than what was achieved on a smaller scale.

  • TLC or HPLC analysis shows a complex mixture of products or a large amount of unreacted starting material.

Possible Causes:

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Formation of byproducts or regioisomers due to suboptimal reaction conditions.

  • Product loss during work-up and purification.

  • Degradation of starting materials or product.

Solutions:

  • Reaction Optimization:

    • Increase the reaction time and monitor for completion using TLC or HPLC.

    • Gradually increase the reaction temperature, being mindful of potential side reactions.

    • Ensure efficient mixing throughout the reaction.

    • Verify the purity of the starting materials.

  • Work-up and Purification:

    • Optimize extraction procedures, including the choice of solvent and the number of extractions.

    • For purification by recrystallization, carefully select the solvent system to maximize recovery of the pure product.

    • If using column chromatography, ensure appropriate loading and solvent gradient for the larger scale.

Issue 3: Poor Regioselectivity

Symptoms:

  • Formation of a mixture of two or more regioisomers, which are often difficult to separate.

Possible Causes:

  • Use of an unsymmetrical 1,3-dicarbonyl compound.

  • Reaction conditions (solvent, temperature, pH) that do not favor the formation of a single isomer.

Solutions:

  • Solvent Screening: As detailed in the FAQs, experiment with different solvents, paying particular attention to fluorinated alcohols, which have been shown to improve regioselectivity.

  • Temperature Optimization: Investigate the effect of lowering the reaction temperature to favor the kinetic product.

  • Catalyst and Additive Screening: Explore the use of different acid or base catalysts to influence the reaction pathway.

  • Structural Modification: If possible, modify the starting materials to introduce steric or electronic factors that favor the formation of the desired regioisomer.

Data Presentation

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles.

Synthesis MethodTemperature (°C)Reaction TimeYield Range (%)
Conventional Heating752 hours72 - 90
Microwave-Assisted605 minutes91 - 98

Table 2: Effect of Solvent on the Regioselectivity of Pyrazole Formation.

1,3-DiketoneHydrazineSolventRegioisomeric Ratio
Unsymmetrical fluorinated diketoneMethylhydrazineEthanolMixture of regioisomers
Unsymmetrical fluorinated diketoneMethylhydrazine2,2,2-Trifluoroethanol (TFE)Dramatically increased selectivity for one isomer
Unsymmetrical fluorinated diketoneMethylhydrazine1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Dramatically increased selectivity for one isomer

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine (Knorr Synthesis)

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.

  • Heat the reaction mixture under reflux for 1 hour.

  • Cool the resulting syrup in an ice bath.

  • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.

  • The pure pyrazolone can be obtained by recrystallization from ethanol.

Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Visualizations

ScaleUp_Troubleshooting start Low Yield in Scaled-Up Pyrazole Synthesis check_reaction Reaction Monitoring (TLC, HPLC, etc.) start->check_reaction workup_loss Check Work-up & Purification: - Optimize extraction - Re-evaluate recrystallization solvent - Adjust chromatography for scale start->workup_loss If reaction appears complete incomplete Incomplete Reaction check_reaction->incomplete Starting material remains byproducts Significant Byproducts/ Regioisomers check_reaction->byproducts Complex mixture optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Cautiously increase temperature - Improve mixing incomplete->optimize_conditions optimize_selectivity Optimize for Selectivity: - Screen solvents (e.g., TFE, HFIP) - Lower reaction temperature - Adjust pH byproducts->optimize_selectivity Exotherm_Management_Workflow start Planning Pyrazole Scale-Up assess_exotherm Assess Exothermicity (Calorimetry or careful small-scale monitoring) start->assess_exotherm high_exotherm High Exotherm Potential assess_exotherm->high_exotherm Significant heat release low_exotherm Low/Manageable Exotherm assess_exotherm->low_exotherm Minimal heat release implement_controls Implement Strict Controls: - Slow, controlled reagent addition - Ensure adequate reactor cooling - Use sufficient solvent volume - Optimize mixing high_exotherm->implement_controls standard_scaleup Proceed with Standard Scale-Up Precautions low_exotherm->standard_scaleup consider_flow Consider Flow Chemistry for enhanced safety and heat transfer implement_controls->consider_flow

Technical Support Center: Dimethyl 1-Methyl-1H-pyrazole-3,5-dicarboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in their experiments involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

A1: The synthesis is generally a two-step process. First, dimethyl 1H-pyrazole-3,5-dicarboxylate is synthesized from 3,5-pyrazoledicarboxylic acid and methanol. The subsequent step involves the N-methylation of the pyrazole ring.

Q2: Are there any known stability issues with the pyrazole ring in this compound?

A2: The pyrazole ring is generally stable and resistant to oxidation and reduction. However, extreme conditions, such as ozonolysis or the use of very strong bases, could potentially lead to ring opening. It is also basic enough to be protonated by strong inorganic acids.[1]

Q3: Can the N-methyl group be cleaved during reactions?

A3: N-demethylation of N-methyl heterocycles is possible under specific conditions, often involving oxidation to the N-oxide followed by reduction. While not a common unexpected result under standard synthetic transformations, it is a possibility with certain reagents.

Troubleshooting Guide for Unexpected Results

Issue 1: Partial or Complete Hydrolysis of Methyl Esters

One of the most common unexpected outcomes is the hydrolysis of one or both methyl ester groups to the corresponding carboxylic acid(s). This can occur if trace amounts of water are present in the reaction mixture, especially under acidic or basic conditions.

Q&A:

  • Q: My reaction produced a mixture of my desired product and a more polar byproduct. What could it be?

    • A: It is highly likely that one of the methyl esters has been hydrolyzed to a carboxylic acid, resulting in the formation of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Complete hydrolysis to 1-methyl-1H-pyrazole-3,5-dicarboxylic acid is also possible if harsher conditions are used.

  • Q: How can I avoid unintentional hydrolysis?

    • A: Ensure all solvents and reagents are anhydrous. If the reaction is base-catalyzed, use a non-nucleophilic base or perform the reaction at low temperatures to minimize hydrolysis. For reactions in alcoholic solvents, be aware that the corresponding alkoxide can act as a nucleophile.

  • Q: Can I intentionally perform a selective mono-hydrolysis?

    • A: Yes, selective mono-hydrolysis of the diethyl ester has been reported and a similar procedure can be adapted for the dimethyl ester. This typically involves using a limited amount of base in a mixed solvent system. A known method for the selective hydrolysis of the diethyl ester involves dissolving it in methanol, cooling to 0°C, and adding a methanol solution of KOH. After stirring for 10 hours at 25°C, the mono-acid can be isolated after an acidic workup.

Experimental Protocol: Selective Mono-hydrolysis of Diethyl 1-Methyl-1H-pyrazole-3,5-dicarboxylate

  • Dissolve diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in methanol.

  • Cool the solution to 0°C.

  • Slowly add a 3.0 M solution of potassium hydroxide in methanol while maintaining the temperature at 0°C.

  • Allow the reaction to warm to 25°C and stir for 10 hours.

  • Monitor the reaction by TLC (e.g., PE/EA: 1/1).

  • Once the reaction is complete, evaporate the organic solvent.

  • Dissolve the residue in water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate and evaporate the solvent to obtain 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Troubleshooting Flowchart for Hydrolysis

start Unexpected polar byproduct observed check_nmr Analyze 1H NMR of the crude product start->check_nmr is_hydrolysis Presence of a broad singlet (COOH) and/or disappearance of a methoxy singlet? check_nmr->is_hydrolysis mono_hydrolysis Mono-hydrolysis product: 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is_hydrolysis->mono_hydrolysis One methoxy group affected di_hydrolysis Di-hydrolysis product: 1-methyl-1H-pyrazole-3,5-dicarboxylic acid is_hydrolysis->di_hydrolysis Both methoxy groups affected other_byproduct Investigate other potential side reactions. is_hydrolysis->other_byproduct No troubleshoot Troubleshooting: - Use anhydrous solvents and reagents. - Use non-nucleophilic bases. - Lower reaction temperature. mono_hydrolysis->troubleshoot di_hydrolysis->troubleshoot

Caption: Troubleshooting workflow for identifying hydrolysis byproducts.

Issue 2: Unexpected Decarboxylation

Heating pyrazole carboxylic acids, particularly in the presence of catalysts or in certain solvents, can lead to decarboxylation.

Q&A:

  • Q: My reaction at high temperature resulted in a product with a lower molecular weight than expected. What might have happened?

    • A: If your reaction conditions inadvertently led to hydrolysis of the ester(s), the resulting carboxylic acid(s) could have undergone decarboxylation upon heating. The decarboxylation of 3,5-pyrazoledicarboxylic acid can be facilitated by copper(II) catalysts.

  • Q: Under what conditions is decarboxylation of pyrazole carboxylic acids observed?

    • A: Decarboxylation can occur under acidic, basic, or metal-catalyzed conditions at elevated temperatures. For instance, acidic decarboxylation of a pyrazole carboxylic acid has been reported in water at temperatures ranging from 50 to 220°C. Basic decarboxylation can occur at temperatures between 40 and 150°C.

Table 1: General Conditions for Decarboxylation of Pyrazole Carboxylic Acids

ConditionTemperature RangeNotes
Acidic50 - 220 °COften performed in water.
Basic40 - 150 °CCan be performed with or without a high-boiling solvent.
Copper(II) catalyzedVariesCan facilitate decarboxylation under milder conditions.

Potential Decarboxylation Pathway

start Dimethyl 1-methyl-1H-pyrazole- 3,5-dicarboxylate hydrolysis Unintentional Hydrolysis (Acid or Base, H2O) start->hydrolysis mono_acid 3-(methoxycarbonyl)-1-methyl- 1H-pyrazole-5-carboxylic acid hydrolysis->mono_acid di_acid 1-methyl-1H-pyrazole- 3,5-dicarboxylic acid hydrolysis->di_acid decarboxylation1 Decarboxylation (Heat, Catalyst) mono_acid->decarboxylation1 decarboxylation2 Decarboxylation (Heat, Catalyst) di_acid->decarboxylation2 product1 Methyl 1-methyl-1H- pyrazole-5-carboxylate decarboxylation1->product1 product2 1-methyl-1H-pyrazole decarboxylation2->product2

Caption: Potential pathway to unexpected decarboxylation products.

Issue 3: Transesterification with Alcoholic Solvents

When using alcoholic solvents other than methanol, there is a risk of transesterification, where the methyl esters are exchanged for the ester of the solvent's alcohol.

Q&A:

  • Q: I ran my reaction in ethanol and obtained a product with a different mass spectrum than expected. What could be the cause?

    • A: It is possible that one or both of the methyl esters have undergone transesterification with ethanol to form the corresponding ethyl esters. This is more likely to occur under acidic or basic conditions.

  • Q: How can I prevent transesterification?

    • A: If possible, use a non-alcoholic solvent. If an alcohol is required, use methanol to avoid transesterification. If another alcohol must be used, consider performing the reaction at a lower temperature and for a shorter duration to minimize this side reaction.

Table 2: Expected Mass Changes from Transesterification

Original EsterAlcohol SolventNew EsterChange in Molecular Weight
MethylEthanolEthyl+14 per ester group
MethylPropanolPropyl+28 per ester group
MethylIsopropanolIsopropyl+28 per ester group
MethylButanolButyl+42 per ester group
Issue 4: Incomplete or Regioisomeric N-Methylation

During the synthesis of the target compound from dimethyl 1H-pyrazole-3,5-dicarboxylate, incomplete methylation or methylation at the incorrect nitrogen can occur.

Q&A:

  • Q: My N-methylation reaction is sluggish and gives a low yield. What can I do?

    • A: The choice of base and solvent is crucial. For the methylation of 3,5-dimethyl-1H-pyrazole, stronger bases like sodium hydride or potassium tert-butoxide in solvents like THF or DMF have been shown to be more effective than weaker bases like potassium carbonate.

  • Q: Can methylation occur on the other pyrazole nitrogen?

    • A: For unsymmetrical pyrazoles, a mixture of N-1 and N-2 alkylated products can be formed. The ratio of these isomers depends on the substituents on the pyrazole ring and the reaction conditions. For dimethyl 1H-pyrazole-3,5-dicarboxylate, the two nitrogens are equivalent before methylation.

Experimental Protocol: N-methylation of Dimethyl 1H-pyrazole-3,5-dicarboxylate

  • Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate in a suitable solvent such as acetone.

  • Add a base, for example, potassium carbonate.

  • Add the methylating agent, such as iodomethane, dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction, filter off the solids, and evaporate the solvent to obtain the crude product.

N-Methylation Workflow

start Start: N-methylation of Dimethyl 1H-pyrazole-3,5-dicarboxylate reagents Reagents: - Methylating agent (e.g., MeI) - Base (e.g., K2CO3, NaH) - Solvent (e.g., Acetone, DMF) start->reagents reaction Reaction at appropriate temperature reagents->reaction workup Workup: - Filtration - Solvent evaporation reaction->workup side_product Potential Issue: Incomplete reaction (Starting material remains) reaction->side_product product Desired Product: Dimethyl 1-methyl-1H-pyrazole- 3,5-dicarboxylate workup->product troubleshoot Troubleshooting: - Use a stronger base (e.g., NaH). - Use a more polar aprotic solvent (e.g., DMF). - Increase reaction time or temperature. side_product->troubleshoot

Caption: A simplified workflow for the N-methylation reaction and troubleshooting.

References

byproduct formation in the synthesis of pyrazole esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazole esters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazole esters?

A1: The most prevalent method for synthesizing pyrazole esters is the Knorr pyrazole synthesis. This reaction involves the condensation of a β-ketoester with a hydrazine derivative.[1][2] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring.[1][2]

Q2: What are the most common byproducts in pyrazole ester synthesis?

A2: The most common byproducts include:

  • Regioisomers: When using an unsymmetrical β-ketoester or a substituted hydrazine, the initial reaction can occur at two different carbonyl groups, leading to a mixture of two regioisomeric pyrazole products.[3][4]

  • Pyrazolones: β-ketoesters can react with hydrazines to form pyrazolone tautomers. While these exist in equilibrium with the aromatic pyrazole form, they can sometimes be isolated as a major byproduct depending on the reaction conditions and substituents.[1][2][5]

  • Incomplete cyclization products: In some cases, the intermediate hydrazone may not fully cyclize, leading to its presence in the final product mixture.[4]

  • Products from side reactions of hydrazine: Hydrazine derivatives can sometimes undergo self-condensation or other side reactions, leading to colored impurities.[3][4]

  • Hydrolysis products: The ester group of the pyrazole ester can be susceptible to hydrolysis, especially in the presence of water and acid or base, yielding the corresponding pyrazole carboxylic acid.[6]

Q3: How can I minimize the formation of regioisomers?

A3: Minimizing regioisomer formation is a key challenge. Strategies include:

  • Solvent Selection: The choice of solvent can significantly influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the preference for one regioisomer over another.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable regioisomer.

  • Use of a Directing Group: In some cases, a bulky substituent on the β-ketoester can sterically hinder the approach of the hydrazine to one of the carbonyl groups, thus favoring reaction at the other.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes improve the isomeric ratio by promoting the formation of the thermodynamically more stable product.[7]

Q4: My pyrazole ester product appears to be unstable in aqueous solutions. What is happening?

A4: Pyrazole esters can be susceptible to hydrolysis, especially under acidic or basic conditions, converting the ester to the corresponding carboxylic acid.[6] This is a critical consideration for purification and for biological assays that are often conducted in aqueous buffers. To mitigate this, ensure that the pH is controlled during workup and purification, and consider using non-aqueous solvents where possible.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Pyrazole Ester

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting materials (β-ketoester and/or hydrazine).

  • The isolated yield of the product is significantly lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Impure Starting Materials Ensure the β-ketoester and hydrazine are pure. Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is advisable.[3]
Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Monitor the reaction at room temperature first, and if no conversion is observed, gradually increase the temperature (e.g., to 100°C) while monitoring by TLC.[1][2]
Incorrect Stoichiometry A slight excess of the hydrazine (1.1-1.2 equivalents) can help drive the reaction to completion.[3]
Lack of Catalyst The Knorr synthesis is often catalyzed by a small amount of acid (e.g., a few drops of glacial acetic acid).[1][2]
Inappropriate Solvent The choice of solvent can impact the reaction rate. Propanol or ethanol are commonly used.[1][2]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_purity Assess Purity of Starting Materials start->check_purity optimize_stoichiometry Optimize Reactant Stoichiometry (Excess Hydrazine?) check_purity->optimize_stoichiometry Reagents Pure purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impurities Suspected check_conditions Review Reaction Conditions (Temp, Catalyst) optimize_stoichiometry->check_conditions Optimal adjust_stoichiometry Adjust Stoichiometry optimize_stoichiometry->adjust_stoichiometry Suboptimal adjust_conditions Increase Temperature/ Add Catalyst check_conditions->adjust_conditions Suboptimal monitor_reaction Monitor Reaction by TLC/LC-MS check_conditions->monitor_reaction Optimal purify_reagents->optimize_stoichiometry adjust_stoichiometry->check_conditions adjust_conditions->monitor_reaction

Caption: A logical workflow for troubleshooting low yields.

Issue 2: Formation of Multiple Products (Regioisomers)

Symptoms:

  • NMR spectrum shows two sets of peaks for the pyrazole product.

  • TLC analysis reveals two spots with similar Rf values that are difficult to separate.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Use of Unsymmetrical β-ketoester The two carbonyl groups of the β-ketoester have different steric and electronic environments, leading to the formation of two regioisomers.
Standard Reaction Conditions Solvents like ethanol often lead to poor regioselectivity.

Strategies to Improve Regioselectivity:

StrategyDetails
Solvent Modification The use of fluorinated alcohols as solvents can dramatically improve regioselectivity. For example, the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine shows a significant shift in the regioisomeric ratio when the solvent is changed from ethanol to a fluorinated alcohol.
Temperature Control Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer.
Purification If regioisomers are formed, they can often be separated by careful column chromatography on silica gel.[8]

Quantitative Data: Effect of Solvent on Regioselectivity

The following table illustrates the effect of the solvent on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine.

SolventRatio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃)Total Yield (%)
Ethanol (EtOH)36 : 6499
2,2,2-Trifluoroethanol (TFE)85 : 1599
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 398
Data adapted from foundational studies on the use of fluorinated alcohols.

Decision Pathway for Regioisomer Formation

regioisomer_workflow start Regioisomers Detected modify_solvent Modify Solvent (e.g., HFIP, TFE) start->modify_solvent adjust_temp Adjust Reaction Temperature modify_solvent->adjust_temp No rerun_reaction Re-run Reaction with Optimized Conditions modify_solvent->rerun_reaction Yes purify Purify by Column Chromatography adjust_temp->purify No adjust_temp->rerun_reaction Yes

Caption: Decision-making process for addressing regioisomer formation.

Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol is adapted from the Knorr pyrazole synthesis.[1][2]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Place the vial on a hot plate and heat the reaction mixture to approximately 100°C with stirring.

  • After 1 hour, monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. Spot the starting material (ethyl benzoylacetate) and the reaction mixture on the TLC plate.

  • Continue heating until the TLC analysis indicates that the ethyl benzoylacetate has been completely consumed.

  • Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture. This will cause the product to precipitate.

  • Turn off the heat and allow the mixture to cool to room temperature while stirring to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected product with a small amount of cold water and allow it to air dry.

General Reaction Mechanism for Knorr Pyrazole Ester Synthesis

knorr_mechanism start_materials β-Ketoester Hydrazine hydrazone Hydrazone Intermediate start_materials->hydrazone Condensation (-H₂O) cyclization Intramolecular Cyclization hydrazone->cyclization Nucleophilic Attack pyrazole Pyrazole Ester Pyrazolone Tautomer cyclization->pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

References

Technical Support Center: Enhancing the Stability of Dimethyl 1-Methyl-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues encountered during research and development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, storage, and use of this compound in your experiments.

Q1: My this compound sample is showing signs of degradation. What are the most likely causes?

A1: this compound, like other pyrazole derivatives with ester functional groups, is susceptible to three primary degradation pathways:

  • Hydrolysis: The ester groups are prone to hydrolysis, especially in the presence of moisture and under acidic or basic pH conditions, yielding the corresponding carboxylic acid and methanol.[1][2]

  • Oxidation: While the pyrazole ring itself is relatively stable against oxidation, the overall molecule can be degraded by oxidizing agents.[2] This can be initiated by atmospheric oxygen, especially if catalyzed by trace metal impurities.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the breakdown of the compound.[1][3]

Q2: I've observed a decrease in the purity of my solid compound over time. What are the recommended storage conditions?

A2: To ensure the long-term stability of solid this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place.[3][4]

  • Atmosphere: For enhanced stability, especially for long-term storage, consider storing under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[3]

  • Moisture: Keep the container tightly sealed to protect against moisture, which can lead to hydrolysis.[3][4]

Q3: My compound seems to be degrading in my aqueous experimental solution. How can I improve its stability in solution?

A3: The stability of this compound in solution is highly dependent on the solvent and pH.

  • Aqueous Solutions: It is best to prepare aqueous solutions fresh for each experiment. If the experiment requires a buffered solution, a neutral or slightly acidic pH is generally preferred to minimize ester hydrolysis.[1] Pyrazolyl benzoic acid esters, for example, have been observed to hydrolyze rapidly in buffers with a pH of 8.[1]

  • Organic Solvents: For stock solutions and long-term storage, use a dry, aprotic solvent.

  • Temperature: Store solutions at low temperatures, such as -20°C, to slow down potential degradation reactions.[3]

Q4: I am seeing unexpected peaks in my HPLC analysis. What could they be?

A4: Unexpected peaks are likely degradation products. Based on the structure of this compound, the primary degradation products would be the mono- and di-carboxylic acids resulting from the hydrolysis of the methyl ester groups. Other minor peaks could arise from oxidative or photo-degradation. To identify these, a forced degradation study is recommended.

Q5: How can I confirm the identity of suspected degradation products?

A5: The most effective way to identify degradation products is through a forced degradation study, followed by analysis using techniques such as HPLC-MS and NMR spectroscopy.[2] HPLC-MS will provide the molecular weight of the degradation products, and NMR will help in elucidating their exact structure.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess and enhance the stability of this compound.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways and products of this compound.[6][7]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Dissolve in the stock solution solvent before analysis.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (stock solution stored under normal conditions), by a stability-indicating HPLC-UV method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method Development

This protocol outlines the development of an HPLC method to separate the parent compound from its potential degradation products.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade) with 0.1% formic acid.

2. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm.

3. Method Validation:

  • Inject the samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak and from each other.

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study to illustrate expected outcomes.

Table 1: Forced Degradation of this compound

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl, 60°C, 24h15.2%2
0.1 M NaOH, 60°C, 24h45.8%3
3% H₂O₂, RT, 24h8.5%1
Solid, 105°C, 24h5.1%1
UV Light (254 nm), 24h12.3%2

Table 2: Retention Times of Parent Compound and Major Degradants

CompoundRetention Time (min)
This compound15.8
Degradant 1 (Mono-acid from base hydrolysis)12.4
Degradant 2 (Di-acid from base hydrolysis)8.9
Degradant 3 (Oxidative product)14.2

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (Solid, 105°C) stock->thermal Expose to stress photo Photodegradation (UV light) stock->photo Expose to stress hplc HPLC-UV Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples ms_nmr LC-MS / NMR (for identification) hplc->ms_nmr Characterize degradants

Caption: Workflow for forced degradation study.

Plausible Degradation Pathway: Hydrolysis

degradation_pathway parent Dimethyl 1-methyl-1H- pyrazole-3,5-dicarboxylate mono_acid_5 5-Carboxy-1-methyl-1H-pyrazole -3-carboxylic acid methyl ester parent->mono_acid_5 Hydrolysis (Position 5) mono_acid_3 3-Carboxy-1-methyl-1H-pyrazole -5-carboxylic acid methyl ester parent->mono_acid_3 Hydrolysis (Position 3) di_acid 1-Methyl-1H-pyrazole- 3,5-dicarboxylic acid mono_acid_5->di_acid Further Hydrolysis mono_acid_3->di_acid Further Hydrolysis

Caption: Hydrolytic degradation pathway.

References

Technical Support Center: Purification of Pyrazoles by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pyrazoles by crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for the crystallization of pyrazoles?

The selection of an appropriate solvent is critical for successful crystallization and depends on the polarity and substitution pattern of the specific pyrazole derivative. Commonly used single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate. For pyrazole itself, petroleum ether, cyclohexane, or water can be effective.[1] Mixed solvent systems are also widely employed. A typical approach involves dissolving the pyrazole in a "good" solvent (one in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "bad" solvent (one in which it is poorly soluble) until turbidity is observed. Common mixed solvent pairs include hexane/ethyl acetate and ethanol/water.[1]

Q2: How can I remove colored impurities during pyrazole crystallization?

Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The activated charcoal adsorbs the colored compounds. However, it is important to use the minimum amount necessary, as excess charcoal can also adsorb the desired product, leading to a reduction in yield.[1]

Q3: Is it possible to separate regioisomers of a pyrazole derivative by crystallization?

Fractional crystallization can be an effective technique for separating regioisomers, provided they exhibit sufficient differences in their solubility in a specific solvent system. This method involves a series of sequential crystallization steps to progressively enrich one isomer over the other.[1]

Q4: Can I form a salt of my pyrazole to improve crystallization?

Yes, forming an acid addition salt is a viable strategy to enhance the crystallinity of pyrazoles. By dissolving the crude pyrazole in a suitable organic solvent and adding an inorganic or organic acid (e.g., hydrochloric acid, sulfuric acid, or phosphoric acid), a pyrazolium salt is formed which may have more favorable crystallization properties.[2][3] The purified salt can then be neutralized to regenerate the pure pyrazole.

Troubleshooting Guide

Problem 1: My pyrazole is "oiling out" instead of forming crystals.

  • Possible Cause: The compound is precipitating from the solution at a temperature above its melting point.[1]

  • Solutions:

    • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation concentration, thereby lowering the temperature at which crystallization begins.[1]

    • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible before placing it in a cold bath. Using an insulated container can facilitate gradual cooling.[1]

    • Change Solvent System: Experiment with a different solvent or a new mixed-solvent combination. A solvent with a lower boiling point may be beneficial.[1]

    • Seeding: Introduce a seed crystal of the pure pyrazole to the supersaturated solution to induce crystallization.[1]

Problem 2: The yield of my recrystallized pyrazole is very low.

  • Possible Cause:

    • Using an excessive amount of solvent during dissolution.

    • Incomplete precipitation due to insufficient cooling.

    • The chosen solvent has a relatively high solubility for the pyrazole at low temperatures.

  • Solutions:

    • Minimize Hot Solvent: Use only the minimum amount of hot solvent required to completely dissolve the crude product.[1]

    • Thorough Cooling: Once the solution has reached room temperature, cool it in an ice bath for at least 20-30 minutes to maximize crystal formation.[1]

    • Optimize Solvent Selection: The ideal solvent should exhibit high solubility for the pyrazole at elevated temperatures and very low solubility at low temperatures.

Problem 3: No crystals are forming upon cooling the solution.

  • Possible Cause: The solution is not sufficiently supersaturated.

  • Solutions:

    • Concentrate the Solution: Gently boil the solution to evaporate some of the solvent, thereby increasing the concentration of the pyrazole.

    • Induce Nucleation: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Add a Seed Crystal: Introduce a small crystal of the pure pyrazole into the solution to initiate crystal growth.

Problem 4: The resulting crystals are impure.

  • Possible Cause: Impurities have co-precipitated with the product or have become trapped within the crystal lattice.

  • Solutions:

    • Ensure Slow Cooling: Rapid crystal growth can trap impurities. Allow the solution to cool slowly to form purer crystals.

    • Wash the Crystals: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[1]

    • Perform a Second Recrystallization: If the crystals remain impure, a second recrystallization step is often necessary to achieve the desired purity.

Data Presentation

Table 1: Solubility of 1H-Pyrazole in Various Solvents

SolventTemperature (°C)Solubility (moles/L)
Water24.82.7
Cyclohexane31.819.4
Cyclohexane56.20.577
Benzene5.25.86
Benzene46.50.31 (moles/1000mL)

Data sourced from ChemicalBook.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of Pyrazole

This protocol describes a general procedure for the purification of a solid pyrazole compound using a single solvent.

  • Dissolution: Place the crude pyrazole (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) dropwise.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent dropwise until the pyrazole just completely dissolves at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Air-dry the purified crystals on the filter paper or in a desiccator until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization of Pyrazole

This method is useful when a single solvent with a large temperature-dependent solubility difference is not available.

  • Dissolution: Dissolve the crude pyrazole (e.g., 1.0 g) in the minimum amount of a hot "good" solvent (e.g., ethanol) in a 50 mL Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add a miscible "anti-solvent" (e.g., water) dropwise until the solution becomes slightly turbid.

  • Clarification: If the turbidity persists upon heating, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using the cold solvent mixture for washing the crystals.

Mandatory Visualization

experimental_workflow cluster_start Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_pyrazole Crude Pyrazole add_solvent Add Minimum Hot Solvent crude_pyrazole->add_solvent dissolved Completely Dissolved? add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration No slow_cooling Slow Cooling dissolved->slow_cooling Yes hot_filtration->add_solvent ice_bath Ice Bath slow_cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals drying Drying wash_crystals->drying pure_crystals Pure Pyrazole Crystals drying->pure_crystals

Caption: General experimental workflow for the purification of pyrazoles by crystallization.

troubleshooting_workflow start Crystallization Issue oiling_out Oiling Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution_oiling Increase Solvent Volume Slow Cooling Change Solvent Use Seed Crystal oiling_out->solution_oiling Yes no_crystals No Crystals? low_yield->no_crystals No solution_yield Minimize Hot Solvent Thorough Cooling Optimize Solvent low_yield->solution_yield Yes impure_crystals Impure Crystals? no_crystals->impure_crystals No solution_no_crystals Concentrate Solution Scratch Flask Add Seed Crystal no_crystals->solution_no_crystals Yes solution_impure Slow Cooling Wash Crystals Recrystallize impure_crystals->solution_impure Yes end Successful Crystallization impure_crystals->end No solution_oiling->end solution_yield->end solution_no_crystals->end solution_impure->end

Caption: Troubleshooting flowchart for common issues in pyrazole crystallization.

References

Validation & Comparative

Comparative 1H NMR Analysis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the 1H NMR Spectral Features of a Key Pyrazole Derivative and its Analogs.

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide presents a comparative analysis based on the closely related precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate, and other relevant substituted pyrazoles. This information is crucial for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in medicinal chemistry and materials science.

At a Glance: 1H NMR Data Comparison

The following table summarizes the key 1H NMR spectral data for dimethyl 1H-pyrazole-3,5-dicarboxylate and provides an estimated chemical shift for the N-methyl group in the target compound, this compound. This estimation is based on data from analogous N-substituted pyrazole derivatives.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationSolvent
Dimethyl 1H-pyrazole-3,5-dicarboxylate-OCH₃3.96Singlet6HCDCl₃
H4 (pyrazole ring)7.34Singlet1HCDCl₃
-NH~14.43 (broad)Singlet1H-
Estimated this compound-OCH₃~3.9-4.0Singlet6HCDCl₃
H4 (pyrazole ring)~7.3-7.4Singlet1HCDCl₃
N-CH₃~3.8-4.1Singlet3HCDCl₃
3,5-dimethyl-1-phenyl-1H-pyrazole-CH₃ (pyrazole ring)2.25Singlet6HCDCl₃
H4 (pyrazole ring)5.90Singlet1HCDCl₃
Aromatic-H7.19-7.46Multiplet5HCDCl₃

Structural Interpretation and 1H NMR Signal Assignment

The structure of this compound dictates a simple yet informative 1H NMR spectrum. The key expected signals are illustrated in the diagram below, which outlines the logical relationship between the molecule's protons and their anticipated spectral features.

Figure 1. Predicted 1H NMR signal assignments for this compound.

The symmetry of the molecule results in the chemical equivalence of the two methoxy groups, giving rise to a single signal with an integration of 6H. The lone proton on the pyrazole ring (H4) is expected to appear as a singlet. The N-methyl group will also produce a singlet with an integration of 3H. The precise chemical shifts of these protons are influenced by the electron-withdrawing nature of the adjacent carbonyl groups and the aromaticity of the pyrazole ring.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain reliable and reproducible 1H NMR data for pyrazole derivatives, the following experimental protocol is recommended.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from residual solvents or impurities. If the compound is a solid, it should be dried under high vacuum for several hours.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice for non-polar to moderately polar compounds. For compounds with different solubility profiles, deuterated acetone, benzene, or methanol can be utilized.[1]

  • Concentration: For a standard 1H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a pipette containing a small plug of glass wool directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Shimming: The magnetic field homogeneity must be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Depending on the sample concentration, 8 to 32 scans are usually adequate.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to ensure quantitative integration.

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for most organic compounds.

3. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum must be correctly phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline should be established across the spectrum.

  • Integration: The area under each peak should be integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak should be accurately determined.

By following this standardized protocol, researchers can obtain high-quality 1H NMR spectra, enabling accurate structural elucidation and comparison of pyrazole derivatives. This systematic approach is fundamental for ensuring data integrity and comparability across different studies and laboratories.

References

Comparative Analysis of the 13C NMR Spectrum of Dimethyl 1-Methyl-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the predicted 13C NMR spectrum of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate against experimentally determined spectra of related pyrazole derivatives. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic data for structural elucidation.

Predicted and Experimental 13C NMR Data

The 13C NMR chemical shifts for this compound are predicted based on the analysis of structurally similar compounds reported in the literature. For comparison, experimental data for three related pyrazole derivatives are presented. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

CompoundC3 (ppm)C4 (ppm)C5 (ppm)N-CH3 (ppm)O-CH3 (ppm)Other Carbons (ppm)
This compound (Predicted) ~140-150~110-120~140-150~35-40~50-55C=O: ~160-170
3,5-Dimethyl-1-phenyl-1H-pyrazole[1]148.1106.4138.4--C-CH3: 12.9, 11.8
3,5-Diethyl-1-phenyl-1H-pyrazole[1]154.7103.2145.8--C-CH2: 21.7, 19.6; CH3: 14.2, 13.15
1-Benzyl-3,5-dimethyl-1H-pyrazole[1]147.2105.7137.2-52.5 (N-CH2)C-CH3: 13.5, 11.3

Note on Predicted Values: The chemical shifts for the target compound are estimations derived from substituent effects observed in various pyrazole derivatives.[2][3][4] The electron-withdrawing nature of the carboxylate groups at C3 and C5 is expected to shift these signals downfield, while the C4 signal should remain in a region typical for pyrazole ring carbons. The N-methyl and ester methyl groups have characteristic chemical shift ranges.

Experimental Protocol for 13C NMR Spectroscopy

The following is a general protocol for acquiring a 13C NMR spectrum of a small organic molecule, similar to the methods that would have been used to obtain the experimental data presented.

1. Sample Preparation:

  • Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and match the 13C probe.

  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Experiment: Standard proton-decoupled 13C NMR experiment.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).

  • Number of Scans: Dependent on sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the TMS signal at 0 ppm.

  • Integrate the signals (note: in standard proton-decoupled 13C NMR, integrals are not always quantitative).

  • Perform peak picking to determine the chemical shifts.

Structural Relationship to 13C NMR Signals

The following diagram illustrates the relationship between the carbon atoms in this compound and their predicted 13C NMR chemical shift regions.

Caption: Structure-Spectrum Correlation Diagram.

References

A Comparative Guide to the Mass Spectrometry of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this guide leverages data from structurally similar pyrazole derivatives to predict its fragmentation behavior and offers a comparison with a documented analogue. This approach provides valuable insights for researchers working with related small molecules in drug discovery and development.

Predicted Mass Spectrometry of this compound

The structure of this compound suggests a molecular weight of 198.17 g/mol . Under electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be expected at an m/z of 198. The fragmentation of pyrazoles is a subject of interest in mass spectrometry studies.[1] Key fragmentation pathways for this molecule are predicted to involve the loss of the methoxycarbonyl groups and cleavage of the pyrazole ring.

A plausible fragmentation pathway for this compound is illustrated below. The initial loss of a methoxy group (OCH3) or a methoxycarbonyl group (COOCH3) is anticipated, followed by further fragmentation of the pyrazole ring, including the characteristic loss of HCN.

G mol C8H10N2O4+ (m/z 198) This compound frag1 C7H7N2O3+ (m/z 167) mol->frag1 -OCH3 frag4 C5H6N2O2+ (m/z 126) mol->frag4 -COOCH3 frag2 C6H7N2O2+ (m/z 139) frag1->frag2 -CO frag3 C5H4N2O+ (m/z 110) frag2->frag3 -CHO

Caption: Predicted electron ionization fragmentation pathway for this compound.

Comparative Analysis with Structurally Related Pyrazoles

To provide a practical comparison, we will examine the documented mass spectral data of related pyrazole compounds. The fragmentation patterns of these analogues offer a reference for identifying and characterizing novel pyrazole derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Peaks (m/z)Citation
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylateC10H14N2O4226.23Data not fully available for download, but molecular weight confirms M+ at 226.[2]
Diethyl 1H-pyrazole-3,5-dicarboxylateC9H12N2O4212.20212 (M+)[3][4]
1H-Pyrazole-3,5-dicarboxylic acidC5H4N2O4156.10156 (M+), 112, 121[5][6]
3,5-DimethylpyrazoleC5H8N296.1296 (M+), 81, 68, 54, 41[7]

The data illustrates common fragmentation behaviors, such as the presence of the molecular ion peak and subsequent losses of functional groups. For instance, the diethyl esters show a clear molecular ion peak, and the parent dicarboxylic acid exhibits fragmentation corresponding to the loss of carboxyl groups.

Experimental Protocols

A standard protocol for analyzing small organic molecules like this compound by mass spectrometry is outlined below.

Sample Preparation and Mass Spectrometry Analysis
  • Sample Preparation: A small amount of the analyte is dissolved in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Instrumentation: Analysis is typically performed on a gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.[8]

  • Ionization: Electron ionization (EI) is a common method for the analysis of small, volatile molecules.[9] A standard electron energy of 70 eV is typically used.

  • Mass Analysis: The mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio.

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots intensity versus m/z.

The following diagram illustrates a generalized workflow for this process.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing dissolve Dissolve sample in volatile solvent injection Sample Injection (GC or Direct Probe) dissolve->injection ionization Ionization (e.g., Electron Ionization) injection->ionization mass_analyzer Mass Analysis (e.g., Quadrupole) ionization->mass_analyzer detection Detection mass_analyzer->detection spectrum Generate Mass Spectrum detection->spectrum analysis Data Analysis and Interpretation spectrum->analysis

Caption: A generalized workflow for the mass spectrometry analysis of a small organic molecule.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound by drawing comparisons with related, well-documented compounds. The provided protocols and workflows offer a starting point for researchers to develop and execute their analytical strategies for novel pyrazole derivatives.

References

A Comparative Guide to the Crystal Structures of Dimethyl 1-Methyl-1H-Pyrazole-3,5-Dicarboxylate Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a molecule of interest in medicinal chemistry and materials science due to its pyrazole core, a scaffold known for a wide range of biological activities and its utility as a versatile building block. While the specific crystal structure of this compound is not publicly available, this guide provides a comparative analysis of its close analogs, for which detailed crystallographic data has been reported. Understanding the solid-state structures of these related compounds offers valuable insights into their molecular conformations, intermolecular interactions, and potential applications.

This guide will focus on a comparative analysis of three structurally related compounds:

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate: The parent compound, lacking the N-methyl group.

  • Diethyl 1H-pyrazole-3,5-dicarboxylate: The diethyl ester analog of the parent compound.

  • Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate: An analog with a cyanomethyl substituent at the N1 position.

The comparison will encompass their crystallographic parameters, molecular geometries, and packing arrangements, providing a framework for understanding how modifications to the ester and N-substituent groups influence the solid-state architecture. Furthermore, this guide will touch upon the performance of pyrazole dicarboxylates in relevant applications, supported by available experimental data.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the three selected analogs, allowing for a direct comparison of their unit cell dimensions and other relevant data.

ParameterDimethyl 1H-pyrazole-3,5-dicarboxylateDiethyl 1H-pyrazole-3,5-dicarboxylateDimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate[1]
Molecular Formula C₇H₈N₂O₄C₉H₁₂N₂O₄C₉H₉N₃O₄
Molecular Weight 184.15 g/mol 212.20 g/mol 223.19 g/mol
Crystal System OrthorhombicMonoclinicTriclinic
Space Group PnmaP2₁/cP-1
a (Å) 10.9563(14)8.653(2)6.865(6)
b (Å) 6.4983(8)10.389(3)7.779(7)
c (Å) 23.589(3)11.531(3)11.133(11)
α (°) 909071.633(8)
β (°) 90108.89(3)80.625(10)
γ (°) 909068.195(6)
Volume (ų) 1679.5(4)981.1(4)523.2(8)
Z 842
Density (calculated) 1.455 Mg/m³1.435 Mg/m³1.417 Mg/m³

Analysis of Structural Differences

The substitution of the methyl ester groups with ethyl esters, and the introduction of a cyanomethyl group at the N1 position, leads to significant changes in the crystal packing and symmetry. The parent dimethyl ester crystallizes in the orthorhombic space group Pnma, while the diethyl ester adopts a monoclinic P2₁/c space group. The N-cyanomethyl derivative exhibits the lowest symmetry, crystallizing in the triclinic P-1 space group. These changes highlight the profound impact of even minor chemical modifications on the preferred solid-state arrangement of the molecules.

Performance and Applications

The pyrazole dicarboxylate scaffold is a versatile building block in both medicinal chemistry and materials science.

Biological Activity:

Simple dialkyl pyrazole-3,5-dicarboxylates have demonstrated promising in vitro and in vivo activity against protozoan parasites such as Trypanosoma cruzi and Leishmania species.[2] Specifically, diethyl 1H-pyrazole-3,5-dicarboxylate has been identified as a potent agent in these studies.[2] The broader class of pyrazole derivatives is well-known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

Materials Science:

Pyrazole-3,5-dicarboxylic acid, the parent acid of these esters, is a common ligand used in the synthesis of Metal-Organic Frameworks (MOFs).[4][5][6] These porous materials have shown high efficacy in applications such as the selective capture of formaldehyde from the air.[4][5][6] The ability of the pyrazole and carboxylate groups to coordinate with metal ions makes these compounds valuable for the design of novel functional materials.

Experimental Protocols

Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

A general and efficient method for the synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate involves the esterification of 3,5-pyrazoledicarboxylic acid.

  • Materials: 3,5-pyrazoledicarboxylic acid, methanol, gaseous HCl.

  • Procedure: A mixture of 3,5-pyrazoledicarboxylic acid (0.203 mol) in methanol (125 mL) is saturated with gaseous HCl. The reaction mixture is then heated to reflux for 3 hours and subsequently allowed to stand overnight at room temperature. The resulting precipitate is collected by filtration and washed with methanol to yield the final product.

Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • Instrumentation: A Bruker SMART CCD area-detector diffractometer or similar instrument is used for data collection.

  • Data Collection: Data is collected at a controlled temperature (e.g., 293 K) using Mo Kα radiation.

  • Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of pyrazole dicarboxylate derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies start Starting Materials (e.g., 3,5-pyrazoledicarboxylic acid, alcohol) reaction Esterification Reaction (e.g., Fischer-Speier) start->reaction workup Work-up and Purification (Filtration, Washing) reaction->workup product Pyrazole Dicarboxylate Product workup->product sc_xrd Single-Crystal X-ray Diffraction product->sc_xrd nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms biol_activity Biological Activity Screening product->biol_activity mof_synthesis MOF Synthesis product->mof_synthesis crystal_data crystal_data sc_xrd->crystal_data Crystallographic Data spectral_data spectral_data nmr->spectral_data Structural Confirmation mass_data mass_data ms->mass_data Molecular Weight Confirmation performance_data performance_data biol_activity->performance_data Performance Data mof_synthesis->performance_data Performance Data

Caption: Synthesis and characterization workflow for pyrazole dicarboxylates.

References

A Comparative Guide to the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. The efficient synthesis of substituted pyrazoles is therefore a critical focus in drug discovery and development. This guide provides an objective comparison of three prominent methods for pyrazole synthesis: the classical Knorr synthesis, a modern one-pot multicomponent reaction, and a microwave-assisted approach, supported by experimental data and detailed protocols.

Comparative Data of Synthesis Methods

ParameterKnorr Pyrazole SynthesisOne-Pot, Three-Component SynthesisMicrowave-Assisted Synthesis
Reactants 1,3-Dicarbonyl compound, HydrazineKetones, Aldehydes, Hydrazine monohydrochlorideChalcones, Hydrazine hydrate
Catalyst/Reagent Acid catalyst[1][2]Bromine or Oxygen (for in situ oxidation)[3]Often solvent-free or with minimal solvent[4]
Reaction Time Varies, can be several hours[5]30 minutes for initial condensation[6]2-4 minutes[7]
Typical Yields Good to excellent (70-95%)[8]Up to 95%[3]High yields (81-89%)[7]
Scalability Scalable[3]Suitable for large-scale applications[3]Amenable to scaling
Environmental Impact Use of acid catalysts can be a concern"Greener" alternative with oxygen oxidation[3]Environmentally friendly, often solvent-free[4][9]

Logical Workflow of Synthesis Methods

Synthesis_Comparison cluster_knorr Knorr Pyrazole Synthesis cluster_onepot One-Pot Multicomponent Synthesis cluster_microwave Microwave-Assisted Synthesis K1 1,3-Dicarbonyl K_out Substituted Pyrazole K1->K_out Acid Catalyst K2 Hydrazine K2->K_out O1 Ketone O_int Pyrazoline Intermediate O1->O_int O2 Aldehyde O2->O_int O3 Hydrazine O3->O_int O_out Substituted Pyrazole O_int->O_out Oxidation (Br2 or O2) M1 Chalcone M_out Substituted Pyrazole M1->M_out Microwave Irradiation M2 Hydrazine M2->M_out

Caption: Comparative workflow of three distinct pyrazole synthesis methods.

Experimental Protocols

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative in the presence of an acid catalyst.[1][2][10]

Detailed Protocol for the Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole:

  • Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of acetylacetone (a 1,3-dicarbonyl) in 20 mL of ethanol.

  • Addition of Hydrazine: To this solution, add 10 mmol of phenylhydrazine.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Isolation: The solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the desired 3,5-dimethyl-1-phenyl-1H-pyrazole.

One-Pot, Three-Component Synthesis

This modern approach offers an efficient and often more environmentally friendly route to substituted pyrazoles by combining multiple reaction steps into a single pot.[3][11]

Detailed Protocol for the Synthesis of 3,5-diphenyl-1H-pyrazole:

  • Initial Condensation: In a round-bottom flask, a mixture of benzaldehyde (10 mmol), acetophenone (10 mmol), and hydrazine monohydrochloride (10 mmol) in ethanol is refluxed for 30 minutes to form the pyrazoline intermediate.[6]

  • In Situ Oxidation:

    • Method A (Bromine Oxidation): After cooling the mixture, a solution of bromine (10 mmol) in acetic acid is added dropwise. The mixture is then stirred at room temperature for 1-2 hours.

    • Method B (Oxygen Oxidation): Alternatively, for a greener approach, the pyrazoline intermediate can be heated in a solvent like DMSO under an oxygen atmosphere.[3]

  • Work-up: The reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any remaining bromine. The mixture is then neutralized with a sodium bicarbonate solution.

  • Isolation: The precipitated solid is filtered, washed with water, and dried.

  • Purification: The crude pyrazole can be purified by column chromatography or recrystallization. This method has been shown to produce yields of up to 95%.[3]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields, providing a greener alternative to conventional heating.[12][13][14]

Detailed Protocol for the Synthesis of 3,5-diaryl Pyrazoles:

  • Reactant Mixture: In a microwave-safe reaction vessel, a mixture of a substituted chalcone (5 mmol) and hydrazine hydrate (10 mmol) is prepared. In many cases, the reaction can be performed under solvent-free conditions.[4]

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation (e.g., 300-900 W) for a short duration, typically ranging from 2 to 10 minutes.[4][7] The reaction temperature and pressure should be monitored.

  • Cooling and Work-up: After irradiation, the vessel is cooled to room temperature. The solidified reaction mass is then triturated with a small amount of ethanol.

  • Isolation: The solid product is collected by filtration and washed with cold ethanol.

  • Purification: The product is typically of high purity, but can be further purified by recrystallization if necessary. This method is noted for its high speed and efficiency, with reported yields often exceeding 80%.[7]

Concluding Remarks

The choice of synthesis method for substituted pyrazoles depends on various factors including the desired substitution pattern, scalability, available equipment, and environmental considerations. The Knorr synthesis remains a reliable and versatile method. One-pot multicomponent reactions offer significant advantages in terms of efficiency and atom economy. Microwave-assisted synthesis provides a rapid and environmentally benign alternative, particularly suitable for high-throughput synthesis and library generation in drug discovery. Researchers should consider the specific requirements of their target molecules to select the most appropriate synthetic strategy.

References

A Comparative Review of the Biological Activities of Pyrazole Derivatives with a Focus on Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[1][2] This guide provides a comparative overview of the biological activities of various pyrazole derivatives, with a particular focus on contrasting available data with what is known about dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate. While specific biological activity data for this compound is limited in the reviewed literature, this guide leverages data from structurally related pyrazoles to provide a comparative context for researchers.

Comparative Analysis of Biological Activity

The biological efficacy of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. The following tables summarize the quantitative data for various antimicrobial, antifungal, and cytotoxic activities of selected pyrazole compounds as reported in the literature.

Antimicrobial Activity

Pyrazole derivatives have demonstrated notable activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key metric for comparing the potency of these compounds.

CompoundTarget OrganismMIC (µg/mL)Reference
Pyrazole Derivative 3a Escherichia coliNot specified, but showed better zone of inhibition than ciprofloxacin[1]
Pyrazole Derivative 5a Staphylococcus aureusNot specified, but showed better zone of inhibition than ciprofloxacin[1]
Pyrazole-clubbed imino phenyl derivativeAspergillus niger0.2[3]
Pyrazole-clubbed imino phenyl derivativeCandida albicans50[3]
5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole derivative 5a S. aureus and E. coli0.25[4]
3,5-pyrazole compound 3a Gram-positive strains0.125[4]
3,5-pyrazole compound 3a Gram-negative strains0.062 - 0.25[4]
Antifungal Activity

Several pyrazole derivatives have been investigated for their efficacy against various fungal pathogens. The EC50 and MIC values are presented below.

CompoundTarget OrganismEC50 (µg/mL)MIC (µg/mL)Reference
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m )Colletotrichum orbiculare5.50-[5]
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m )Rhizoctonia solani14.40-[5]
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamideCandida albicans-62.5[6]
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamideCandida tropicalis-125[6]
Pyrazole carboximidamide derivativeCandida species-≥ 62.5[7]
Cytotoxic Activity

The cytotoxic potential of pyrazole derivatives against various cancer cell lines is a significant area of research. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

CompoundCell LineIC50 (µM)Reference
Pyrazole-1-carbothiohydrazide derivative 17 Liver Carcinoma (HepG2)5.35[8]
Pyrazole-1-carbothiohydrazide derivative 17 Lung Carcinoma (A549)8.74[8]
Pyrazolone derivative 2(b) Brine Shrimp19.50 (ppm)[9]
Pyrazolone derivative 2(f1) Brine Shrimp19.50 (ppm)[9]
Pyrazolone derivative 2(f2) Brine Shrimp20 (ppm)[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The antimicrobial activity of the synthesized pyrazole derivatives was determined using the agar well diffusion method.[1]

  • Media Preparation: Nutrient agar was prepared, sterilized by autoclaving, and poured into sterile Petri dishes.

  • Inoculation: The test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi) were uniformly spread over the surface of the agar plates.

  • Well Preparation: Wells of a standard diameter were aseptically punched into the agar.

  • Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), was added to the wells.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well was measured in millimeters. Ciprofloxacin was used as a standard reference drug.

Antifungal Activity Assay (Mycelial Growth Inhibition)

The in vitro antifungal activity of the pyrazole derivatives was evaluated by the mycelial growth rate method against various phytopathogenic fungi.[5]

  • Compound Preparation: The test compounds were dissolved in a suitable solvent and added to potato dextrose agar (PDA) to achieve the desired final concentrations.

  • Inoculation: A mycelial disc of the test fungus was placed at the center of the PDA plate.

  • Incubation: The plates were incubated at a suitable temperature until the mycelial growth in the control plate (containing only the solvent) reached the edge of the plate.

  • Measurement: The diameter of the mycelial colony was measured, and the percentage of inhibition was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the mycelial growth in the control, and T is the diameter of the mycelial growth in the treated plate.

  • EC50 Determination: The EC50 value was calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the pyrazole derivatives against cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]

  • Cell Seeding: Cancer cells (e.g., HepG2, A549) were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control, and the IC50 value was determined from the dose-response curve.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrazole derivatives.

experimental_workflow Experimental Workflow for Pyrazole Derivatives cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis start Starting Materials (e.g., Hydrazine, Diketone) synthesis Chemical Synthesis (e.g., Condensation Reaction) start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (e.g., NMR, IR, Mass Spec) purification->characterization antimicrobial Antimicrobial Assay (Agar Diffusion) characterization->antimicrobial antifungal Antifungal Assay (Mycelial Growth) characterization->antifungal cytotoxicity Cytotoxicity Assay (MTT Assay) characterization->cytotoxicity data_analysis Data Analysis (MIC, EC50, IC50) antimicrobial->data_analysis antifungal->data_analysis cytotoxicity->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: A generalized workflow for the development and biological screening of novel pyrazole compounds.

Putative Signaling Pathway Inhibition

While the precise mechanisms of action for many pyrazole derivatives are still under investigation, some have been shown to target specific cellular pathways. For instance, certain pyrazole-based compounds act as inhibitors of key enzymes involved in cell signaling and proliferation. The diagram below illustrates a hypothetical signaling pathway that could be targeted by a cytotoxic pyrazole derivative.

signaling_pathway Hypothetical Signaling Pathway Targeted by a Pyrazole Derivative GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Pyrazole Pyrazole Derivative Pyrazole->Kinase_B Inhibits

Caption: A simplified diagram showing a signaling cascade leading to cell proliferation, which can be inhibited by a pyrazole derivative.

References

A Researcher's Guide to the Spectroscopic Differentiation of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of pyrazole regioisomers is a critical step in synthesis and characterization. Spectroscopic techniques are powerful tools for this purpose, with Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) being the most informative. This guide provides a comparative analysis of these methods, supported by experimental data and detailed protocols, to aid in the differentiation of pyrazole regioisomers.

The regioselectivity of reactions involving unsymmetrical pyrazole precursors often leads to the formation of mixtures of isomers, such as 1,3- and 1,5-disubstituted pyrazoles. The distinct electronic and steric environments of the nuclei in these isomers result in unique spectroscopic signatures.

NMR Spectroscopy: The Definitive Tool

NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is arguably the most powerful technique for distinguishing pyrazole regioisomers. Two-dimensional NMR techniques like NOESY and HMBC are particularly decisive in assigning the correct structure.[1][2][3][4]

Key Differentiating Features in NMR:

  • ¹H NMR: The chemical shifts of the pyrazole ring protons are highly sensitive to the substitution pattern. For instance, the C4-H proton in 1,5-disubstituted pyrazoles is typically found at a different chemical shift compared to the C4-H in the corresponding 1,3-isomer. Substituents on the nitrogen and carbon atoms will influence the electron density and thus the shielding of adjacent protons.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) provide clear evidence for the substitution pattern. The carbon atom attached to a substituent will have a characteristic chemical shift, and the positions of the other ring carbons will be influenced by the overall electronic distribution within the ring.[5][6][7]

  • ¹⁵N NMR: The chemical shifts of the two nitrogen atoms in the pyrazole ring are distinct and highly sensitive to their chemical environment. This technique can provide unambiguous evidence for the location of substituents, particularly on the nitrogen atoms.[8][9]

  • 2D NMR (NOESY and HMBC):

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is invaluable for identifying spatially close protons. For example, a NOESY correlation between the protons of a substituent at the N1 position and the protons at the C5 position can confirm a 1,5-disubstitution pattern.[1][2][3]

    • HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This can be used to definitively link substituents to specific positions on the pyrazole ring. For example, a correlation between the protons of an N1-substituent and the C5 carbon is indicative of a 1,5-regioisomer.[3][4]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative Pyrazole Regioisomers [10][11]

Compound/SubstituentH-3H-4H-5Other Protons
1,3,5-Trimethylpyrazole-5.75 (s)-3.65 (s, 3H, N-CH₃), 2.18 (s, 3H, C₃-CH₃), 2.12 (s, 3H, C₅-CH₃)
1,5-Dimethyl-3-phenylpyrazole-6.35 (s)-7.20-7.45 (m, 5H, Ar-H), 3.75 (s, 3H, N-CH₃), 2.30 (s, 3H, C₅-CH₃)
1,3-Dimethyl-5-phenylpyrazole-6.40 (s)-7.25-7.50 (m, 5H, Ar-H), 3.80 (s, 3H, N-CH₃), 2.25 (s, 3H, C₃-CH₃)
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate-8.01 (s)-7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃)
Ethyl 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate8.25 (s)--7.45-7.55 (m, 5H, Ar-H), 2.65 (s, 3H, CH₃), 4.35 (q, 2H, OCH₂), 1.38 (t, 3H, OCH₂CH₃)

Note: Chemical shifts are dependent on the solvent and other substituents.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Representative Pyrazole Regioisomers [5][11][12]

Compound/SubstituentC-3C-4C-5
1,3,5-Trimethylpyrazole148.0105.5138.9
1,5-Dimethyl-3-phenylpyrazole151.2107.8141.5
1,3-Dimethyl-5-phenylpyrazole150.8108.2142.0
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate149.5112.3143.8
Ethyl 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate152.1111.9140.7

Note: Chemical shifts are dependent on the solvent and other substituents.

Infrared (IR) Spectroscopy

While not as definitive as NMR, IR spectroscopy can provide supporting evidence for the differentiation of pyrazole regioisomers. The vibrational frequencies of the pyrazole ring and its substituents can be influenced by the substitution pattern.

Key Differentiating Features in IR:

  • N-H Stretching: For N-unsubstituted pyrazoles, the N-H stretching vibration (typically in the range of 3100-3500 cm⁻¹) can be affected by the electronic nature of the substituents on the ring.[10][13]

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring (around 1400-1600 cm⁻¹) can shift based on the substitution pattern.[14]

  • Out-of-Plane Bending: The out-of-plane C-H bending vibrations in the fingerprint region can sometimes be used to distinguish between isomers.

Table 3: Comparative IR Absorption Frequencies (cm⁻¹) for Representative Pyrazole Moieties [10][14]

Vibrational ModeTypical Frequency Range (cm⁻¹)Notes
N-H Stretch (N-unsubstituted)3100 - 3500Broad band, influenced by hydrogen bonding.
C-H Stretch (aromatic)3000 - 3100
C=N Stretch1500 - 1650Position can vary with substitution.
C=C Stretch1400 - 1600Often multiple bands.
Ring Vibrations1000 - 1400Complex pattern in the fingerprint region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the pyrazole regioisomers. While they will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can be different, providing clues to their structure.[15][16]

Key Differentiating Features in MS:

  • Fragmentation Pathways: The substitution pattern can influence the stability of the molecular ion and the subsequent fragmentation pathways. For example, the loss of a substituent from different positions can lead to fragment ions of different abundances.[3][17][18] The primary fragmentation processes for the pyrazole ring often involve the expulsion of HCN or N₂.[16]

  • MS/MS Analysis: Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of specific parent ions, which can reveal more detailed structural information and help differentiate between isomers.[3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy[10][11]
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (NOESY and HMBC) Acquisition:

    • Utilize standard pulse programs available on the spectrometer software.

    • Optimize mixing times for NOESY (typically 500-800 ms) and evolution delays for HMBC to observe desired correlations.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid sample between two NaCl or KBr plates.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Record a background spectrum of the empty sample holder or pure KBr before acquiring the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Introduction Method: Direct insertion probe or Gas Chromatography (GC) inlet.

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

  • Data Acquisition (Electrospray Ionization - ESI for High-Resolution MS):

    • Introduction Method: Infuse the sample solution directly into the ESI source via a syringe pump.

    • Obtain high-resolution mass spectra to confirm the elemental composition.

Workflow for Regioisomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of pyrazole regioisomers.

G cluster_0 Spectroscopic Analysis Workflow for Pyrazole Regioisomers A Synthesized Pyrazole Mixture B Mass Spectrometry (MS) A->B D Infrared (IR) Spectroscopy A->D F NMR Spectroscopy (¹H, ¹³C) A->F C Molecular Ion Peak (M+) Same m/z for regioisomers B->C E Characteristic Functional Group Peaks (Supportive Evidence) D->E G Distinct Chemical Shifts & Coupling Patterns F->G H Ambiguity Remaining? G->H I 2D NMR (NOESY, HMBC) H->I Yes J Unambiguous Structure Elucidation H->J No I->J K Separated Regioisomers J->K

References

A Comparative Guide to the Purity Validation of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, a key building block in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of downstream products. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, providing supporting data and detailed experimental protocols.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance of various analytical techniques in the purity assessment of this compound and related pyrazole derivatives.

Analytical TechniquePurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesCommon Impurities Detected
HPLC-UV >98%Typically in the µg/mL rangeTypically in the µg/mL rangeHigh precision, accuracy, and resolution for separating closely related impurities.Unreacted starting materials, regioisomers, by-products of synthesis.
GC-MS >98%Typically in the ng/mL to pg/mL rangeTypically in the ng/mL to µg/mL rangeHigh sensitivity and specificity, provides structural information of impurities.Volatile impurities, residual solvents, and thermally stable by-products.
qNMR >95%Dependent on impurity structure and concentrationDependent on impurity structure and concentrationPrimary analytical method, no need for a reference standard of the analyte, provides structural confirmation.Isomers, structurally similar impurities, and residual solvents.
Elemental Analysis Confirms elemental composition within ±0.4% of theoretical valuesNot applicable for impurity detectionNot applicable for impurity quantificationVerifies the elemental composition of the bulk material.Inorganic impurities and compounds with different elemental compositions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Reference Standard: A certified reference standard of this compound should be used for peak identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measurement of purity without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and their signals do not overlap (e.g., DMSO-d6, Chloroform-d).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum (e.g., maleic acid, dimethyl sulfone).

  • Experimental Parameters:

    • A calibrated 90° pulse.

    • A relaxation delay of at least 5 times the longest T1 of the signals of interest.

    • Proton-decoupled ¹³C NMR can also be used for purity determination.

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

  • Data Processing: The purity is calculated by comparing the integral of a specific resonance of the analyte to the integral of a resonance of the internal standard, taking into account the number of protons, molecular weights, and masses of both substances.

Elemental Analysis

This technique confirms the elemental composition of the compound.

  • Instrumentation: A CHN elemental analyzer.

  • Principle: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Sample Preparation: A few milligrams of the dried sample are accurately weighed into a tin or silver capsule.

  • Analysis: The analysis provides the weight percentages of carbon, hydrogen, and nitrogen in the sample. These experimental values are then compared to the theoretical values calculated from the molecular formula (C₈H₁₀N₂O₄). For this compound, the theoretical elemental composition is:

    • Carbon (C): 48.49%

    • Hydrogen (H): 5.09%

    • Nitrogen (N): 14.13%

    • Oxygen (O): 32.29%

Mandatory Visualization

The following diagrams illustrate key aspects of the purity validation process.

Experimental_Workflow Experimental Workflow for Purity Validation cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Dimethyl 1-methyl-1H- pyrazole-3,5-dicarboxylate Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution EA Elemental Analysis Weighing->EA HPLC HPLC-UV Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR qNMR Analysis Dissolution->NMR Purity Purity Calculation (%) HPLC->Purity Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Purity NMR->Impurity_ID Composition Elemental Composition Verification EA->Composition

Caption: Workflow for purity validation of the target compound.

Logical_Comparison Comparison of Analytical Methodologies center Purity Validation HPLC HPLC center->HPLC Quantitative GCMS GC-MS center->GCMS Qualitative & Quantitative NMR NMR center->NMR Quantitative & Structural EA Elemental Analysis center->EA Compositional Purity Purity Assay HPLC->Purity High Precision Impurities Impurity Profiling GCMS->Impurities High Sensitivity Structure Structural Elucidation NMR->Structure Absolute Quantification Formula Formula Confirmation EA->Formula Bulk Property

Caption: Logical comparison of analytical techniques.

Conclusion

The validation of this compound purity requires a multi-faceted approach. HPLC-UV is the workhorse for routine purity assessment due to its high precision and accuracy. GC-MS offers superior sensitivity for volatile impurities and provides valuable structural information. qNMR stands out as a primary method for absolute quantification without the need for a specific reference standard. Finally, elemental analysis provides fundamental confirmation of the elemental composition. The choice of methodology or combination thereof will depend on the specific requirements of the research, development, or quality control stage. For comprehensive characterization, a combination of chromatographic and spectroscopic techniques is recommended.

A Comparative Guide to Alternative Reagents for the Synthesis of Pyrazole Dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The synthesis of pyrazole dicarboxylates, key intermediates for creating complex molecular architectures, has traditionally relied on a few established methods. However, the push towards greener, more efficient, and versatile chemical processes has led to the exploration of alternative reagents and synthetic strategies. This guide provides an objective comparison of traditional and alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal pathway for their specific needs.

Comparative Performance of Synthetic Methods

The choice of synthetic route to pyrazole dicarboxylates significantly impacts yield, purity, substrate scope, and environmental footprint. Traditional methods often involve harsh oxidants or present challenges in regioselectivity. Alternative methods aim to overcome these limitations through milder reagents, catalytic systems, and innovative reaction pathways like cycloadditions.

Data Summary

The following table summarizes the performance of various synthetic methods for pyrazole dicarboxylates and related carboxylates, offering a clear comparison of their key quantitative metrics.

Method CategoryKey Reagents/CatalystTypical ConditionsYield (%)Key Advantages & Disadvantages
Traditional Oxidation Potassium Permanganate (KMnO₄)Water, 70-90°C~33%Disadvantages: Strong oxidant, low yield, generates significant MnO₂ waste.[1]
Knorr Cyclocondensation 1,3-Dicarbonyl Compounds, HydrazineAcid or base catalysis, various solvents60-95%Advantages: Versatile, high yields. Disadvantages: Potential regioselectivity issues.[2][3][4]
Alternative Oxidation Hydrogen Peroxide (H₂O₂)Aqueous alkaline mediumGoodAdvantages: Greener and safer oxidant, cleaner reaction profile.[5]
1,3-Dipolar Cycloaddition Nitrile Imines, Ethyl CyanoacetateSodium Ethoxide, Ethanol, Room Temperature40-56%Advantages: Provides access to highly substituted pyrazoles.[6]
1,3-Dipolar Cycloaddition Ethyl Diazoacetate, AlkynesZinc Triflate (catalyst), Triethylamine~89%Advantages: High yield, good for specific isomers. Disadvantages: Requires handling of diazo compounds.[2][3]
Alternative Carboxylation Ethyl 4-pyrazolecarboxylate, DibromoalkanePotassium Hydroxide/DMSO (Superbasic medium)70-90%Advantages: Excellent for bis-pyrazoles, avoids harsh reagents like oxalyl chloride.[7][8]
Green Chemistry Methods Microwave-Assisted, One-Pot ReactionsMicrowave irradiation, often solvent-freeHighAdvantages: Dramatically reduced reaction times, improved yields, energy efficient.[9][10]

Visualizing the Synthetic Pathways

The selection of a synthetic strategy can be visualized as a logical workflow, while the core reactions often follow fundamental patterns of heterocycle formation.

Synthetic_Strategy_Workflow start Define Target Pyrazole Dicarboxylate reagents Starting Material Availability? start->reagents substituents Desired Substitution Pattern? cycloadd 1,3-Dipolar Cycloaddition substituents->cycloadd No, Polysubstituted knorr Knorr Cyclocondensation substituents->knorr Yes reagents->substituents Readily Available 1,3-Dicarbonyls oxidation Oxidation of Alkylpyrazoles reagents->oxidation Substituted Alkylpyrazoles Available green Is Green Chemistry a Priority? microwave Microwave-Assisted Synthesis green->microwave Yes oxidation->green cycloadd->green knorr->green

Caption: Logical workflow for selecting a synthetic method.

Knorr_Synthesis_Pathway r1 1,3-Dicarbonyl (e.g., Diethyl Oxaloacetate) plus + r1->plus r2 Hydrazine Derivative r2->plus intermediate Hydrazone Intermediate product Pyrazole Dicarboxylate intermediate->product Intramolecular Cyclization & Dehydration plus->intermediate Condensation (-H₂O)

Caption: General pathway for Knorr pyrazole synthesis.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations discussed in this guide.

Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid via Oxidation (Traditional Method)

This protocol details the synthesis using a strong oxidizing agent, potassium permanganate.[1]

Materials:

  • 3,5-Dimethyl-1H-pyrazole (0.818 mol)

  • Potassium permanganate (KMnO₄) (3.271 mol)

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water and heat the solution to 70°C.

  • Slowly add 517 g (3.271 mol) of potassium permanganate to the hot solution in portions, ensuring the reaction temperature does not exceed 90°C.

  • After the addition is complete, allow the mixture to cool to room temperature.

  • Filter off the manganese dioxide (MnO₂) precipitate and wash it thoroughly with water.

  • Combine the filtrate and washings, then acidify the solution to pH 2 with aqueous HCl.

  • Allow the solution to stand overnight to complete precipitation.

  • Filter the white precipitate, wash with cold water, and dry to yield 1H-pyrazole-3,5-dicarboxylic acid (Yield: ~33%).[1]

Protocol 2: Synthesis of Pyrazole-3,4-dicarboxylates via 1,3-Dipolar Cycloaddition (Alternative Method)

This protocol describes a facile approach to polysubstituted pyrazoles using nitrile imines generated in situ.[6]

Materials:

  • Ethyl hydrazono-α-bromoglyoxylate derivative (precursor)

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Dry ethanol

Procedure:

  • Prepare a solution of the appropriate ethyl hydrazono-α-bromoglyoxylate precursor and ethyl cyanoacetate in dry ethanol at room temperature.

  • Add sodium ethoxide to the solution to generate the N-aryl-C-ethoxycarbonylnitrile imine in situ.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the nitrile imine is completely consumed.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by chromatography or recrystallization to obtain the desired ethyl 5-amino-1-aryl-1H-pyrazole-3,4-dicarboxylate (Yields: 40-56%).[6]

Protocol 3: Synthesis of 1-Aryl-1H-pyrazole-3,4-dicarboxylic Acids via H₂O₂ Oxidation (Greener Alternative)

This method provides a more environmentally benign route by replacing harsh oxidants with hydrogen peroxide.[5]

Materials:

  • Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate

  • Hydrogen peroxide (H₂O₂)

  • Aqueous alkaline solution (e.g., NaOH or KOH)

Procedure:

  • Perform an alkaline hydrolysis of the starting ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate in an aqueous medium.

  • To the resulting solution, add hydrogen peroxide as the oxidizing agent.

  • Control the reaction conditions (temperature, pH) as specified by the detailed literature procedure for the specific substrate.

  • Upon completion of the oxidation, acidify the reaction mixture to precipitate the dicarboxylic acid product.

  • Filter, wash, and dry the product to yield the 1-aryl-1H-pyrazole-3,4-dicarboxylic acid.[5] This method is noted for being preparatively convenient.[5]

References

Comparative Analysis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization data for dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate and its precursor, alongside other functionally relevant pyrazole derivatives. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document aims to be a valuable resource by presenting key data, experimental protocols, and workflow visualizations to aid in research and development.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Dimethyl 1H-pyrazole-3,5-dicarboxylateC₇H₈N₂O₄184.15[3]142-143[3]White crystalline solid[3]
3,5-DimethylpyrazoleC₅H₈N₂96.13--
1,5-Dimethyl-1H-pyrazole-3-carboxylic acidC₆H₈N₂O₂140.14170-176[4]Solid[4]

Table 2: Spectroscopic Data

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spec (m/z)
Dimethyl 1H-pyrazole-3,5-dicarboxylate3.82 (s, 6H, CH₃), 6.36 (s, 1H, pyrazole 4-H), 14.43 (s, 1H, NH)[3]Not available3105 (N-H stretch), 1710 (C=O stretch), 1240 (C-O-C stretch)[3]Not available
3,5-Dimethylpyrazole2.21 (s, CH₃), 5.76 (s, H-4)[5]11.61 (CH₃), 104.08 (C-4), 147.2 (C-3/5)[5][6]Not availableM⁺ = 96[7]
3,5-dimethyl-1-phenyl-1H-pyrazole2.25 (s, 6H), 5.90 (s, 1H), 7.19-7.46 (m, 5H)[8]11.8, 12.9, 106.4, 124.0, 126.4, 128.3, 138.4, 139.4, 148.1[8]Not available[M+H]⁺ = 173[8]

Experimental Protocols

Detailed methodologies for the synthesis of the precursor compound and a general method for N-alkylation are provided below.

Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate[3]

This procedure outlines the esterification of 3,5-pyrazoledicarboxylic acid.

  • Dissolution: Dissolve 3,5-pyrazoledicarboxylic acid hydrate (5 g, 28.71 mmol) in methanol (50 mL).

  • Acid Addition: Under a nitrogen atmosphere and at 0°C, slowly add thionyl chloride (6.28 mL, 86.15 mmol).

  • Reflux: Heat the mixture to 80°C and stir for 4 hours.

  • Work-up: Concentrate the reaction solution to obtain the crude product. Recrystallization may be performed for purification.

An alternative method involves saturating a methanol solution of the diacid with gaseous HCl and refluxing for 3 hours.[3]

General N-Alkylation of Pyrazoles (Proposed for this compound)

This protocol is adapted from the synthesis of a structurally similar compound, dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate.[9]

  • Reactant Mixture: Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (1 mmol) and an alkylating agent (e.g., methyl iodide, 1 mmol) in acetone.

  • Base Addition: Add potassium carbonate (K₂CO₃) (1 mmol) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Isolation: After cooling to room temperature, filter the solution to remove the inorganic base.

  • Purification: Remove the solvent in vacuo to afford the N-alkylated product. Further purification can be achieved by chromatography or recrystallization.

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key processes and concepts relevant to the synthesis and application of pyrazole derivatives.

Synthesis_and_Characterization_Workflow Start 3,5-Pyrazoledicarboxylic Acid Esterification Esterification (MeOH, SOCl₂ or HCl) Start->Esterification Precursor Dimethyl 1H-pyrazole- 3,5-dicarboxylate Esterification->Precursor Alkylation N-Alkylation (e.g., MeI, K₂CO₃) Precursor->Alkylation Target Dimethyl 1-methyl-1H- pyrazole-3,5-dicarboxylate Alkylation->Target Analysis Spectroscopic Analysis Target->Analysis Characterization NMR ¹H & ¹³C NMR Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS

Caption: Synthetic pathway and analytical workflow for the target compound.

Pyrazole_Scaffold_in_Drug_Discovery Pyrazole Pyrazole Core Scaffold Properties Key Properties: - Aromatic & Stable - H-bond donor/acceptor - Tunable electronics Pyrazole->Properties Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Pyrazole->Anticancer Anti_inflammatory Anti-inflammatory Pyrazole->Anti_inflammatory Antibacterial Antibacterial Pyrazole->Antibacterial Other Other CNS & Metabolic Disorder Drugs Pyrazole->Other

References

Safety Operating Guide

Proper Disposal of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS No. 33146-99-5). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds and general principles of laboratory hazardous waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to obtain the SDS from your chemical supplier.

Hazard Profile and Personal Protective Equipment (PPE)

Based on data from analogous chemical structures, this compound should be handled as a potentially hazardous substance. The primary hazards associated with similar pyrazole derivatives include skin irritation, serious eye irritation, and potential harm if swallowed.[1]

A summary of recommended personal protective equipment for handling this chemical is provided in the table below.

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Skin Contact Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Contact Safety goggles or a face shield.[1]
Ingestion Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.
Inhalation Use in a well-ventilated area or with a chemical fume hood.

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical to maintaining a safe laboratory environment and ensuring regulatory compliance. The following is a step-by-step guide for its disposal.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the waste is the pure chemical, a solution, or mixed with other reagents. All waste containing this compound should be treated as hazardous.

  • Segregate Waste Streams: Do not mix this waste with incompatible materials. Keep it separate from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid.

  • Properly Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: "33146-99-5"

    • An indication of the hazards (e.g., "Irritant," "Harmful")

    • The date the waste was first added to the container.

Step 3: Waste Accumulation and Storage

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated and properly labeled SAA within the laboratory. This area should be under the control of the laboratory personnel.

  • Secure Storage: Keep the waste container closed at all times except when adding waste. Store it in a secondary containment bin to prevent spills from spreading. The storage area should be cool, dry, and well-ventilated.

Step 4: Final Disposal

  • Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (typically 90 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do Not Dispose Down the Drain: This chemical should not be disposed of down the sanitary sewer.

  • Do Not Dispose in Regular Trash: Solid waste contaminated with this chemical must be disposed of as hazardous waste.

Spill and Emergency Procedures

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage cluster_3 Final Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Store in SAA Store in SAA Label Container->Store in SAA Secure & Contain Secure & Contain Store in SAA->Secure & Contain Arrange Pickup Arrange Pickup Secure & Contain->Arrange Pickup EHS Disposal EHS Disposal Arrange Pickup->EHS Disposal

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to strict personal protective equipment (PPE) protocols is mandatory to mitigate these risks.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesTight-sealing safety goggles are required.[3] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Skin Protection GlovesChemically resistant gloves. Nitrile gloves are a suitable initial choice, but it is crucial to inspect them for any signs of degradation or perforation before and during use.
Protective ClothingA flame-resistant lab coat is required. For tasks with a higher potential for splashes or spills, chemically resistant aprons or coveralls should be worn.
FootwearClosed-toe shoes are mandatory in the laboratory.
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3][4] Use in a well-ventilated area, preferably under a chemical fume hood, is essential to minimize inhalation exposure.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound, from acquisition to disposal, is critical for safety and operational integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[4][5]

  • The storage area should be clearly labeled, and the container must be kept tightly closed when not in use.[1][6][7]

2. Preparation and Weighing:

  • All handling, including weighing, should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2]

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][4][7]

  • Don the appropriate PPE as outlined in the table above.

  • Use dedicated, clean spatulas and weighing containers to prevent cross-contamination.

3. Experimental Use:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1][2]

  • In case of accidental contact, follow the emergency procedures outlined below.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2][6][7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure TypeFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2][6][7] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation persists, seek medical attention.[1][6][7]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][6][7] Remove contact lenses if present and easy to do so.[1][2][6][7] Seek immediate medical attention.[6]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][6][7] If the person feels unwell, call a poison center or doctor.[1][7]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water. Seek medical attention if symptoms occur.[5]
Spills For minor spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[1] Ensure the area is well-ventilated during cleanup. For major spills, evacuate the area and follow institutional emergency protocols.

Disposal Plan

  • All waste materials, including the chemical itself, any contaminated consumables (e.g., gloves, paper towels), and empty containers, must be disposed of as hazardous waste.

  • Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations at an approved waste disposal plant.[1][2][6][7]

  • Do not allow the chemical or its waste to enter drains or waterways.[1]

Workflow for Safe Handling

The following diagram illustrates the comprehensive workflow for the safe handling of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures Inspect Container Inspect Container Store in Cool, Dry, Well-Ventilated Area Store in Cool, Dry, Well-Ventilated Area Inspect Container->Store in Cool, Dry, Well-Ventilated Area If OK Don PPE Don PPE Store in Cool, Dry, Well-Ventilated Area->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh & Prepare Weigh & Prepare Work in Fume Hood->Weigh & Prepare Experimental Use Experimental Use Weigh & Prepare->Experimental Use Decontaminate Work Area Decontaminate Work Area Experimental Use->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose via Approved Vendor Dispose via Approved Vendor Segregate Waste->Dispose via Approved Vendor Accidental Exposure Accidental Exposure Follow First Aid Follow First Aid Accidental Exposure->Follow First Aid Seek Medical Attention Seek Medical Attention Follow First Aid->Seek Medical Attention

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
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Reactant of Route 2
dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.